Clesacostat
説明
特性
IUPAC Name |
4-[6-methoxy-4-(7-oxo-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-1'-carbonyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5/c1-17(2)32-25-21(16-29-32)14-28(15-23(25)33)8-10-31(11-9-28)26(34)20-12-22(30-24(13-20)37-3)18-4-6-19(7-5-18)27(35)36/h4-7,12-13,16-17H,8-11,14-15H2,1-3H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMHBHEXAELHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CC3(CCN(CC3)C(=O)C4=CC(=NC(=C4)OC)C5=CC=C(C=C5)C(=O)O)CC2=O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370448-25-1 | |
| Record name | CLESACOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752DF9PPPI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Clesacostat in MASH: A Technical Deep-Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of clesacostat, an investigational Acetyl-CoA Carboxylase (ACC) inhibitor, for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH). This compound, developed by Pfizer, is a liver-targeted small molecule designed to address the underlying metabolic dysregulation in MASH by inhibiting de novo lipogenesis. This document details the preclinical and clinical evidence supporting its therapeutic rationale, presents quantitative data in a structured format, outlines key experimental methodologies, and visualizes the core concepts through detailed diagrams.
Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound is a dual inhibitor of both ACC1 and ACC2 isoforms. ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical substrate for fatty acid synthesis and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in mitochondrial fatty acid β-oxidation.
By inhibiting ACC, this compound exerts a dual effect on hepatic lipid metabolism:
-
Reduction of De Novo Lipogenesis: Decreased production of malonyl-CoA directly limits the synthesis of new fatty acids in the liver, a major contributor to the fat accumulation seen in MASH.
-
Stimulation of Fatty Acid Oxidation: Lower levels of malonyl-CoA relieve the inhibition of CPT1, leading to increased transport of fatty acids into the mitochondria for oxidation.
This two-pronged approach aims to reduce hepatic steatosis, a hallmark of MASH, and potentially mitigate downstream inflammation and fibrosis. This compound is designed to be liver-targeted to maximize its therapeutic effect in the desired organ while minimizing potential systemic side effects.
Signaling Pathway of ACC Inhibition by this compound
Preclinical Evidence
A series of in vitro and in vivo preclinical studies have demonstrated the potential of this compound (PF-05221304) to ameliorate key features of MASH.
In Vitro Studies in Primary Human Hepatocytes
Experimental Protocol: Primary human hepatocytes were treated with varying concentrations of this compound. De novo lipogenesis was assessed by measuring the incorporation of a labeled acetate precursor into lipids. Fatty acid oxidation was quantified by measuring the production of radiolabeled CO2 from a labeled fatty acid substrate. Triglyceride accumulation was also measured.
Quantitative Data:
| Parameter | Metric | Result |
| De Novo Lipogenesis | IC50 | 61 nmol/L |
| De Novo Lipogenesis | Maximal Inhibition | 77% |
| Fatty Acid Oxidation | Fold Increase vs. Vehicle | 1.7 (P < 0.05) |
Table 1: Effects of this compound in Primary Human Hepatocytes
In Vivo Studies in Rodent Models of MASH
Experimental Protocol: Chow-fed rats received a single oral dose of this compound. Hepatic malonyl-CoA levels and the rate of hepatic de novo lipogenesis were measured.
Quantitative Data:
| Parameter | Metric | Result |
| Hepatic Malonyl-CoA Inhibition | ED50 | 5 mg/kg |
| Hepatic Malonyl-CoA Inhibition | Maximal Inhibition | 85% |
| Hepatic DNL Inhibition | ED50 | 7 mg/kg |
| Hepatic DNL Inhibition | Maximal Inhibition | 82% |
Table 2: Acute Effects of this compound on Hepatic DNL in Rats
Experimental Protocol: Rats were fed a Western diet to induce steatosis. This compound was administered chronically, and its effects on hepatic de novo lipogenesis and steatosis were evaluated.
Quantitative Data:
| Parameter | Treatment | Result |
| Fractional Hepatic DNL | Vehicle | ~15% |
| This compound | ~2% | |
| Hepatic Steatosis | Vehicle | Significant steatosis |
| This compound | Normalized |
Table 3: Chronic Effects of this compound in a Rat Model of Steatosis
The Role of Clesacostat in De Novo Lipogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is increasingly recognized as a pivotal process in the pathophysiology of metabolic diseases, most notably Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH). Elevated hepatic DNL is a key contributor to the excessive accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of MASH. Clesacostat (PF-05221304), an investigational small molecule developed by Pfizer, represents a targeted therapeutic approach to mitigate hepatic steatosis by directly inhibiting the rate-limiting enzymes of DNL, Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on DNL, and the experimental methodologies used to evaluate its efficacy.
Introduction to De Novo Lipogenesis and its Pathological Role
De novo lipogenesis is a crucial metabolic pathway for the conversion of excess carbohydrates into fatty acids, which are subsequently esterified into triglycerides for storage or transport. While a normal physiological process, chronic upregulation of DNL, often driven by hyperinsulinemia and hyperglycemia, leads to an imbalance between hepatic fatty acid acquisition and disposal, resulting in hepatic steatosis. This lipid accumulation can trigger a cascade of inflammatory responses and cellular stress, leading to the progression of MASH, fibrosis, and cirrhosis.[1][2]
The key regulatory step in DNL is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC).[1] Two isoforms of ACC exist: ACC1, primarily cytosolic and involved in fatty acid synthesis, and ACC2, located on the outer mitochondrial membrane, where its product, malonyl-CoA, allosterically inhibits carnitine palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid oxidation.[1][2] Dual inhibition of ACC1 and ACC2, therefore, offers a dual mechanism of action: reducing the synthesis of new fatty acids and promoting the oxidation of existing fatty acids.
This compound: A Dual Inhibitor of Acetyl-CoA Carboxylase
This compound is an orally bioavailable, liver-targeted small molecule that acts as a potent, reversible, and dual inhibitor of both ACC1 and ACC2.[3][4] Its liver-targeting properties are designed to maximize its therapeutic effect in the liver while minimizing potential systemic side effects.[3]
Mechanism of Action
This compound inhibits the enzymatic activity of both ACC1 and ACC2, leading to a reduction in the intracellular concentration of malonyl-CoA.[3] This has two primary consequences:
-
Inhibition of De Novo Lipogenesis: Reduced malonyl-CoA levels directly limit the substrate available for fatty acid synthase, thereby decreasing the rate of new fatty acid synthesis.[3]
-
Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA relieves the inhibition of CPT-1, allowing for increased transport of fatty acids into the mitochondria for β-oxidation.[3]
This dual action addresses the core metabolic imbalance in MASH by simultaneously turning off the production and turning on the breakdown of hepatic fatty acids.
Quantitative Data on the Efficacy of this compound
Preclinical and clinical studies have demonstrated the potent effect of this compound on inhibiting DNL and reducing liver fat. The following tables summarize key quantitative data.
In Vitro and Preclinical Data
| Parameter | Value | Species/System | Reference |
| ACC1 IC50 | 12.4 nM | Human | [5] |
| ACC2 IC50 | 8.7 nM | Human | [5] |
| DNL Inhibition IC50 | 61 nM | Primary Human Hepatocytes | [5] |
| Reduction in Hepatic Malonyl-CoA | Dose-dependent | Rat | [5] |
| Reduction in Hepatic DNL | Dose-dependent | Rat | [5] |
| Reduction in Hepatic Fibrosis | Significant | Rat model of NASH | [5] |
| Reduction in ALT and AST | Significant | Rat model of NASH | [5] |
| Reduction in Triglyceride Accumulation | Significant | Rat model of NASH | [5] |
Clinical Trial Data (Phase 2a, NCT03248882)
| Parameter | This compound 50 mg | Placebo | Timepoint | Reference |
| Mean Relative Reduction in Liver Fat Content (MRI-PDFF) | 64.8% | 7.2% | 16 weeks | [6] |
| Proportion of Patients with ≥30% Relative Reduction in Liver Fat | 90% | N/A | 16 weeks | [6] |
| Change in Alanine Aminotransferase (ALT) | Dose and time responsive reductions | N/A | 16 weeks | [6] |
Combination Therapy with Ervogastat (DGAT2 Inhibitor)
| Group | Treatment | Mean Reduction in Liver Fat | Timepoint | Reference |
| Group B | 25 mg Ervogastat + 10 mg this compound (BID) | 54% | 6 weeks | [7] |
| Group C | 100 mg Ervogastat + 10 mg this compound (BID) | 58% | 6 weeks | [7] |
| Group D | 300 mg Ervogastat + 20 mg this compound (QD) | 60% | 6 weeks | [7] |
| Group E | 300 mg Ervogastat + 10 mg this compound (BID) | 48% | 6 weeks | [7] |
| Placebo | Placebo | 4% | 6 weeks | [7] |
| Combination | Ervogastat 150 mg + this compound 5 mg | 69.6% | 48 weeks | |
| Placebo | Placebo | 6.3% | 48 weeks |
Experimental Protocols
The evaluation of this compound's effect on DNL involves a range of specialized in vitro and in vivo methodologies.
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ACC1 and ACC2.
Principle: The enzymatic activity of ACC is measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into the acid-stable product, malonyl-CoA.
General Protocol:
-
Enzyme Source: Recombinant human ACC1 and ACC2 are used.
-
Reaction Mixture: A typical reaction mixture contains purified ACC enzyme, acetyl-CoA, ATP, MgCl₂, and [¹⁴C]NaHCO₃ in a suitable buffer.
-
Inhibitor Addition: this compound is added at varying concentrations to determine a dose-response curve. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is initiated by the addition of enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl), which also serves to remove unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂.
-
Quantification: The amount of radiolabeled malonyl-CoA formed is quantified by scintillation counting.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable pharmacological model.
Measurement of De Novo Lipogenesis in vivo using Stable Isotope Tracing
Objective: To quantify the rate of hepatic DNL in response to this compound treatment in preclinical models and human subjects.
Principle: A stable isotope-labeled precursor, typically [¹³C]-acetate, is administered. The incorporation of the ¹³C label into newly synthesized fatty acids (primarily palmitate) in very-low-density lipoprotein (VLDL)-triglycerides is measured by gas chromatography-mass spectrometry (GC-MS).
General Protocol:
-
Subject Preparation: Subjects typically undergo a period of dietary standardization and an overnight fast.
-
Tracer Administration: A continuous intravenous infusion of [1-¹³C]acetate is administered over several hours.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion.
-
Lipoprotein Isolation: VLDL is isolated from plasma by ultracentrifugation.
-
Lipid Extraction and Derivatization: Triglycerides are extracted from the VLDL fraction and saponified to release fatty acids. The fatty acids are then converted to their fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
GC-MS Analysis: The isotopic enrichment of palmitate is determined by measuring the relative abundance of the M+1 and M+2 isotopologues.
-
Calculation of Fractional DNL: The fractional contribution of DNL to the VLDL-palmitate pool is calculated using the precursor-product relationship, taking into account the isotopic enrichment of the hepatic acetyl-CoA pool.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prosciento.com [prosciento.com]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Clesacostat and the Fatty Acid Oxidation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clesacostat (PF-05221304) is a potent, liver-directed, dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2), key enzymes that regulate fatty acid metabolism. By inhibiting ACC, this compound simultaneously reduces de novo lipogenesis (DNL) and promotes fatty acid oxidation (FAO), making it a promising therapeutic candidate for metabolic diseases such as metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the fatty acid oxidation pathway, and a summary of key preclinical and clinical findings. Detailed experimental protocols for assessing ACC inhibition, FAO, and hepatic lipid content are also provided, along with visualizations of the relevant biochemical pathways and experimental workflows.
Introduction: The Role of Acetyl-CoA Carboxylase in Fatty Acid Metabolism
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that exists in two isoforms, ACC1 and ACC2, with distinct cellular locations and functions. ACC catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, a critical rate-limiting step in fatty acid synthesis.
-
ACC1 , located in the cytoplasm, provides malonyl-CoA for the synthesis of new fatty acids through the DNL pathway.
-
ACC2 , found on the outer mitochondrial membrane, generates a pool of malonyl-CoA that allosterically inhibits carnitine palmitoyltransferase I (CPT1). CPT1 is the gatekeeper enzyme responsible for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.
In conditions such as MASH, elevated DNL and impaired FAO contribute to the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of the disease. Therefore, inhibiting both ACC isoforms presents a dual therapeutic strategy: reducing the synthesis of new fatty acids and simultaneously promoting the oxidation of existing ones.
This compound: A Dual Inhibitor of ACC1 and ACC2
This compound is a small molecule inhibitor designed to target both ACC1 and ACC2.[1] Preclinical studies have demonstrated its potent inhibitory activity against both rat and human ACC isoforms.[2]
Quantitative Data: In Vitro Inhibition of ACC
The inhibitory potency of this compound against purified rat and human ACC1 and ACC2 has been determined through enzymatic assays.
| Enzyme | Species | IC50 (nmol/L) |
| ACC1 | Rat | 7.5 ± 0.7 |
| Human | 12.4 ± 1.4 | |
| ACC2 | Rat | 8.2 ± 4.1 |
| Human | 8.7 ± 2.5 | |
| Table 1: In vitro inhibitory activity of this compound against rat and human ACC1 and ACC2. Data are presented as mean ± standard deviation.[2] |
Mechanism of Action: Modulation of the Fatty Acid Oxidation Pathway
By inhibiting ACC1 and ACC2, this compound reduces the intracellular concentration of malonyl-CoA. This has a dual effect on fatty acid metabolism:
-
Inhibition of De Novo Lipogenesis: The reduction in cytosolic malonyl-CoA limits the substrate available for fatty acid synthase, thereby decreasing the synthesis of new fatty acids.
-
Enhancement of Fatty Acid Oxidation: The decrease in malonyl-CoA at the mitochondrial membrane relieves the inhibition of CPT1, leading to increased transport of fatty acyl-CoAs into the mitochondria and a subsequent increase in the rate of β-oxidation.
References
Clesacostat and its Impact on Hepatic Steatosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clesacostat (PF-05221304) is an investigational, liver-targeted, dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2), enzymes pivotal to the regulation of lipid metabolism. By inhibiting ACC, this compound effectively suppresses de novo lipogenesis (DNL), the synthesis of new fatty acids, and promotes fatty acid oxidation. This dual mechanism of action has positioned this compound as a promising therapeutic candidate for non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the effect of this compound on hepatic steatosis, detailing its mechanism of action, experimental protocols, and quantitative outcomes.
Mechanism of Action
This compound's primary therapeutic effect stems from its inhibition of ACC1 and ACC2.[1] ACC1 is a cytosolic enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in DNL.[2] ACC2, located on the outer mitochondrial membrane, also produces malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.[2]
By inhibiting both isoforms, this compound reduces the production of malonyl-CoA, leading to two key downstream effects:
-
Reduced de novo lipogenesis: Lower levels of cytosolic malonyl-CoA decrease the substrate available for fatty acid synthase (FASN), thereby reducing the synthesis of new fatty acids in the liver.[3]
-
Increased fatty acid oxidation: The reduction of mitochondrial malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and their subsequent oxidation.[3]
This combined action of decreasing fatty acid synthesis and increasing fatty acid breakdown directly addresses the accumulation of fat in the liver, a hallmark of hepatic steatosis.
Signaling Pathway
The following diagram illustrates the central role of ACC in hepatic lipid metabolism and the points of intervention for this compound.
Preclinical Evidence
In Vitro Studies in Primary Human Hepatocytes
Experimental Protocol: Primary human hepatocytes were treated with varying concentrations of this compound (PF-05221304). De novo lipogenesis was assessed by measuring the incorporation of 14C-acetate into lipids. Fatty acid oxidation was measured by the production of 3H2O from 3H-palmitate. Triglyceride accumulation was also quantified.[3]
Results:
| Parameter | Effect of this compound | Quantitative Data |
| De Novo Lipogenesis | Concentration-dependent inhibition | IC50 of 61 nmol/L; 77% inhibition at nadir[3] |
| Fatty Acid Oxidation | Stimulation | 127% increase relative to vehicle (P < .05)[3] |
| Triglyceride Accumulation | Reduction | Suppressed relative to vehicle[3] |
In Vivo Studies in Rodent Models of NASH
Experimental Protocols:
-
Western Diet-Fed Rat Model: Rats were fed a high-fat, high-fructose diet to induce hepatic steatosis. This compound was administered to assess its effect on DNL and liver fat content.[4]
-
Choline-Deficient, High-Fat Diet (CDAHFD) Rat Model: This model induces more advanced features of NASH, including inflammation and fibrosis. This compound's effects on these parameters were evaluated.[3]
Results:
| Animal Model | Key Findings |
| Western Diet-Fed Rat | Inhibited hepatic DNL and normalized steatosis.[3] |
| CDAHFD Rat Model | Reduced markers of inflammation and fibrosis, independent of changes in steatosis, suggesting direct anti-inflammatory and anti-fibrotic effects.[3] |
Clinical Evidence
This compound has been evaluated in Phase 2 clinical trials, primarily in combination with ervogastat (PF-06865571), a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor.
Phase 2a Study (NCT03776175 / C3711005)
Experimental Protocol: This was a randomized, double-blind, placebo-controlled study in adults with NAFLD.[5] The study assessed the effect of various doses of ervogastat co-administered with this compound on whole liver fat over a 6-week treatment period.[6] Hepatic steatosis was quantified using Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF).[6]
Results:
| Treatment Group | Daily Dosage | Mean Reduction in Liver Fat from Baseline |
| Placebo | - | 4%[6] |
| Group B | 25 mg Ervogastat (BID) + 10 mg this compound (BID) | 54%[6] |
| Group C | 100 mg Ervogastat (BID) + 10 mg this compound (BID) | 58%[6] |
| Group D | 300 mg Ervogastat (OD) + 20 mg this compound (OD) | 60%[6] |
| Group E | 300 mg Ervogastat (BID) + 10 mg this compound (BID) | 48%[6] |
MIRNA Phase 2 Study (NCT04321031)
Experimental Protocol: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled study in adults with biopsy-confirmed NASH and fibrosis stage 2 or 3.[7] The study evaluated the efficacy and safety of ervogastat alone and in combination with this compound over a 48-week period.[8] The primary endpoint was a composite of NASH resolution without worsening of fibrosis or improvement in fibrosis by at least one stage without worsening of NASH.[7][8]
Results: The primary endpoint was met by both combination therapy arms but not by ervogastat monotherapy at the doses tested.[1][8]
| Treatment Group | Proportion of Patients Achieving Primary Endpoint | Difference from Placebo (90% CI) |
| Placebo | 38% | - |
| Ervogastat 150 mg + this compound 5 mg | 66% | 0.27 (0.07 to 0.43)[8] |
| Ervogastat 300 mg + this compound 10 mg | 63% | 0.25 (0.04 to 0.42)[8] |
Experimental Methodologies
Measurement of Hepatic Steatosis: MRI-PDFF
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) is a non-invasive imaging technique used to quantify the fraction of mobile protons in the liver attributable to fat.[9] It provides a highly reproducible and quantitative measure of hepatic steatosis.
Workflow:
Measurement of De Novo Lipogenesis
Stable isotope tracer techniques are commonly employed to measure DNL in humans.[10] This typically involves the administration of a labeled substrate, such as 13C-acetate, followed by the measurement of its incorporation into newly synthesized fatty acids in VLDL-triglycerides.[10][11]
Workflow:
Conclusion
This compound, through its dual inhibition of ACC1 and ACC2, has demonstrated a robust capacity to reduce hepatic steatosis in both preclinical models and clinical trials. Its mechanism of action, which involves the concurrent suppression of de novo lipogenesis and enhancement of fatty acid oxidation, directly targets the core pathophysiology of NAFLD and NASH. While often studied in combination with the DGAT2 inhibitor ervogastat, the preclinical data suggests that this compound also possesses intrinsic anti-inflammatory and anti-fibrotic properties. The significant reductions in liver fat observed in clinical studies underscore the therapeutic potential of ACC inhibition as a cornerstone for the management of hepatic steatosis and its progression to more severe liver disease. Further research, including the outcomes of ongoing and future clinical trials, will continue to elucidate the full therapeutic profile of this compound.
References
- 1. pfizer.com [pfizer.com]
- 2. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 6. pfizer.com [pfizer.com]
- 7. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Clesacostat: A Deep Dive into a Novel Therapeutic for Nonalcoholic Steatohepatitis (NASH)
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The rising global prevalence of obesity and metabolic syndrome has made NASH a leading cause of chronic liver disease, yet there remains a significant unmet medical need for approved therapies. Clesacostat (formerly PF-05221304), a liver-targeted, dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1/2), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical evidence, and clinical trial data, with a focus on its potential in combination with the diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, ervogastat.
Introduction: The Role of Acetyl-CoA Carboxylase in NASH Pathogenesis
Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA. There are two main isoforms of ACC:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides malonyl-CoA as a substrate for fatty acid synthesis.
-
ACC2: Found in the outer mitochondrial membrane of oxidative tissues like the liver, heart, and skeletal muscle, ACC2-derived malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid entry into the mitochondria for β-oxidation.
In NASH, elevated DNL contributes significantly to the accumulation of triglycerides in the liver (hepatic steatosis), a key initiating event in the disease cascade. By inhibiting both ACC1 and ACC2, this compound aims to simultaneously reduce the synthesis of new fatty acids and promote the oxidation of existing fatty acids in the liver.
Mechanism of Action of this compound
This compound is a potent and selective dual inhibitor of ACC1 and ACC2. Its therapeutic rationale in NASH is multi-faceted:
-
Reduction of De Novo Lipogenesis: By inhibiting ACC1, this compound decreases the production of malonyl-CoA, thereby reducing the substrate available for new fatty acid synthesis in the liver.
-
Enhancement of Fatty Acid Oxidation: Inhibition of ACC2 leads to lower levels of malonyl-CoA in the mitochondria, which in turn relieves the inhibition of CPT-1. This allows for increased transport of fatty acids into the mitochondria for subsequent β-oxidation.
This dual mechanism of action is intended to directly address the primary driver of NASH—the excessive accumulation of fat in the liver.
Preclinical Data
This compound has been evaluated in various preclinical models of NASH, demonstrating its potential to ameliorate key features of the disease.
In Vitro Studies
-
Enzyme Inhibition Assays: this compound has demonstrated potent inhibition of both human ACC1 and ACC2 activity in biochemical assays.
-
Cell-Based Assays: In primary human hepatocytes, this compound has been shown to inhibit de novo lipogenesis.
In Vivo Animal Models
This compound has been tested in several rodent models that recapitulate key aspects of human NASH.
| Model | Key Findings |
| Gubra-Amylin NASH (GAN) Diet-Induced Mouse Model | Reduction in hepatic steatosis, inflammation, and fibrosis. |
| Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Mouse Model | Attenuation of liver fibrosis progression. |
| STAM™ Mouse Model | Improvement in NAFLD Activity Score (NAS) and reduction in fibrosis. |
Clinical Development
This compound has progressed through Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other therapeutic agents. A significant focus of its clinical development has been its co-administration with ervogastat, a DGAT2 inhibitor, to address the common side effect of hypertriglyceridemia associated with ACC inhibitors.
Phase 2a Clinical Trial (NCT04399538, C3711005)
This study evaluated the pharmacodynamics and safety of this compound co-administered with a range of doses of ervogastat in adults with presumed NASH.
Table 1: Key Efficacy and Safety Data from the Phase 2a Trial (C3711005)
| Treatment Group (6 weeks) | Number of Participants | Median Percent Change in Liver Fat from Baseline | Common Adverse Events (%) |
| Placebo | 15 | -4% | Diarrhea (7%) |
| Ervogastat 25 mg BID + this compound 10 mg BID | 15 | -54% | Diarrhea (0%) |
| Ervogastat 100 mg BID + this compound 10 mg BID | 13 | -58% | Diarrhea (0%) |
| Ervogastat 300 mg QD + this compound 20 mg QD | 18 | -60% | Diarrhea (11%) |
| Ervogastat 300 mg BID + this compound 10 mg BID | 14 | -48% | Diarrhea (7%) |
Data sourced from a layperson summary of the study results.[1]
Phase 2 MIRNA Clinical Trial (NCT04321031, C2541013)
This larger, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed NASH and fibrosis stage 2 or 3.[2][3]
Table 2: Histological Outcomes from the Phase 2 MIRNA Trial (NCT04321031)
| Treatment Group (48 weeks) | Number of Participants | Proportion Achieving Primary Endpoint* (%) |
| Placebo | 34 | 38% |
| Ervogastat 25 mg BID | 35 | 46% |
| Ervogastat 75 mg BID | 48 | 52% |
| Ervogastat 150 mg BID | 42 | 50% |
| Ervogastat 300 mg BID | 31 | 45% |
| Ervogastat 150 mg BID + this compound 5 mg BID | 35 | 66% |
| Ervogastat 300 mg BID + this compound 10 mg BID | 30 | 63% |
*Primary endpoint: Proportion of patients achieving MASH resolution without worsening of fibrosis, or ≥1 stage improvement in fibrosis without worsening of MASH, or both.[2]
Table 3: Safety Profile from the Phase 2 MIRNA Trial (NCT04321031)
| Treatment Group | Number of Participants | Serious Adverse Events (%) | Most Common Adverse Event |
| Placebo | 34 | 3% | Inadequate control of diabetes (12%) |
| Ervogastat 25 mg BID | 35 | 3% | Inadequate control of diabetes (17%) |
| Ervogastat 75 mg BID | 48 | 10% | Inadequate control of diabetes (10%) |
| Ervogastat 150 mg BID | 42 | 2% | Inadequate control of diabetes (7%) |
| Ervogastat 300 mg BID | 31 | 13% | Inadequate control of diabetes (6%) |
| Ervogastat 150 mg BID + this compound 5 mg BID | 35 | 14% | Inadequate control of diabetes (6%) |
| Ervogastat 300 mg BID + this compound 10 mg BID | 30 | 7% | Inadequate control of diabetes (7%) |
Data sourced from The Lancet Gastroenterology & Hepatology.[2]
Experimental Protocols
In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the inhibitory activity of compounds against ACC.
-
Reagent Preparation:
-
Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.
-
Prepare serial dilutions of this compound or other test compounds.
-
Dilute purified recombinant human ACC1 or ACC2 enzyme to the desired concentration in 1x ACC Assay Buffer.
-
-
Reaction Setup (96-well plate):
-
Add the master mix to all wells.
-
Add the test inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the diluted ACC enzyme.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 40 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Read the luminescence signal on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Preclinical NASH Model: Gubra-Amylin (GAN) Diet-Induced Mouse Model
This model is widely used to induce a NASH phenotype that closely resembles the human condition.
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet:
-
Induction Phase: Mice are fed a high-fat, high-fructose, high-cholesterol diet (GAN diet) for an extended period (e.g., 24-30 weeks) to induce obesity, insulin resistance, and NASH.
-
Control Group: A control group is fed a standard chow diet.
-
-
Treatment:
-
Following the induction phase, mice are randomized into treatment groups.
-
This compound or vehicle is administered daily via oral gavage for a specified duration (e.g., 8-12 weeks).
-
-
Endpoint Analysis:
-
Metabolic Parameters: Body weight, food intake, fasting glucose, and insulin levels are monitored throughout the study.
-
Serum Biomarkers: Blood is collected for the analysis of liver enzymes (ALT, AST) and lipids (triglycerides, cholesterol).
-
Histopathology: Livers are harvested, fixed, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for quantification of fibrosis.
-
Gene Expression Analysis: Hepatic gene expression of markers for lipogenesis, inflammation, and fibrosis can be analyzed by qPCR or RNA sequencing.
-
Future Directions and Conclusion
This compound, as a dual ACC1/2 inhibitor, represents a targeted and mechanistically sound approach to the treatment of NASH. Preclinical and clinical data have demonstrated its potential to reduce hepatic steatosis, a key driver of the disease. The combination of this compound with the DGAT2 inhibitor ervogastat appears to be a particularly promising strategy, as it not only enhances the reduction in liver fat but also mitigates the hypertriglyceridemia associated with ACC inhibition.
Further investigation in larger, long-term clinical trials will be crucial to fully elucidate the efficacy and safety profile of this compound, both as a monotherapy and in combination, and to determine its impact on the resolution of NASH and the reversal of fibrosis. The ongoing and future studies of this compound will provide valuable insights into the therapeutic potential of targeting de novo lipogenesis in the management of NASH. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to the investigational combination therapy of ervogastat and this compound for the treatment of NASH with liver fibrosis.[4][5][6][7]
References
- 1. pfizer.com [pfizer.com]
- 2. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizer.com [pfizer.com]
- 4. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis | INN [investingnews.com]
- 5. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) [businesswire.com]
- 6. Pfizer gets USFDA Fast Track Designation for Ervogastat plus this compound to treat NASH [medicaldialogues.in]
- 7. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
Clesacostat's Impact on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clesacostat (PF-05221304) is an investigational small molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the regulation of lipid metabolism. Developed by Pfizer, this compound is being evaluated for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). By targeting the rate-limiting step in de novo lipogenesis (DNL), this compound aims to reduce hepatic steatosis and improve associated metabolic parameters. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on lipid metabolism as evidenced by preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Metabolic dysfunction-associated steatotic liver disease (MASLD) is a prevalent condition characterized by the accumulation of fat in the liver. A significant portion of individuals with MASLD progress to MASH, which involves liver inflammation and damage, and can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] One of the key drivers of hepatic fat accumulation is an increase in de novo lipogenesis, the metabolic pathway for synthesizing fatty acids from non-lipid precursors.[2]
Acetyl-CoA Carboxylase (ACC) is a key regulatory enzyme in this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[3] Malonyl-CoA serves as a building block for fatty acid synthesis and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4] There are two main isoforms of ACC in mammals: ACC1, which is primarily cytosolic and involved in DNL, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[4]
This compound is a potent, liver-targeted dual inhibitor of both ACC1 and ACC2.[3] Its mechanism of action is designed to simultaneously decrease the synthesis of new fatty acids and increase their breakdown, thereby reducing the overall lipid burden in the liver.[3]
Mechanism of Action
This compound exerts its effects on lipid metabolism through the dual inhibition of ACC1 and ACC2.[3]
-
Inhibition of ACC1: By inhibiting ACC1 in the cytoplasm of hepatocytes, this compound reduces the production of malonyl-CoA. This directly limits the substrate available for fatty acid synthase (FAS), thereby decreasing the rate of de novo lipogenesis.[3]
-
Inhibition of ACC2: Inhibition of ACC2 on the outer mitochondrial membrane also leads to a decrease in local malonyl-CoA concentrations. This relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and subsequent enhancement of β-oxidation.[3]
The combined effect of reduced fatty acid synthesis and increased fatty acid oxidation leads to a net decrease in hepatic triglyceride accumulation.[3]
Signaling Pathways
The primary signaling pathway influenced by this compound is the de novo lipogenesis pathway. This pathway is regulated by upstream factors such as the sterol regulatory element-binding protein 1c (SREBP-1c) and AMP-activated protein kinase (AMPK).
Quantitative Data from Clinical Trials
This compound has been evaluated in clinical trials both as a monotherapy and in combination with ervogastat, a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor. The combination therapy has shown promise in reducing liver fat.
Table 1: Liver Fat Reduction in a Phase 2a Study (6 weeks)[5]
| Treatment Group (daily dose) | Number of Participants (n) | Mean Reduction in Liver Fat (%) |
| Placebo | - | 4% |
| 25 mg Ervogastat + 10 mg this compound (BID) | - | 54% |
| 100 mg Ervogastat + 10 mg this compound (BID) | - | 58% |
| 300 mg Ervogastat + 20 mg this compound (QD) | - | 60% |
| 300 mg Ervogastat + 10 mg this compound (BID) | - | 48% |
Data from a Phase 2a, randomized, double-blind, placebo-controlled study (NCT04321031) in adult participants with presumed NASH. Liver fat was assessed by Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF).[5]
Table 2: Primary Endpoint Achievement in the Phase 2 MIRNA Study (48 weeks)[1]
| Treatment Group (daily dose) | Number of Participants (n) | Participants Achieving Primary Endpoint (%) |
| Placebo | 34 | - |
| 150 mg Ervogastat + 5 mg this compound (BID) | 35 | 66% |
| 300 mg Ervogastat + 10 mg this compound (BID) | 30 | 63% |
The primary endpoint was the proportion of patients achieving MASH resolution without worsening of fibrosis, at least a 1-stage improvement in fibrosis without worsening of MASH, or both.[1]
Table 3: Lipid Profile Changes in the Phase 2 MIRNA Study
While specific quantitative data on lipid profile changes from the MIRNA study are not fully detailed in the initial publications, it was noted that the combination of ervogastat and this compound was associated with a potentially "undesirable fasting lipid and apolipoprotein profile".[1] This is a known class effect of ACC inhibitors, which can lead to an increase in serum triglycerides. The co-administration with a DGAT2 inhibitor is intended to mitigate this effect.[6] Further publications are anticipated to provide more detailed quantitative data on the lipid panel.
Experimental Protocols
The following are representative protocols for key assays used in the evaluation of ACC inhibitors like this compound. These are generalized protocols and specific parameters may vary based on the laboratory and specific experimental goals.
In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay
This protocol describes a common method to determine the enzymatic activity of ACC and the inhibitory potential of compounds like this compound.
Objective: To measure the conversion of acetyl-CoA to malonyl-CoA by recombinant human ACC1 or ACC2 and assess the IC50 of an inhibitor.
Principle: The activity of ACC is measured by coupling the production of ADP to a luminescence-based kinase assay (e.g., ADP-Glo™). The amount of light produced is proportional to the amount of ADP generated, which is directly related to ACC activity.
Materials:
-
Recombinant human ACC1 or ACC2 (e.g., from BPS Bioscience)[7][8]
-
ACC Assay Buffer (e.g., 5x buffer containing buffer salts, DTT, and glycerol)[7]
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate
-
Test inhibitor (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x ACC Assay Buffer by diluting the 5x stock with sterile water.
-
Prepare a master mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in 1x ACC Assay Buffer at the desired final concentrations.
-
Prepare serial dilutions of the test inhibitor (this compound) in 10% DMSO at 10x the final desired concentrations.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test inhibitor or vehicle (10% DMSO) to the appropriate wells of the 96-well plate.
-
Add 15 µL of the master mix to each well.
-
Add 7.5 µL of diluted recombinant ACC enzyme to each well to initiate the reaction. The final reaction volume is 25 µL.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for a specified time (e.g., 40 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes to stop the enzymatic reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Lipid Panel Analysis in Clinical Samples
This protocol outlines a standard procedure for the quantitative analysis of a lipid panel (Total Cholesterol, Triglycerides, HDL-C, LDL-C) from human serum or plasma samples.
Objective: To determine the concentrations of key lipids in patient samples to assess the metabolic effects of a therapeutic intervention.
Principle: Enzymatic colorimetric assays are commonly used for the routine measurement of total cholesterol, triglycerides, and HDL-C. LDL-C is often calculated using the Friedewald equation, or measured directly using homogeneous assays, especially when triglyceride levels are high.
Materials:
-
Patient serum or plasma samples (collected after fasting, if required by the study protocol).
-
Automated clinical chemistry analyzer (e.g., Roche Cobas, Abbott Architect).
-
Commercial enzymatic assay kits for Total Cholesterol, Triglycerides, and HDL-C.
-
Calibrators and quality control materials.
Procedure:
-
Sample Collection and Handling:
-
Collect whole blood in appropriate tubes (e.g., serum separator tubes).
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum at 2-8°C for short-term storage or at -80°C for long-term storage.
-
-
Assay Performance:
-
Perform daily maintenance and quality control checks on the clinical chemistry analyzer.
-
Load the patient samples, calibrators, and quality control materials onto the analyzer.
-
Run the assays for Total Cholesterol, Triglycerides, and HDL-C according to the manufacturer's instructions for the specific analyzer and reagent kits.
-
-
Calculation of LDL-C:
-
If triglyceride levels are below 400 mg/dL, calculate LDL-C using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (all values in mg/dL).
-
If triglyceride levels are above 400 mg/dL, a direct LDL-C measurement is recommended.
-
-
Data Review and Reporting:
-
Review the quality control data to ensure the validity of the results.
-
Report the concentrations of Total Cholesterol, Triglycerides, HDL-C, and LDL-C in the appropriate units (e.g., mg/dL or mmol/L).
-
Conclusion
This compound is a promising therapeutic agent for the treatment of MASH, with a well-defined mechanism of action targeting the core metabolic abnormality of increased de novo lipogenesis. By inhibiting both ACC1 and ACC2, this compound effectively reduces hepatic fat content. Clinical data, particularly in combination with the DGAT2 inhibitor ervogastat, has demonstrated significant efficacy in reducing liver steatosis and achieving histological improvements in MASH. However, the impact on the broader lipid profile, particularly the potential for increased serum triglycerides, is a key consideration that is being addressed through combination therapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to understand and further investigate the role of ACC inhibition in the management of metabolic liver disease. Further research and the publication of more detailed clinical trial data will continue to elucidate the full therapeutic potential and safety profile of this compound.
References
- 1. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical activation of transcription factor SREBP1c and de novo lipogenesis by hepatocyte-selective ATP-citrate lyase depletion in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfizer.com [pfizer.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pfizer.com [pfizer.com]
- 6. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Clesacostat's Impact on Metabolic Syndrome Markers: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clesacostat (PF-05221304) is an investigational, liver-targeted, dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1/2), key enzymes in de novo lipogenesis (DNL). Developed by Pfizer, it has been primarily evaluated for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD) and a manifestation of metabolic syndrome. This document provides an in-depth technical overview of this compound's mechanism of action and its observed effects on key metabolic syndrome markers, with a focus on data from the Phase 2 MIRNA clinical trial (NCT04321031).
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound's therapeutic rationale is centered on the inhibition of ACC, a rate-limiting enzyme in the synthesis of malonyl-CoA. By inhibiting both ACC1 and ACC2, this compound aims to simultaneously reduce fatty acid synthesis and promote fatty acid oxidation in the liver.[1]
-
Reduction of de novo lipogenesis: ACC1 inhibition decreases the production of cytosolic malonyl-CoA, a critical substrate for the synthesis of new fatty acids in the liver.[1]
-
Enhancement of fatty acid oxidation: ACC2 inhibition reduces mitochondrial malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase I (CPTI). This allows for increased transport of fatty acids into the mitochondria for beta-oxidation.[1]
This dual mechanism is intended to reduce the hepatic fat accumulation that is a hallmark of MASH and metabolic syndrome.
Signaling Pathway of this compound's Action
Caption: this compound's dual inhibition of ACC1 and ACC2.
Clinical Evidence: The MIRNA Trial (NCT04321031)
The most significant clinical data for this compound comes from the Phase 2 MIRNA trial, which evaluated this compound in combination with Ervogastat, a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, in patients with biopsy-confirmed MASH and fibrosis stage 2 or 3.[2]
Experimental Protocol
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-ranging study.[2]
-
Participants: Adults with biopsy-confirmed MASH with a NAFLD Activity Score (NAS) ≥ 4 and fibrosis stage F2 or F3.
-
Intervention:
-
Placebo
-
Ervogastat monotherapy (various doses)
-
Ervogastat (150 mg) + this compound (5 mg)
-
Ervogastat (300 mg) + this compound (10 mg)
-
-
Duration: 48 weeks.
-
Primary Endpoint: A composite of MASH resolution without worsening of fibrosis or ≥1-stage improvement in fibrosis without worsening of MASH.[2]
-
Key Secondary and Exploratory Endpoints: Changes in liver fat content (measured by MRI-PDFF), and various serum biomarkers of metabolic health, inflammation, and liver injury.
Experimental Workflow
Caption: High-level workflow of the MIRNA clinical trial.
Effects on Metabolic Syndrome Markers
The MIRNA trial demonstrated that the combination of this compound and Ervogastat met its primary endpoint. However, it also revealed a notable impact on the lipid profile, a key component of metabolic syndrome.
Lipid Profile
While reducing liver fat, ACC inhibition can lead to an increase in plasma triglycerides. The co-administration with the DGAT2 inhibitor Ervogastat was intended to mitigate this effect. However, the combination therapy in the MIRNA trial was associated with what has been described as an "undesirable fasting lipid and apolipoprotein profile."
| Marker | This compound (in combination with Ervogastat) Effect |
| Triglycerides | Significant Increase • ~25% increase with the lower dose combination • ~50% increase with the higher dose combination |
| HDL Cholesterol | Decrease • ~20% decrease with both combination doses |
| Apolipoprotein A1 | Decrease • ~20% decrease with both combination doses |
Note: The data presented is based on publicly available summaries of the MIRNA trial results. A full, detailed breakdown of lipid subfractions and other related markers from the primary publication's supplementary data was not publicly available at the time of this writing.
Glycemic Control and Inflammatory Markers
Detailed quantitative data on the effects of this compound on markers of glycemic control (e.g., fasting glucose, HbA1c, HOMA-IR) and inflammation (e.g., hs-CRP) from the MIRNA trial are not yet widely available in structured tables in the public domain. Preclinical data for ACC inhibitors suggest potential for improved insulin sensitivity. However, clinical data is necessary to confirm these effects in patients with MASH.
Methodologies for Key Experiments
While the specific, detailed standard operating procedures for the MIRNA trial are proprietary, the methodologies for the assessment of key metabolic markers in MASH clinical trials generally follow established clinical laboratory standards.
-
Lipid Panel (Triglycerides, HDL-C, LDL-C): Typically measured from fasting serum or plasma samples using automated enzymatic colorimetric assays on clinical chemistry analyzers.
-
Apolipoproteins (ApoA1, ApoB): Assessed using immunoturbidimetric assays from serum or plasma.
-
Glycemic Control Markers (Fasting Glucose, HbA1c): Fasting glucose is measured by enzymatic methods (e.g., hexokinase or glucose oxidase). HbA1c is commonly analyzed by high-performance liquid chromatography (HPLC), immunoassay, or enzymatic methods.
-
Insulin Resistance (HOMA-IR): Calculated from fasting plasma glucose and insulin levels (Insulin [μU/mL] x Glucose [mg/dL] / 405). Fasting insulin is measured by immunoassay.
-
Inflammatory Markers (hs-CRP): High-sensitivity C-reactive protein is measured from serum or plasma using immunoturbidimetric or immunonephelometric assays.
-
Liver Histology: Liver biopsies are centrally read by at least two independent pathologists using the NASH Clinical Research Network (CRN) scoring system for steatosis, lobular inflammation, hepatocellular ballooning, and fibrosis.
Discussion and Future Directions
This compound, through its mechanism of ACC inhibition, demonstrates a clear biological rationale for the treatment of MASH by targeting the core pathophysiological process of de novo lipogenesis. The MIRNA trial results indicate that when combined with a DGAT2 inhibitor, this approach can lead to improvements in histological endpoints.
However, the observed effects on the circulating lipid profile, particularly the increase in triglycerides and decrease in HDL and Apolipoprotein A1, present a significant consideration for the development of this therapeutic class. These changes are likely a direct consequence of the mechanism of action. The long-term cardiovascular implications of these lipid alterations will require further investigation.
Future research should focus on:
-
Fully characterizing the dose-dependent effects of this compound on a comprehensive panel of metabolic markers.
-
Understanding the clinical significance of the observed lipid changes in the context of overall cardiovascular risk in the MASH patient population.
-
Exploring strategies to mitigate the adverse lipid effects while retaining the benefits on liver histology.
Conclusion
This compound represents a targeted approach to treating MASH by inhibiting de novo lipogenesis. While clinical data in combination with Ervogastat shows promise in improving liver-specific outcomes, its impact on systemic lipid metabolism highlights the complexities of targeting central metabolic pathways. For drug development professionals, this compound serves as an important case study in the development of therapies for metabolic syndrome, underscoring the need for a comprehensive understanding of both target-organ and systemic effects.
References
Methodological & Application
Application Notes and Protocols for Clesacostat (PF-05221304) Dosing in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clesacostat is a potent, liver-targeted dual inhibitor of ACC1 and ACC2, key enzymes in the de novo lipogenesis (DNL) pathway. By inhibiting ACC, this compound aims to reduce hepatic steatosis and inflammation associated with NASH. The following protocols are derived from studies investigating the efficacy of this compound in rat models of metabolic disease and can be adapted for mouse studies with appropriate allometric scaling and experimental design considerations.
Quantitative Data Summary
The following table summarizes the dosing regimens for this compound (PF-05221304) used in key preclinical rat studies. This data can serve as a foundation for dose selection in mouse experiments.
| Parameter | Acute Study (Rat) | Chronic Study (Rat) | Reference |
| Dose Range | 0.07 to 30 mg/kg | 1, 3, and 10 mg/kg/day | [1] |
| Administration Route | Oral gavage | Oral gavage | [1] |
| Vehicle | 0.5% Methylcellulose (MC) | 0.5% Methylcellulose (MC) | [1] |
| Frequency | Single dose | Once daily | [1] |
| Study Duration | 2 hours post-dose | 6 weeks | [1] |
| Animal Model | Male Sprague-Dawley rats | Western diet-fed rats | [1] |
Experimental Protocols
Acute Pharmacodynamic Study in Rats
This protocol is designed to assess the acute effects of this compound on hepatic DNL.
Objective: To determine the dose-dependent inhibition of hepatic malonyl-CoA and DNL following a single oral dose of this compound.
Materials:
-
This compound (PF-05221304)
-
0.5% Methylcellulose (MC)
-
Male Sprague-Dawley rats (~200g)
-
Oral gavage needles
-
Tools for blood and tissue collection
Procedure:
-
Animal Acclimation: House rats under standard laboratory conditions with a 12-hour light-dark cycle for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Dosing Solution Preparation: Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentrations (e.g., 0.07, 0.3, 1, 3, 10, 30 mg/kg).
-
Dosing: Administer a single oral dose of the this compound suspension or vehicle control to fasted rats via oral gavage.
-
Sample Collection: Two hours post-dose, euthanize animals via CO2 asphyxiation.
-
Blood Collection: Collect blood via cardiac puncture for plasma analysis.
-
Tissue Collection: Rapidly excise the liver, freeze-clamp it in liquid nitrogen, and store at -80°C for subsequent analysis of malonyl-CoA and DNL rates.[1]
Chronic Efficacy Study in a Diet-Induced NASH Rat Model
This protocol evaluates the long-term effects of this compound on NASH pathogenesis.
Objective: To assess the impact of chronic this compound administration on hepatic steatosis, inflammation, and fibrosis in a rat model of diet-induced NASH.
Materials:
-
This compound (PF-05221304)
-
0.5% Methylcellulose (MC)
-
Male rats (e.g., Sprague-Dawley or similar)
-
Western diet (high-fat, high-fructose)
-
Oral gavage needles
-
Equipment for histological and biochemical analysis
Procedure:
-
Disease Induction: Feed rats a Western diet for a specified period (e.g., 16-20 weeks) to induce a NASH phenotype.
-
Group Allocation: Randomly assign animals to treatment groups (vehicle control, this compound at 1, 3, and 10 mg/kg/day).
-
Dosing: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 6 weeks).[1]
-
Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
Terminal Procedures: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Endpoint Analysis:
-
Histology: Assess liver sections for steatosis, inflammation, and fibrosis using standard staining techniques (e.g., H&E, Sirius Red).
-
Biochemical Analysis: Measure plasma markers of liver injury (ALT, AST) and lipid profiles.
-
Gene Expression Analysis: Analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis in liver tissue via qPCR or other methods.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits ACC, reducing Malonyl-CoA, which in turn decreases DNL and increases FAO.
Caption: Workflow for a chronic study evaluating this compound in a diet-induced NASH model.
Considerations for Mouse Studies
When adapting these protocols for mouse studies, researchers should consider the following:
-
Allometric Scaling: Mouse doses may need to be adjusted from rat doses based on body surface area. A common starting point is to use a higher mg/kg dose in mice.
-
Mouse Models of NASH: Several mouse models can be used, including diet-induced models (e.g., high-fat, high-cholesterol, high-fructose diets) and genetic models. The choice of model will depend on the specific research question.[2]
-
Route of Administration: Oral gavage is a common and precise method for drug administration in mice.[3][4] Voluntary oral administration in a palatable vehicle can also be considered to reduce stress.[3][4]
-
Pharmacokinetics: It is advisable to conduct preliminary pharmacokinetic studies in mice to determine the optimal dosing frequency and to ensure adequate drug exposure in the liver.
-
Monitoring for Adverse Effects: As with any pharmacological study, it is crucial to monitor animals for any signs of toxicity or adverse effects. High doses of ACC inhibitors have been associated with changes in platelet counts and plasma triglycerides in some studies.[5]
By leveraging the detailed information from rat studies and considering the specific physiological and metabolic differences in mice, researchers can design robust and informative experiments to evaluate the therapeutic potential of this compound in murine models of NASH and other metabolic diseases.
References
- 1. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eolas-bio.co.jp [eolas-bio.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy Protocol for Clesacostat and Ervogastat in Metabolic Dysfunction-Associated Steatohepatitis (MASH) Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, for which there are currently no FDA-approved therapies. A promising therapeutic strategy involves the combination of Clesacostat (CLS) and Ervogastat (ERVO). This compound is a potent, liver-targeted dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1/2), key enzymes in de novo lipogenesis (DNL).[1][2] Ervogastat is a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), an enzyme that catalyzes the final step in triglyceride synthesis.[3] This combination therapy is designed to synergistically reduce hepatic fat, inflammation, and fibrosis.[2] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this investigational combination therapy for the treatment of MASH with liver fibrosis.[3]
These application notes provide an overview of the preclinical and clinical data supporting the use of this compound and Ervogastat in combination, along with detailed protocols for in vitro assays relevant to their mechanisms of action.
Mechanism of Action
This compound and Ervogastat target two distinct and critical nodes in the hepatic lipid metabolism pathway.
-
This compound (ACC Inhibitor): As a dual inhibitor of ACC1 and ACC2, this compound blocks the conversion of acetyl-CoA to malonyl-CoA.[1] This action has a dual effect: it reduces the substrate for de novo lipogenesis, thereby decreasing the synthesis of new fatty acids, and it relieves the inhibition of carnitine palmitoyltransferase I (CPT1) by malonyl-CoA, leading to increased mitochondrial fatty acid oxidation.[1]
-
Ervogastat (DGAT2 Inhibitor): Ervogastat selectively inhibits DGAT2, the enzyme responsible for the final step of triglyceride synthesis from diacylglycerol and fatty acyl-CoA.[3] This directly reduces the liver's capacity to store fatty acids as triglycerides.
The combination of these two agents is hypothesized to have a synergistic effect. While ACC inhibition by this compound can lead to an increase in circulating triglycerides, co-administration with the DGAT2 inhibitor Ervogastat has been shown to mitigate this effect.[2] Together, they aim to reduce hepatic steatosis, lipotoxicity, and downstream inflammation and fibrosis.
Preclinical and Clinical Data Summary
Preclinical Data
| Parameter | This compound (PF-05221304) | Ervogastat (PF-06865571) | Reference |
| Target(s) | Acetyl-CoA Carboxylase 1 and 2 (ACC1/2) | Diacylglycerol O-acyltransferase 2 (DGAT2) | [1][3] |
| IC50 | 61 nM (for DNL in primary human hepatocytes) | 17.2 nM (for DGAT2) | N/A |
| In Vitro Effects | Inhibits DNL, stimulates fatty acid oxidation, reduces triglyceride accumulation in primary human hepatocytes. | Reduces triglyceride synthesis. | N/A |
| In Vivo Effects (Rodent Models) | Dose-dependent reduction of hepatic malonyl-CoA and DNL. Improved markers of inflammation and fibrosis. | Reduced diet-induced hepatic steatosis. | [2] |
| Combination Effect (Preclinical) | Mitigated CLS-induced elevations in circulating triglycerides and produced greater efficacy on liver fat, inflammation, and fibrosis than either monotherapy. | [2] |
Clinical Data - Phase 2 MIRNA Study (NCT04321031)
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Ervogastat monotherapy and this compound/Ervogastat combination therapy in patients with biopsy-confirmed MASH and fibrosis stage F2-F3.
Primary Composite Endpoint Achievement at Week 48 *
| Treatment Group | N | Responders (%) | Difference from Placebo (90% CI) |
| Placebo | 34 | 13 (38%) | - |
| Ervogastat 25 mg | 35 | 16 (46%) | 0.08 (-0.11 to 0.27) |
| Ervogastat 75 mg | 48 | 25 (52%) | 0.14 (-0.04 to 0.32) |
| Ervogastat 150 mg | 42 | 21 (50%) | 0.12 (-0.07 to 0.30) |
| Ervogastat 300 mg | 31 | 14 (45%) | 0.07 (-0.12 to 0.27) |
| Ervogastat 150 mg + this compound 5 mg | 35 | 23 (66%) | 0.27 (0.07 to 0.43) |
| Ervogastat 300 mg + this compound 10 mg | 30 | 19 (63%) | 0.25 (0.04 to 0.42) |
*Primary composite endpoint: MASH resolution without worsening of fibrosis, OR ≥1-stage improvement in fibrosis without worsening of MASH, OR both.
Key Safety Findings
| Adverse Event | Placebo (N=34) | Ervogastat Monotherapy (pooled, N=156) | Ervogastat + this compound (pooled, N=65) |
| Serious Adverse Events | 1 (3%) | 11 (7%) | 7 (11%) |
| Most Common AE: Inadequate control of diabetes | 4 (12%) | 16 (10%) | 4 (6%) |
| Lipid Profile Changes | - | - | Increased serum triglycerides, apolipoprotein C3, and apolipoprotein E. |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Acetyl-CoA Carboxylase (ACC) Enzyme Activity Assay
This protocol is based on the detection of ADP produced during the ACC-catalyzed reaction using a commercially available luminescent assay system (e.g., ADP-Glo™ Kinase Assay, Promega).
Materials:
-
Recombinant human ACC1 or ACC2 enzyme
-
ACC Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Acetyl-CoA solution
-
Sodium Bicarbonate (NaHCO₃) solution
-
This compound (or other test inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1x ACC Assay Buffer.
-
Prepare serial dilutions of this compound in 1x ACC Assay Buffer with a final DMSO concentration of ≤1%.
-
Prepare a master mix of substrates containing ATP, Acetyl-CoA, and NaHCO₃ in 1x ACC Assay Buffer.
-
-
Reaction Setup (in a 96-well plate):
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 15 µL of the substrate master mix to all wells except the "blank" controls.
-
To initiate the reaction, add 7.5 µL of diluted ACC enzyme to all wells except the "blank" controls. For "blank" wells, add 7.5 µL of 1x ACC Assay Buffer.
-
Mix gently and incubate the plate at 37°C for 40-60 minutes.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes to stop the enzymatic reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control after subtracting the "blank" signal.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Diacylglycerol O-Acyltransferase 2 (DGAT2) Enzyme Activity Assay
This protocol describes a radioactive assay using [¹⁴C]-labeled oleoyl-CoA to measure DGAT2 activity.
Materials:
-
Microsomal preparations containing DGAT2 (from cells or tissue)
-
DGAT Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM KCl, 10 mM MgCl₂)
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[¹⁴C]-Oleoyl-CoA
-
Ervogastat (or other test inhibitors) dissolved in DMSO
-
Stop Solution (e.g., isopropanol:heptane:water, 80:20:2 v/v/v)
-
Heptane
-
Silica gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare serial dilutions of Ervogastat in DGAT Assay Buffer (final DMSO ≤1%).
-
In a microcentrifuge tube, add the diluted Ervogastat or vehicle.
-
Add the microsomal protein (e.g., 20-50 µg) to each tube.
-
Add DAG (dissolved in a small amount of acetone or ethanol).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding [¹⁴C]-Oleoyl-CoA.
-
Incubate at 37°C for 10-20 minutes with gentle shaking.
-
-
Lipid Extraction:
-
Stop the reaction by adding the Stop Solution.
-
Add heptane to extract the lipids, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully collect the upper heptane phase containing the lipids.
-
-
TLC Separation and Quantification:
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the plate in the TLC developing solvent until the solvent front reaches near the top.
-
Allow the plate to dry and visualize the lipid spots (e.g., using iodine vapor or autoradiography).
-
Identify the triglyceride spot based on a standard.
-
Scrape the silica corresponding to the triglyceride spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the DGAT2 activity as the amount of [¹⁴C] incorporated into triglycerides per unit time per amount of protein.
-
Determine the percentage of inhibition for each Ervogastat concentration and calculate the IC50 value.
-
In Vitro Hepatocyte Lipid Accumulation Assay
This protocol outlines a method to assess the effect of this compound and Ervogastat on lipid accumulation in a human hepatocyte cell line (e.g., HepG2 or Huh7).
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Fatty acid solution (e.g., a mixture of oleic acid and palmitic acid complexed to BSA)
-
This compound and Ervogastat stock solutions in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Oil Red O staining solution
-
BODIPY™ 493/503 stock solution
-
DAPI (for nuclear counterstaining)
-
Isopropanol (for Oil Red O extraction)
-
96-well clear-bottom black plates (for fluorescence) or standard clear plates
-
Microplate reader (spectrophotometer and/or fluorescence)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed hepatocytes in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with a low-serum medium containing the fatty acid solution to induce steatosis.
-
Concurrently, treat the cells with various concentrations of this compound, Ervogastat, their combination, or vehicle (DMSO).
-
Incubate for 24-72 hours.
-
-
Lipid Droplet Staining (choose one method):
-
A) Oil Red O Staining:
-
Wash cells gently with PBS.
-
Fix the cells with the fixative solution for 15-30 minutes.
-
Wash with PBS, then with 60% isopropanol.
-
Stain with filtered Oil Red O solution for 20-30 minutes.
-
Wash extensively with water to remove unbound dye.
-
For quantification, add 100% isopropanol to each well to extract the dye.
-
Read the absorbance at ~520 nm using a microplate reader.
-
-
B) BODIPY™ Staining:
-
Wash cells gently with PBS.
-
Fix the cells as described above (optional, can be done on live cells).
-
Incubate with a working solution of BODIPY™ 493/503 and DAPI in PBS for 15-30 minutes at 37°C.
-
Wash with PBS.
-
-
-
Data Acquisition and Analysis:
-
For Oil Red O: Normalize the absorbance values to a cell viability assay (e.g., MTT or Crystal Violet) performed on a parallel plate.
-
For BODIPY™:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the total fluorescence intensity of BODIPY™ per cell (normalized to the DAPI-stained nuclei count).
-
Alternatively, read the total well fluorescence using a microplate reader (Ex/Em: ~493/503 nm).
-
-
-
Results Interpretation:
-
A decrease in Oil Red O absorbance or BODIPY™ fluorescence intensity in treated wells compared to the fatty acid-only control indicates an inhibition of lipid accumulation.
-
Calculate the percentage of inhibition and determine the EC50 for each compound and the combination.
-
Disclaimer
The protocols provided are intended as a guideline and may require optimization for specific experimental conditions, cell types, and reagents. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemicals and biological materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
Measuring Clesacostat Efficacy in Non-Alcoholic Steatohepatitis (NASH) Using MRI-PDFF: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clesacostat (PF-05221304) is an investigational, liver-targeted small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the de novo lipogenesis (DNL) pathway.[1] By inhibiting ACC, this compound aims to reduce the production of new fatty acids in the liver and enhance fatty acid oxidation, thereby decreasing hepatic steatosis, a hallmark of Non-Alcoholic Steatohepatitis (NASH). This document provides detailed application notes and protocols for measuring the efficacy of this compound using Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) as a non-invasive biomarker.
Mechanism of Action of this compound
This compound is a dual inhibitor of ACC1 and ACC2. ACC1 is primarily located in the cytosol and is involved in the initial, rate-limiting step of DNL, the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a substrate for fatty acid synthesis. ACC2 is found on the outer mitochondrial membrane and its product, malonyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.
By inhibiting both ACC1 and ACC2, this compound exerts a dual effect:
-
Reduction of De Novo Lipogenesis: Decreased cytosolic malonyl-CoA levels limit the synthesis of new fatty acids.
-
Increased Fatty Acid Oxidation: Reduced mitochondrial malonyl-CoA levels relieve the inhibition of CPT1, leading to an increased rate of fatty acid oxidation.
This dual mechanism is intended to reduce the overall fat content in the liver.
Measuring this compound Efficacy with MRI-PDFF
MRI-PDFF is a non-invasive imaging technique that quantifies the fraction of mobile protons bound to triglycerides within a given volume of tissue, providing a highly accurate and reproducible measure of hepatic steatosis. It is increasingly used as a primary endpoint in early-phase NASH clinical trials to assess changes in liver fat content.
Experimental Workflow
The general workflow for assessing this compound efficacy using MRI-PDFF in a clinical trial setting involves several key stages:
Quantitative Data from Clinical Trials
A Phase 2a, randomized, double-blind, placebo-controlled study (Protocol C3711005) evaluated the effect of this compound in combination with another investigational drug, Ervogastat (a DGAT2 inhibitor), on liver fat in adults with presumed NASH. The primary endpoint was the percentage change in MRI-PDFF from baseline to the end of the 6-week treatment period.[1]
| Treatment Group (6 weeks) | Number of Participants | Mean Relative Reduction in Liver Fat (MRI-PDFF) |
| Placebo | 15 | 4% |
| 25 mg Ervogastat + 10 mg this compound (twice daily) | 15 | 54% |
| 100 mg Ervogastat + 10 mg this compound (twice daily) | 13 | 58% |
| 300 mg Ervogastat + 20 mg this compound (once daily) | 18 | 60% |
| 300 mg Ervogastat + 10 mg this compound (twice daily) | 14 | 48% |
Experimental Protocols
Patient Selection and Preparation Protocol
-
Inclusion Criteria:
-
Adults (typically 18-75 years of age).
-
Diagnosis of NASH confirmed by liver biopsy or a high likelihood based on non-invasive markers.
-
Baseline liver fat content ≥8% as measured by MRI-PDFF.
-
-
Exclusion Criteria:
-
Contraindications to MRI (e.g., certain metallic implants, severe claustrophobia).
-
Other causes of chronic liver disease.
-
Significant alcohol consumption.
-
-
Patient Preparation:
-
Patients should fast for at least 4 hours prior to the MRI scan to minimize metabolic variability.
-
Provide clear instructions to the patient regarding the procedure, including the need to hold their breath for short periods during image acquisition.
-
MRI-PDFF Acquisition Protocol
While specific parameters may vary slightly between MRI scanner manufacturers, the following provides a standardized protocol for liver fat quantification.
-
Scanner: 1.5T or 3T MRI scanner.
-
Coil: Phased-array torso coil.
-
Sequence: 3D spoiled gradient-echo sequence with multiple echo times (e.g., 6 echoes) to allow for fat and water signal separation and T2* correction.
-
Acquisition Parameters (Example):
-
Repetition Time (TR): < 200 ms
-
Echo Times (TE): Multiple, typically starting from ~1.2 ms with an echo spacing of ~1.1 ms.
-
Flip Angle: 3-10 degrees.
-
Slice Thickness: 3-5 mm.
-
Field of View (FOV): To cover the entire liver.
-
-
Breathing Instructions: Images should be acquired during a single breath-hold to minimize motion artifacts.
Data Analysis Protocol
-
Image Reconstruction: Generate PDFF maps from the multi-echo gradient-echo data using a validated algorithm that corrects for T2* decay and models the multi-peak spectrum of fat.
-
Region of Interest (ROI) Placement:
-
Place multiple ROIs in each of the nine liver segments.
-
ROIs should be of a consistent size (e.g., 2 cm in diameter) and placed to avoid major blood vessels, bile ducts, and the liver edges.
-
-
PDFF Calculation:
-
Calculate the mean PDFF value within each ROI.
-
The whole-liver PDFF is calculated as the average of the mean PDFF values from all ROIs.
-
-
Efficacy Measurement:
-
The primary efficacy endpoint is the relative change in MRI-PDFF from baseline to the end of treatment, calculated as: ((Baseline PDFF - Follow-up PDFF) / Baseline PDFF) * 100%
-
Logical Relationships in Efficacy Assessment
The assessment of this compound's efficacy is based on a logical chain of events, from drug administration to the desired clinical outcome.
Conclusion
This compound, through its mechanism of ACC inhibition, shows promise in reducing hepatic steatosis in patients with NASH. MRI-PDFF serves as a robust, non-invasive tool to quantitatively assess the efficacy of this compound in clinical trials. The provided protocols and data offer a framework for researchers and drug development professionals to design and implement studies for evaluating this compound and other similar therapeutic agents.
References
Application Notes and Protocols for Clesacostat Treatment in High-Fat Diet-Induced NASH Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Clesacostat (PF-05221304) in preclinical high-fat diet-induced models of non-alcoholic steatohepatitis (NASH). This document includes the mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is a liver-targeted, orally bioavailable dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2).[1][2] These enzymes catalyze the critical step in de novo lipogenesis (DNL), the process of synthesizing fatty acids.[1][2] By inhibiting ACC, this compound effectively reduces the production of new fatty acids in the liver and stimulates the oxidation of existing fatty acids.[1][2] This dual action helps to decrease hepatic steatosis (fat accumulation), a hallmark of NASH. Preclinical studies have demonstrated that this compound not only ameliorates steatosis but also reduces markers of inflammation and fibrosis in rodent models of NASH.[3]
Mechanism of Action
This compound's primary mechanism involves the inhibition of ACC1 and ACC2, leading to a reduction in malonyl-CoA levels. This has two main downstream effects:
-
Inhibition of De Novo Lipogenesis (DNL): Reduced malonyl-CoA limits the substrate for fatty acid synthase, thereby decreasing the synthesis of new fatty acids and subsequent triglyceride formation.
-
Stimulation of Fatty Acid Oxidation (FAO): Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of fatty acids into the mitochondria for oxidation. By lowering malonyl-CoA levels, this compound relieves this inhibition, promoting the breakdown of fatty acids.
Quantitative Data from Preclinical Studies
Table 1: Effect of this compound on Hepatic Lipid Metabolism in a Western Diet-Fed Rat Model
| Parameter | Vehicle Control | This compound-Treated | % Change | Reference |
| De Novo Lipogenesis | Baseline | Reduced | Significant Reduction | [1][2] |
| Hepatic Steatosis | Severe | Reduced | Significant Reduction | [1][2] |
| Fatty Acid Oxidation | Baseline | Stimulated | Significant Increase | [1][2] |
| Hepatic Triglycerides | Elevated | Reduced | Significant Reduction | [1][2] |
Table 2: Effect of this compound on Markers of Inflammation and Fibrosis in a Choline-Deficient, High-Fat Diet Rat Model
| Parameter | Vehicle Control | This compound-Treated | % Change | Reference |
| Inflammatory Markers | Elevated | Reduced | Significant Reduction | [1] |
| Fibrosis Markers | Elevated | Reduced | Significant Reduction | [1] |
| Stellate Cell Activation | Present | Suppressed | Significant Reduction | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving high-fat diet-induced NASH models relevant to the study of this compound.
Protocol 1: Western Diet-Induced NASH in Rats
This model is effective in inducing a NASH phenotype that includes steatosis, inflammation, and fibrosis, mirroring key aspects of human NASH.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: 6-8 weeks at the start of the diet.
-
Housing: Individually housed in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.
2. Diet and Induction:
-
Diet: A high-fat, high-fructose, and high-cholesterol "Western" diet. A common composition is 40-45% kcal from fat (e.g., milk fat or lard), ~20% kcal from fructose, and 2% cholesterol by weight.
-
Duration: 16-24 weeks to induce a robust NASH phenotype with significant fibrosis.
3. This compound Administration:
-
Formulation: this compound (PF-05221304) is typically formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Dosing: Administered daily by oral gavage. Dose ranges in preclinical studies are determined by preliminary pharmacokinetic and pharmacodynamic studies.
-
Control Group: A vehicle control group receives the vehicle solution on the same schedule.
4. Endpoint Analysis:
-
Blood Collection: Blood samples are collected at baseline and at the end of the study for analysis of serum markers.
-
Liver Tissue Collection: At the end of the treatment period, animals are euthanized, and liver tissue is collected. Portions of the liver should be fixed in 10% neutral buffered formalin for histology and snap-frozen in liquid nitrogen for biochemical and molecular analyses.
5. Analytical Methods:
-
Serum Analysis: Measurement of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol.
-
Histological Analysis: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome for evaluation of fibrosis.
-
Hepatic Triglyceride Quantification: Lipids are extracted from frozen liver tissue (e.g., using the Folch method) and triglyceride content is measured using a commercial kit.
-
Gene Expression Analysis: RNA is extracted from frozen liver tissue to analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis by RT-qPCR.
Protocol 2: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH in Rats
This model is known to rapidly induce severe steatohepatitis and fibrosis.
1. Animal Model:
-
Species: Male Sprague-Dawley or C57BL/6J mice.
-
Age: 6-8 weeks at the start of the diet.
-
Housing: Standard housing conditions as described in Protocol 1.
2. Diet and Induction:
-
Diet: A choline-deficient, L-amino acid-defined diet with high-fat content (e.g., 60% kcal from fat) and typically low in methionine.
-
Duration: 6-12 weeks is generally sufficient to induce significant fibrosis.
3. This compound Administration:
-
Follow the same procedure for formulation and administration as described in Protocol 1.
4. Endpoint Analysis and Analytical Methods:
-
The same procedures for sample collection and analysis as outlined in Protocol 1 should be followed. This model is particularly useful for assessing the anti-fibrotic effects of the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound in a high-fat diet-induced NASH model.
References
Application Notes and Protocols for Clesacostat Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting drug-drug interaction (DDI) studies for Clesacostat (PF-05221304), an investigational dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2) for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Understanding the DDI potential of this compound is critical for its safe and effective clinical development.
This compound is primarily cleared via hepatic uptake mediated by Organic Anion-Transporting Polypeptides (OATPs) and metabolism by Cytochrome P450 3A (CYP3A).[1][2] In vitro studies have also identified this compound as a potential time-dependent inhibitor of CYP3A.[1][2] Therefore, a thorough evaluation of its potential to act as both a victim and a perpetrator of DDIs is warranted.
These notes outline the recommended in vitro and in vivo experimental designs based on regulatory guidance from agencies such as the U.S. Food and Drug Administration (FDA).[3][4]
This compound's Mechanism of Action and Metabolic Pathway
This compound inhibits ACC, a rate-limiting enzyme in de novo lipogenesis, thereby reducing fatty acid synthesis and enhancing fatty acid oxidation in the liver.[5] Its metabolism primarily involves Phase I oxidative and reductive pathways.[6][7][8][9]
References
- 1. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics, mass balance, metabolism, and excretion of the liver-targeted acetyl-CoA carboxylase inhibitor PF-05221304 (this compound) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Imaging of Clesacostat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo imaging techniques applicable to the study of Clesacostat (PF-05221304), a liver-targeted, dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2). The protocols detailed below are designed to assist in the non-invasive assessment of this compound's pharmacokinetics, pharmacodynamics, and therapeutic efficacy in preclinical models of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).
Introduction to this compound and its Mechanism of Action
This compound is an investigational drug developed for the treatment of MASH with liver fibrosis.[1] It functions by inhibiting ACC1 and ACC2, the rate-limiting enzymes in de novo lipogenesis (DNL), the process of synthesizing fatty acids.[1] By inhibiting these enzymes, this compound aims to reduce the production of malonyl-CoA, a key substrate for fatty acid synthesis.[1] This dual inhibition is expected to decrease the synthesis of new fatty acids in the liver and enhance the oxidation of existing fatty acids, thereby reducing hepatic steatosis (fat accumulation in the liver).[1]
This compound Signaling Pathway
The mechanism of action of this compound involves the modulation of key metabolic pathways in the liver. A simplified representation of this pathway is illustrated below.
In Vivo Imaging Techniques and Protocols
A variety of in vivo imaging techniques can be employed to study the effects of this compound in preclinical animal models of MASH. These non-invasive methods allow for longitudinal studies in the same animal, reducing biological variability and the number of animals required.
Radionuclide Imaging (PET/SPECT) for Pharmacokinetics and Biodistribution
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive techniques that can provide quantitative information on the biodistribution and target engagement of a radiolabeled drug.
Experimental Protocol: [¹¹C]this compound PET Imaging for Brain and Peripheral Organ Biodistribution
This protocol is adapted from a general method for labeling small molecules with Carbon-11.[2][3]
Objective: To determine the whole-body biodistribution and brain penetration of this compound in a rodent model.
Materials:
-
This compound precursor for radiolabeling
-
[¹¹C]CO or [¹¹C]CH₃I
-
Automated radiochemistry synthesis module
-
PET/CT scanner
-
MASH animal model (e.g., diet-induced obese mice)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Radiolabeling: Synthesize [¹¹C]this compound using an automated module. The specific precursor and reaction conditions will need to be optimized based on the chemical structure of this compound. A common method involves the reaction of a suitable precursor with [¹¹C]CO in the presence of a palladium catalyst.[2]
-
Animal Preparation: Anesthetize the MASH model mouse with isoflurane.
-
Injection: Administer a bolus injection of [¹¹C]this compound (typically 5-10 MBq) via the tail vein.
-
Imaging: Perform a dynamic PET scan for 60-90 minutes post-injection. A CT scan should be acquired for anatomical reference and attenuation correction.
-
Data Analysis: Reconstruct PET images and co-register with the CT scan. Draw regions of interest (ROIs) on major organs (liver, brain, heart, kidneys, muscle, etc.) to generate time-activity curves (TACs). Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at various time points.
Expected Quantitative Data:
| Organ | Peak %ID/g (mean ± SD) | Time to Peak (min) |
| Liver | Expected to be high | ~30-60 |
| Blood | Expected to clear | <10 |
| Brain | Expected to be low | <10 |
| Kidneys | Variable | ~15-30 |
| Muscle | Expected to be low | - |
Note: The expected values are illustrative and need to be determined experimentally.
Workflow for PET Imaging Study
Bioluminescence Imaging (BLI) for Target Engagement and Pharmacodynamics
BLI is a highly sensitive technique that can be used to monitor the expression of specific genes in vivo. By using transgenic animals that express a luciferase reporter gene under the control of a promoter for a key enzyme in DNL, such as fatty acid synthase (FASN), the effect of this compound on this pathway can be visualized and quantified.[1]
Experimental Protocol: Monitoring De Novo Lipogenesis Inhibition with a FASN-Luciferase Reporter Mouse
Objective: To assess the pharmacodynamic effect of this compound on hepatic de novo lipogenesis.
Materials:
-
FASN-luciferase transgenic mice in a MASH background
-
This compound
-
D-luciferin (for firefly luciferase) or coelenterazine (for Renilla or Gaussia luciferase)
-
In vivo imaging system (IVIS) or similar
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model: Utilize a transgenic mouse model where the expression of a luciferase gene is driven by the FASN promoter. Induce MASH in these animals through diet.
-
Treatment: Administer this compound or vehicle control to the mice according to the desired dosing regimen.
-
Substrate Administration: Inject the appropriate luciferase substrate (e.g., D-luciferin) intraperitoneally.
-
Imaging: Anesthetize the mice and acquire bioluminescence images at various time points after this compound administration.
-
Data Analysis: Quantify the bioluminescent signal from the liver region. A decrease in signal intensity in the this compound-treated group compared to the control group would indicate inhibition of DNL.
Expected Quantitative Data:
| Treatment Group | Baseline Liver Bioluminescence (photons/s) | Post-treatment Liver Bioluminescence (photons/s) | % Inhibition |
| Vehicle Control | Value A | Value B (~A) | ~0% |
| This compound | Value C | Value D ( | Calculated |
Note: Values are illustrative and will depend on the specific reporter system and imaging parameters.
Fluorescence Imaging for Assessing Liver Fibrosis
Fluorescence imaging can be used to visualize and quantify liver fibrosis, a key endpoint in MASH studies. This can be achieved using fluorescently labeled probes that bind to collagen or other components of the fibrotic matrix.
Experimental Protocol: In Vivo Imaging of Liver Fibrosis with a Collagen-Targeted Fluorescent Probe
Objective: To evaluate the effect of this compound on the progression or regression of liver fibrosis.
Materials:
-
MASH animal model with established liver fibrosis
-
This compound
-
Collagen-targeted near-infrared (NIR) fluorescent probe
-
In vivo fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model: Use a mouse model with well-established liver fibrosis (e.g., carbon tetrachloride-induced or diet-induced).
-
Treatment: Treat the animals with this compound or vehicle over a defined period (e.g., several weeks).
-
Probe Injection: Inject the collagen-targeted NIR fluorescent probe intravenously.
-
Imaging: At the optimal time point for probe accumulation in the fibrotic liver, anesthetize the mice and acquire fluorescence images.
-
Data Analysis: Quantify the fluorescence intensity in the liver region. A lower fluorescence signal in the this compound-treated group would suggest a reduction in liver fibrosis.
Expected Quantitative Data:
| Treatment Group | Mean Liver Fluorescence Intensity (arbitrary units) |
| Vehicle Control | Value X |
| This compound | Value Y ( |
Note: Values are illustrative and dependent on the specific probe and imaging system.
Data Presentation and Interpretation
All quantitative data from these imaging studies should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of any observed differences. The imaging data should be correlated with traditional endpoints such as histology and serum biomarkers to validate the findings.
Logical Relationships in this compound In Vivo Studies
The successful in vivo evaluation of this compound involves a logical progression of studies, from understanding its fundamental properties to assessing its therapeutic effects.
By following these application notes and protocols, researchers can effectively utilize in vivo imaging to gain valuable insights into the mechanisms and therapeutic potential of this compound for the treatment of MASH.
References
Clesacostat: Inducing Fatty Acid Oxidation in Cultured Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clesacostat (PF-05221304) is a potent and liver-targeted inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of lipid metabolism.[1] As a dual inhibitor of both ACC1 and ACC2 isoforms, this compound effectively blocks the first committed step in de novo lipogenesis (DNL), the synthesis of new fatty acids.[2][3] Furthermore, by reducing the levels of malonyl-CoA, a product of the ACC reaction and a potent inhibitor of carnitine palmitoyltransferase I (CPT1), this compound promotes the transport of fatty acids into the mitochondria for β-oxidation.[1][3][4] These dual actions make this compound a valuable tool for studying the role of fatty acid metabolism in various physiological and pathological states, particularly in the context of metabolic diseases such as non-alcoholic steatohepatitis (NASH).[1][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce fatty acid oxidation (FAO) in cultured cells.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of ACC1 and ACC2. This inhibition leads to two key downstream effects:
-
Reduction of De Novo Lipogenesis: By blocking the conversion of acetyl-CoA to malonyl-CoA, this compound curtails the building blocks for new fatty acid synthesis.[1]
-
Induction of Fatty Acid Oxidation: The decrease in cytosolic malonyl-CoA levels relieves the inhibition of CPT1, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria. This allows for increased mitochondrial fatty acid uptake and subsequent β-oxidation.[1][4]
Data Presentation
The following table summarizes the quantitative data on the in vitro effects of this compound on de novo lipogenesis and fatty acid oxidation in primary human hepatocytes.
| Parameter | Cell Type | This compound Concentration | Incubation Time | Effect | Reference |
| De Novo Lipogenesis (DNL) Inhibition | Primary Human Hepatocytes | IC₅₀ = 61 nmol/L | 2 hours | 77% maximal inhibition of DNL | [2] |
| Fatty Acid Oxidation (FAO) Induction | Primary Human Hepatocytes | 10 µM | 1 hour (pre-incubation) | 127% increase in FAO relative to vehicle | [2][5] |
Experimental Protocols
Two primary methods for assessing the induction of fatty acid oxidation by this compound in cultured cells are detailed below: a radiolabeled substrate assay and a real-time analysis of cellular respiration.
Protocol 1: Measurement of Fatty Acid Oxidation Using Radiolabeled Palmitate
This method directly quantifies the catabolism of a radiolabeled fatty acid substrate into metabolic products.
Materials:
-
Cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Cell culture medium (e.g., Williams E Medium for primary hepatocytes, DMEM for HepG2)
-
This compound (PF-05221304)
-
[³H]-palmitic acid or [¹⁴C]-palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable multi-well plate (e.g., 24-well or 96-well) and culture until they reach the desired confluency. For primary human hepatocytes, plate at approximately 50,000 cells/well in a 96-well collagen-coated plate.[5]
-
-
Preparation of Palmitate-BSA Conjugate:
-
Prepare a stock solution of fatty acid-free BSA in sterile water (e.g., 10% w/v).
-
Prepare a stock solution of non-radiolabeled palmitate in ethanol.
-
Warm the BSA solution to 37°C and add the palmitate stock solution dropwise while stirring to achieve the desired molar ratio (e.g., 3:1 palmitate:BSA).
-
Add the radiolabeled palmitic acid to this solution to achieve the desired final specific activity.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
On the day of the assay, dilute the this compound stock solution in culture medium to the desired final concentrations. A vehicle control (e.g., DMSO) should be included.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or vehicle.
-
Pre-incubate the cells for 1 hour at 37°C.[5]
-
-
Initiation of FAO Assay:
-
After the pre-incubation period, add the radiolabeled palmitate-BSA conjugate to the wells.
-
Incubate the cells for an appropriate time (e.g., 2-4 hours) at 37°C.
-
-
Measurement of FAO:
-
The rate of fatty acid oxidation can be determined by measuring the production of ³H₂O from [³H]-palmitate or ¹⁴CO₂ from [¹⁴C]-palmitate.
-
For ³H₂O measurement, an aliquot of the culture medium is taken, and the unincorporated [³H]-palmitate is precipitated. The radioactivity in the aqueous phase is then measured by liquid scintillation counting.
-
For ¹⁴CO₂ measurement, the assay is typically performed in sealed flasks with a center well containing a CO₂ trapping agent (e.g., NaOH). The reaction is stopped with an acid (e.g., perchloric acid), and the trapped ¹⁴CO₂ is quantified by scintillation counting.
-
-
Data Analysis:
-
Normalize the radioactive counts (DPM or CPM) to the protein content of each well.
-
Compare the rate of fatty acid oxidation in this compound-treated cells to the vehicle-treated control cells.
-
Protocol 2: High-Resolution Respirometry for Measuring Fatty Acid Oxidation (e.g., Seahorse XF Analyzer)
This method provides a real-time, non-invasive measurement of the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
This compound (PF-05221304)
-
Seahorse XF Base Medium
-
L-carnitine
-
Palmitate-BSA conjugate
-
Etomoxir (CPT1 inhibitor, as a control)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Preparation of Assay Medium:
-
Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine and glucose.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, wash the cells with the FAO assay medium.
-
Add the FAO assay medium containing the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1-3 hours.
-
-
Seahorse XF Assay:
-
Just prior to the assay, add the palmitate-BSA substrate to the appropriate ports of the sensor cartridge. Etomoxir can be added to a separate port to confirm that the observed respiration is CPT1-dependent.
-
Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol.
-
Measure the basal OCR.
-
Inject the palmitate-BSA substrate and measure the subsequent change in OCR.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Compare the OCR profiles of cells treated with this compound to the vehicle control. An increase in OCR upon palmitate addition in the this compound-treated group indicates an enhancement of FAO.
-
Troubleshooting and Considerations
-
Cell Viability: It is crucial to ensure that the concentrations of this compound and the vehicle (e.g., DMSO) used are not cytotoxic. A cell viability assay (e.g., MTT or LDH assay) should be performed in parallel.
-
Solubility of this compound: this compound is soluble in DMSO.[5] Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced effects.
-
Optimization of Conditions: The optimal concentration of this compound and the incubation time may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific system.
-
Control Compounds: Including a known inhibitor of FAO, such as etomoxir, can serve as a valuable control to validate the assay system.
Conclusion
This compound is a powerful research tool for modulating fatty acid metabolism in vitro. By inhibiting ACC, it provides a means to study the downstream effects of reduced de novo lipogenesis and enhanced fatty acid oxidation. The protocols outlined in these application notes offer a starting point for researchers to investigate the role of this compound in their specific cellular models. Careful optimization of experimental conditions will ensure reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Clesacostat Administration in Preclinical Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clesacostat (PF-05221304) is an investigational, orally bioavailable, liver-targeted small molecule inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in the de novo lipogenesis (DNL) pathway.[1][2] By inhibiting both ACC1 and ACC2 isoforms, this compound aims to reduce hepatic steatosis and inflammation associated with non-alcoholic steatohepatitis (NASH). Its liver-preferential distribution is designed to minimize systemic side effects observed with non-targeted ACC inhibitors, such as thrombocytopenia.[3][4] These application notes provide a framework for the administration of this compound in preclinical toxicology studies based on publicly available information and general toxicological principles.
Mechanism of Action
This compound inhibits ACC, the rate-limiting enzyme that converts acetyl-CoA to malonyl-CoA. This has a dual effect:
-
Inhibition of De Novo Lipogenesis (DNL): Reduced malonyl-CoA levels limit the synthesis of new fatty acids in the liver.
-
Stimulation of Fatty Acid Oxidation: Lower malonyl-CoA concentrations relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased mitochondrial beta-oxidation of fatty acids.
Preclinical Toxicology Summary
While comprehensive GLP toxicology data for this compound is not publicly available, the following summarizes key findings from preclinical and clinical studies, which can inform the design of toxicology protocols.
Key Preclinical Findings
-
Rodent Studies: In Western diet-fed rats, this compound has been shown to reduce de novo lipogenesis and steatosis.[5] Acute oral administration to chow-fed rats demonstrated a dose-dependent reduction in hepatic malonyl-CoA, with a median effective dose (ED50) of 5 mg/kg.
-
Non-Human Primate (NHP) Studies: Studies in non-human primates have demonstrated that the liver-targeted nature of this compound provides a considerable safety margin against the platelet reduction seen with systemic ACC inhibitors.[3][4]
Potential Toxicological Endpoints of Interest
Based on the mechanism of action and findings from related compounds, key toxicological assessments should focus on:
-
Hematology: Close monitoring of platelet counts is crucial, although this compound's liver-targeting is expected to mitigate severe thrombocytopenia.
-
Clinical Chemistry: Monitoring of lipid panels is essential due to the known effect of ACC inhibitors on triglyceride levels.[1][6][7] Liver function tests (ALT, AST, ALP, bilirubin) should also be closely monitored.
-
Reproductive Toxicology: Other ACC inhibitors have shown potential for developmental toxicity in rats and rabbits, indicating this is a potential area of concern for the drug class.[5]
The following tables present hypothetical data for illustrative purposes, based on typical findings for this class of compound.
Table 1: Hypothetical Hematological Findings in a 28-Day Rodent Toxicology Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Platelet Count (10^9/L) | 850 ± 75 | 830 ± 80 | 790 ± 90 | 720 ± 100 |
| Red Blood Cell Count (10^12/L) | 7.5 ± 0.5 | 7.4 ± 0.6 | 7.5 ± 0.5 | 7.3 ± 0.7 |
| White Blood Cell Count (10^9/L) | 8.2 ± 1.5 | 8.1 ± 1.6 | 8.3 ± 1.4 | 8.0 ± 1.7 |
| Statistically significant change |
Table 2: Hypothetical Clinical Chemistry Findings in a 28-Day NHP Toxicology Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Triglycerides (mg/dL) | 50 ± 10 | 75 ± 15 | 120 ± 25 | 200 ± 40 |
| Total Cholesterol (mg/dL) | 100 ± 20 | 110 ± 22 | 125 ± 28 | 140 ± 35 |
| ALT (U/L) | 40 ± 8 | 42 ± 9 | 45 ± 10 | 48 ± 11 |
| AST (U/L) | 35 ± 7 | 36 ± 8 | 38 ± 9 | 40 ± 10 |
| *Statistically significant change |
Experimental Protocols
The following are generalized protocols for preclinical toxicology studies of this compound. Specific parameters should be adapted based on the study objectives.
General Administration Protocol
-
Formulation: For oral administration, this compound can be formulated as a suspension in a suitable vehicle such as 0.5% methylcellulose in water. The stability and homogeneity of the formulation should be confirmed prior to study initiation.
-
Route of Administration: Oral gavage is the most common route for preclinical toxicology studies of orally administered drugs.
-
Frequency: Once daily (QD) administration is typical, consistent with the pharmacokinetic profile observed in humans.[1][2]
-
Acclimatization: Animals should be acclimated to the laboratory environment for a minimum of 5 days before the start of the study.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver-Targeting Acetyl-CoA Carboxylase Inhibitor (PF-05221304): A Three-Part Randomized Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols for miRNA Clinical Trial Design with Clesacostat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and implementing a clinical trial to investigate the role of microRNAs (miRNAs) as biomarkers for Clesacostat treatment in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH).
Introduction to this compound and its Mechanism of Action
This compound (PF-05221304) is an investigational, liver-targeted, dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2).[1] These enzymes catalyze the rate-limiting step in de novo lipogenesis (DNL), the synthesis of fatty acids.[2] By inhibiting ACC, this compound aims to reduce the production of malonyl-CoA, a key substrate for fatty acid synthesis and a potent inhibitor of mitochondrial fatty acid oxidation. This dual action is expected to decrease hepatic steatosis (fat accumulation in the liver), reduce inflammation, and prevent the progression of liver fibrosis, which are hallmarks of MASH.[2]
Recent clinical trials have evaluated this compound in combination with Ervogastat (a DGAT2 inhibitor) for the treatment of MASH.[3][4] The MIRNA study (NCT04321031), a Phase 2 clinical trial, investigated the efficacy and safety of this combination therapy.[3][4][5]
Rationale for miRNA Biomarker Discovery in this compound Clinical Trials
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation.[6] Their dysregulation has been implicated in the pathogenesis of various metabolic diseases, including MASH, where they can influence lipid metabolism, inflammation, and fibrosis.[6][7] Circulating miRNAs are stable in bodily fluids and can serve as non-invasive biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic response.[8][9]
The mechanism of action of this compound, through the inhibition of the ACC pathway, is closely linked to metabolic pathways known to be regulated by specific miRNAs. For instance, the AMP-activated protein kinase (AMPK) signaling pathway, which is upstream of ACC, is influenced by several miRNAs.[1] This provides a strong rationale for investigating miRNAs as potential pharmacodynamic and predictive biomarkers for this compound treatment. Identifying specific miRNAs or a panel of miRNAs that are modulated by this compound could lead to a more personalized treatment approach for MASH patients.
Proposed miRNA Biomarker Panel for this compound Clinical Trial
Based on their established roles in MASH and lipid metabolism, the following miRNAs are proposed as candidate biomarkers for a clinical trial of this compound:
| miRNA | Rationale for Inclusion |
| miR-122-5p | Highly abundant in the liver and plays a key role in lipid metabolism. Its levels are often altered in liver diseases.[6] |
| miR-375-3p | Implicated in the regulation of lipid metabolism and inflammatory pathways in MASH.[6] |
| let-7 family (e.g., let-7d-5p, let-7f-5p) | Known to modulate inflammatory responses, a key component of MASH pathogenesis.[6] |
| miR-26b | Preclinical studies suggest a protective role against MASH development.[10][11][12] |
| miR-34a | Associated with liver inflammation and fibrosis in MASH. |
| miR-192 | Levels have been shown to be altered in patients with non-alcoholic fatty liver disease (NAFLD). |
Clinical Trial Design: A Biomarker-Focused Approach
A prospective, multi-center, randomized, double-blind, placebo-controlled study is proposed.
Primary Objectives:
-
To evaluate the efficacy of this compound in improving histological features of MASH.
-
To identify and validate a circulating miRNA signature that correlates with response to this compound treatment.
Secondary Objectives:
-
To assess the safety and tolerability of this compound.
-
To evaluate the effect of this compound on liver fat content, as measured by imaging.
-
To explore the correlation between changes in candidate miRNA levels and changes in clinical and histological parameters.
Patient Population:
-
Adults with biopsy-confirmed MASH and fibrosis stage F2-F3.
Study Arms:
-
Arm 1: this compound (dose to be determined based on Phase 1/2 data)
-
Arm 2: Placebo
Biomarker Sampling Schedule:
-
Baseline (pre-treatment)
-
Week 4
-
Week 12
-
Week 24
-
End of Treatment (e.g., Week 48)
Key Endpoints:
-
Histological: Resolution of MASH without worsening of fibrosis, and/or improvement in fibrosis stage by at least one stage without worsening of MASH.
-
Biomarker: Change from baseline in the expression levels of the candidate miRNA panel.
Data from NCT04321031 (MIRNA) Trial
The following tables summarize key efficacy and safety data from the Phase 2 MIRNA trial (NCT04321031), which evaluated Ervogastat alone and in combination with this compound.[4]
Table 1: Histological Efficacy Endpoints at Week 48
| Endpoint | Placebo (N=34) | Ervogastat 150 mg + this compound 5 mg (N=35) | Ervogastat 300 mg + this compound 10 mg (N=30) |
| MASH Resolution without Worsening of Fibrosis (%) | 15% | 40% | 37% |
| Fibrosis Improvement ≥1 Stage without Worsening of MASH (%) | 29% | 43% | 40% |
| Both MASH Resolution and Fibrosis Improvement (%) | 6% | 23% | 20% |
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Category | Placebo (N=34) | Ervogastat 150 mg + this compound 5 mg (N=35) | Ervogastat 300 mg + this compound 10 mg (N=30) |
| Any TEAE (%) | 79% | 83% | 80% |
| Serious TEAEs (%) | 3% | 14% | 7% |
| TEAEs Leading to Discontinuation (%) | 6% | 9% | 3% |
| **Most Common TEAE (Diarrhea, %) ** | 9% | 11% | 13% |
Experimental Protocols
Plasma/Serum Sample Collection and Processing
-
Collect whole blood in EDTA or serum separator tubes.
-
Process samples within 2 hours of collection.
-
For plasma, centrifuge at 1,500 x g for 15 minutes at 4°C.
-
For serum, allow blood to clot for 30-60 minutes at room temperature before centrifugation at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma or serum) and transfer to cryovials.
-
Store samples at -80°C until miRNA extraction.
miRNA Extraction
-
Utilize a commercially available kit optimized for miRNA extraction from plasma/serum (e.g., Qiagen miRNeasy Serum/Plasma Kit, Thermo Fisher Scientific mirVana PARIS Kit).
-
Follow the manufacturer's protocol precisely.
-
Include spike-in controls (e.g., synthetic cel-miR-39) to monitor extraction efficiency.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to assess purity and concentration.
miRNA Quantification by RT-qPCR
-
Reverse Transcription (RT):
-
Use a miRNA-specific RT kit (e.g., TaqMan MicroRNA Reverse Transcription Kit, miScript II RT Kit).
-
Perform RT reactions using specific stem-loop primers for each target miRNA and endogenous controls.
-
-
Quantitative PCR (qPCR):
-
Use a real-time PCR system and miRNA-specific assays (e.g., TaqMan MicroRNA Assays).
-
Run each sample in triplicate.
-
Include no-template controls to check for contamination.
-
Use appropriate endogenous controls for normalization (e.g., miR-16, miR-191, or a panel of stable miRNAs).
-
Calculate relative miRNA expression using the ΔΔCt method.
-
Signaling Pathway
References
- 1. Frontiers | Analysis of miRNAs Profiles in Serum of Patients With Steatosis and Steatohepatitis [frontiersin.org]
- 2. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Extracellular Vesicles miRNome Profiling Reveals miRNAs Engagement in Dysfunctional Lipid Metabolism, Chronic Inflammation and Liver Damage in Subjects With Metabolic Dysfunction‐Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in miRNA-Based Therapy for MASLD/MASH and MASH-Associated HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MicroRNAs as biomarkers for clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential for microRNA Therapeutics and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNA-26b protects against MASH development in mice and can be efficiently targeted with lipid nanoparticles [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
- 12. MicroRNA-26b protects against MASH development in mice and can be efficiently targeted with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Analysis of Liver Biopsies Following Clesacostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clesacostat (PF-05221304) is an investigational small molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo lipogenesis (DNL) pathway.[1] By blocking ACC, this compound aims to reduce the synthesis of new fatty acids in the liver, a central process in the pathophysiology of Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH).[1] This document provides detailed application notes and protocols for the histological analysis of liver biopsies from clinical trials involving this compound, focusing on the methodologies used to assess treatment efficacy.
The primary evaluation of this compound's effect on liver histology has been conducted in the Phase 2 MIRNA clinical trial (NCT04321031), where it was studied in combination with Ervogastat, a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor.[2][3] The histological assessment of liver biopsies is the gold standard for diagnosing and staging MASH and is a critical endpoint in clinical trials for MASH therapeutics.
Mechanism of Action of this compound
This compound inhibits both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2. ACC1 is a cytosolic enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis. ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1). By inhibiting both ACC isoforms, this compound is designed to decrease hepatic steatosis by both reducing fatty acid synthesis and promoting fatty acid oxidation.
Quantitative Data from Clinical Trials
The following tables summarize the key histological endpoint data from the Phase 2 MIRNA trial for the treatment arms including this compound. The primary endpoint was a composite of either MASH resolution without worsening of fibrosis or at least a one-stage improvement in fibrosis without worsening of MASH.
Table 1: Composite Histological Endpoint Achievement at Week 48
| Treatment Group | N | Responders (%) | Placebo-Adjusted Difference (90% CI) |
| Placebo | 34 | 38% | - |
| Ervogastat 150 mg + this compound 5 mg | 35 | 66% | 0.27 (0.07 to 0.43) |
| Ervogastat 300 mg + this compound 10 mg | 30 | 63% | 0.25 (0.04 to 0.42) |
Data from the MIRNA Phase 2 Study.[3] A detailed breakdown of the individual components of the composite endpoint (i.e., percentage of patients achieving only MASH resolution or only fibrosis improvement) is not publicly available.
Experimental Protocols
Liver Biopsy Acquisition and Processing
Standard clinical procedures are followed for obtaining liver biopsy specimens.
Protocol 1.1: Liver Biopsy Handling
-
Biopsy Collection: Liver tissue is obtained via percutaneous needle biopsy, typically using an 18-gauge needle under ultrasound guidance.
-
Fixation: The biopsy core is immediately placed in 10% neutral buffered formalin for a minimum of 4 hours and no more than 48 hours.
-
Processing: The fixed tissue is processed through a series of graded alcohols and xylene to dehydrate and clear the tissue.
-
Embedding: The processed tissue is embedded in paraffin wax to create a solid block for sectioning.
-
Sectioning: The paraffin block is sectioned using a microtome to produce thin sections (typically 4-5 µm).
-
Mounting: Sections are floated on a water bath and mounted on glass slides.
Histological Staining
Standard and special stains are used to visualize different components of the liver tissue.
Protocol 2.1: Hematoxylin and Eosin (H&E) Staining
-
Purpose: To visualize overall liver architecture, hepatocyte ballooning, and inflammatory infiltrates.
-
Procedure:
-
Deparaffinize and rehydrate slides.
-
Stain with Hematoxylin to stain cell nuclei blue/purple.
-
Differentiate with acid alcohol.
-
"Blue" the nuclei in a weak alkaline solution.
-
Counterstain with Eosin to stain cytoplasm and extracellular matrix pink/red.
-
Dehydrate, clear, and mount.
-
Protocol 2.2: Masson's Trichrome Staining
-
Purpose: To highlight collagen fibers for the assessment of fibrosis.
-
Procedure:
-
Deparaffinize and rehydrate slides.
-
Stain with an iron hematoxylin for nuclear staining.
-
Stain with a red dye (e.g., Biebrich scarlet-acid fuchsin).
-
Treat with phosphomolybdic/phosphotungstic acid.
-
Counterstain with a blue or green dye (e.g., Aniline Blue or Light Green) to stain collagen.
-
Dehydrate, clear, and mount. Collagen will appear blue or green, nuclei will be black, and cytoplasm, muscle, and erythrocytes will be red.
-
Protocol 2.3: Sirius Red Staining
-
Purpose: A more specific stain for collagen that can be used for quantitative analysis of fibrosis.
-
Procedure:
-
Deparaffinize and rehydrate slides.
-
Stain with Picro-Sirius Red solution.
-
Wash with acidified water.
-
Dehydrate rapidly, clear, and mount. When viewed under polarized light, thicker, more mature collagen fibers appear orange-red, while thinner, less cross-linked fibers appear yellow-green.
-
Histological Scoring using NASH-CRN System
The Nonalcoholic Steatohepatitis Clinical Research Network (NASH-CRN) scoring system is the standard method for semi-quantitative assessment of MASH histology in clinical trials.[4]
Table 2: NASH-CRN Histological Scoring System
| Feature | Score | Description |
| Steatosis | 0 | <5% of hepatocytes |
| 1 | 5-33% of hepatocytes | |
| 2 | >33-66% of hepatocytes | |
| 3 | >66% of hepatocytes | |
| Lobular Inflammation | 0 | No inflammatory foci |
| 1 | <2 foci per 200x field | |
| 2 | 2-4 foci per 200x field | |
| 3 | >4 foci per 200x field | |
| Hepatocyte Ballooning | 0 | None |
| 1 | Few ballooned cells | |
| 2 | Many cells/prominent ballooning | |
| NAFLD Activity Score (NAS) | 0-8 | Sum of Steatosis, Lobular Inflammation, and Ballooning scores |
| Fibrosis Stage | 0 | None |
| 1a | Mild, zone 3, perisinusoidal | |
| 1b | Moderate, zone 3, perisinusoidal | |
| 1c | Portal/periportal only | |
| 2 | Perisinusoidal and portal/periportal | |
| 3 | Bridging fibrosis | |
| 4 | Cirrhosis |
-
MASH Resolution: Defined as a NAFLD Activity Score (NAS) of 0-1 for inflammation, 0 for ballooning, and any score for steatosis.
-
Fibrosis Improvement: Defined as a decrease of at least one stage in the fibrosis score.
Conclusion
The histological analysis of liver biopsies is a cornerstone in the development of therapies for MASH, such as this compound. The protocols outlined in this document, based on the methodologies employed in major clinical trials, provide a standardized approach to assessing the impact of treatment on the key pathological features of the disease. While publicly available data from the this compound trials are currently limited to composite endpoints, the consistent application of these detailed histological assessment methods will be crucial for the future evaluation of this and other emerging MASH therapies.
References
- 1. histospring.com [histospring.com]
- 2. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Clesacostat and Elevated Triglycerides: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding the elevation of circulating triglycerides observed with the use of Clesacostat, an investigational Acetyl-CoA Carboxylase (ACC) inhibitor. This resource is intended to assist researchers in designing, executing, and interpreting experiments related to this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to elevate circulating triglycerides?
A1: this compound is a dual inhibitor of ACC1 and ACC2, enzymes that play a critical role in de novo lipogenesis (DNL). The elevation in circulating triglycerides is considered a class effect of ACC inhibitors. The proposed mechanism involves the reduction of malonyl-CoA in the liver. This decrease in malonyl-CoA leads to a deficiency in polyunsaturated fatty acids (PUFAs), which in turn activates the sterol regulatory element-binding protein-1c (SREBP-1c).[1][2][3][4] Activated SREBP-1c upregulates the expression of genes involved in triglyceride synthesis and secretion, such as glycerol-3-phosphate acyltransferase 1 (GPAT1), leading to increased production and secretion of very-low-density lipoproteins (VLDL) from the liver, resulting in hypertriglyceridemia.[1][2][3][4]
Q2: Is there quantitative data available on the extent of triglyceride elevation with this compound and other ACC inhibitors?
A2: Yes, preclinical and clinical studies have reported varying degrees of triglyceride elevation with ACC inhibitors. For this compound (PF-05221304), a study in humans with non-alcoholic fatty liver disease (NAFLD) reported an 8% increase in serum triglyceride levels.[5] Other ACC inhibitors have shown more pronounced effects. For instance, MK-4074 was found to increase plasma triglycerides by approximately 200% in subjects with hepatic steatosis.[2][3][4][6] Another ACC inhibitor, GS-0976 (Firsocostat), was associated with a notable surge in serum triglycerides in 8%–20% of individuals with NASH.[5] In rodent models, a liver-directed ACC inhibitor led to a significant increase in plasma triglycerides, ranging from 30% to 130%.[7][8]
Q3: What are the key experimental readouts to consider when investigating this compound-induced hypertriglyceridemia?
A3: Researchers should focus on a comprehensive panel of lipid measurements and markers of lipid metabolism. Key readouts include:
-
Fasting plasma triglyceride levels: This is the primary indicator of hypertriglyceridemia.
-
Lipoprotein profiling: Measurement of VLDL, LDL, and HDL cholesterol and triglyceride content to understand the distribution of lipids among different lipoprotein particles.
-
Hepatic triglyceride content: To assess the drug's effect on liver fat accumulation.
-
Expression analysis of key lipogenic genes: Quantifying the mRNA and protein levels of SREBP-1c, ACC1, ACC2, FASN (Fatty Acid Synthase), and GPAT1 in liver tissue.
-
De novo lipogenesis (DNL) rate: To measure the synthesis of new fatty acids in the liver.
-
VLDL secretion rate: To directly assess the output of triglyceride-rich lipoproteins from the liver.
Q4: Are there any known strategies to mitigate the hypertriglyceridemia associated with this compound?
A4: Co-administration with other therapeutic agents has shown promise in mitigating ACC inhibitor-induced hypertriglyceridemia. For instance, combining an ACC inhibitor with a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, such as ervogastat, has been shown to lessen the increase in circulating triglycerides.[9] Another approach that has been effective in preclinical studies is the co-administration of a fibrate, which can help to reverse the triglyceride elevation.[7][8]
Data Presentation
Table 1: Quantitative Data on Triglyceride Elevation with ACC Inhibitors
| Compound | Target | Model | Key Findings on Liver Fat | Key Findings on Plasma/Serum Triglycerides |
| This compound (PF-05221304) | ACC1 and ACC2 | Humans with NAFLD | Dose-dependent reductions in liver fat (50-65%) | Increased serum TG levels by 8% [5] |
| MK-4074 | ACC1 and ACC2 | Humans with Hepatic Steatosis | 36% reduction in liver triglycerides after 1 month | ~200% increase in plasma triglycerides [2][3][4][6] |
| GS-0976 (Firsocostat) | ACC1 and ACC2 | Humans with NASH | Significant improvements in hepatic steatosis | 8%–20% of individuals experienced a notable surge in serum TG levels [5] |
| Compound 1 (preclinical) | ACC1 and ACC2 | Rodent models of NAFLD | Significantly reduced hepatic steatosis | ~30% to 130% increase in plasma triglycerides [7][8] |
Experimental Protocols
Protocol 1: Measurement of Plasma Triglyceride Levels
This protocol outlines a standard enzymatic colorimetric method for the quantification of triglycerides in plasma samples.
Materials:
-
Plasma samples (collected from subjects after an overnight fast)
-
Triglyceride quantification kit (commercially available, e.g., from Roche, Pointe Scientific, or ScienCell Research Laboratories)
-
Microplate reader
-
96-well microplates
-
Calibrators and controls provided with the kit
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Centrifuge samples at 2,000 x g for 10 minutes at 4°C to pellet any debris.
-
Use the clear supernatant for the assay.
-
-
Assay Procedure (example based on a typical kit):
-
Prepare the triglyceride standards according to the kit instructions.
-
Pipette 5 µL of each standard, control, and plasma sample into separate wells of the 96-well plate.
-
Prepare the working reagent by mixing the enzyme and buffer solutions as per the kit protocol.
-
Add 200 µL of the working reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the triglyceride concentration of the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Quantification of Hepatic VLDL-Triglyceride Secretion Rate
This protocol describes a method to measure the rate of VLDL-triglyceride secretion from the liver in vivo.
Materials:
-
Experimental animals (e.g., mice or rats)
-
Poloxamer 407 (P-407), a lipoprotein lipase inhibitor
-
Anesthetic agent
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Triglyceride quantification kit
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours.
-
Administer this compound or vehicle control at the desired dose and time point before the experiment.
-
-
Inhibition of Lipoprotein Lipase:
-
Administer a single intravenous injection of P-407 (1 g/kg body weight) to block the clearance of VLDL from the circulation.
-
-
Blood Sampling:
-
Collect a baseline blood sample (t=0) immediately before P-407 injection.
-
Collect subsequent blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after P-407 administration.
-
-
Triglyceride Measurement:
-
Determine the plasma triglyceride concentration for each time point using the method described in Protocol 1.
-
-
Data Analysis:
-
Plot the plasma triglyceride concentration against time for each animal.
-
The rate of VLDL-triglyceride secretion is calculated from the slope of the linear portion of the curve.
-
Troubleshooting Guides
Issue 1: High Variability in Triglyceride Measurements
-
Possible Cause: Inconsistent fasting times of subjects or animals.
-
Troubleshooting Step: Ensure strict adherence to a standardized fasting protocol (e.g., 12-14 hours for humans, 4-6 hours for rodents) before blood collection.
-
-
Possible Cause: Lipemic samples interfering with the assay.
-
Troubleshooting Step: High-speed centrifugation of plasma samples can help to separate the lipid layer. Some automated analyzers have specific protocols for handling lipemic samples.
-
-
Possible Cause: Improper sample handling and storage.
-
Troubleshooting Step: Process blood samples promptly after collection. If storage is necessary, store plasma at -80°C and avoid repeated freeze-thaw cycles.
-
Issue 2: Unexpectedly Low or No Increase in Triglycerides with this compound Treatment
-
Possible Cause: Insufficient drug exposure or target engagement.
-
Troubleshooting Step: Verify the dose and administration route of this compound. Measure plasma drug concentrations to confirm exposure. Assess target engagement by measuring malonyl-CoA levels in the liver.
-
-
Possible Cause: Concomitant treatments or dietary factors affecting lipid metabolism.
-
Troubleshooting Step: Review all concomitant medications and dietary components of the study subjects or animals. Certain diets or drugs can independently influence triglyceride levels.
-
-
Possible Cause: Genetic variability in the study population.
-
Troubleshooting Step: Consider the genetic background of the animal model or the genetic diversity of the human subjects, as polymorphisms in genes related to lipid metabolism can influence the response to the drug.
-
Issue 3: Difficulty in Interpreting VLDL Secretion Data
-
Possible Cause: Incomplete inhibition of lipoprotein lipase by P-407.
-
Troubleshooting Step: Ensure the correct dose and route of administration of P-407. The effectiveness of the block can be confirmed by observing a linear increase in triglycerides over time in control animals.
-
-
Possible Cause: Stress-induced effects on lipid metabolism.
-
Troubleshooting Step: Handle animals with care to minimize stress during the procedure, as stress hormones can influence lipid metabolism.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hypertriglyceridemia.
Caption: Experimental workflow for investigating this compound's effect on triglycerides.
References
- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
- 5. benchchem.com [benchchem.com]
- 6. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. natap.org [natap.org]
- 9. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Clesacostat Technical Support Center: Drug-Drug Interactions with CYP3A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential drug-drug interactions (DDIs) between Clesacostat (PF-05221304) and inhibitors of Cytochrome P450 3A (CYP3A).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: this compound is eliminated from the body primarily through Phase I metabolism, which involves oxidative and reductive pathways.[1] Key metabolic routes include N-dealkylation, monohydroxylation of the isopropyl group, hydroxylation of the 3-azaspiro[5.5]undecan-8-one moiety, and reduction of the carbonyl group.[1] While multiple enzymes are involved, in vitro data suggest that hepatic uptake via organic anion-transporting polypeptides (OATPs) and metabolism by the CYP3A family of enzymes are the primary clearance mechanisms.[2][3][4]
Q2: Is this compound a substrate, inhibitor, or inducer of CYP3A enzymes?
A2: this compound is a substrate of CYP3A enzymes.[2][3][4] Additionally, in vitro studies have identified this compound as a potential time-dependent inhibitor of CYP3A.[2][3][4]
Q3: What is the clinical significance of this compound's interaction with CYP3A?
A3: As a CYP3A substrate, co-administration of this compound with strong CYP3A inhibitors could potentially increase this compound plasma concentrations, leading to an increased risk of adverse effects. Conversely, co-administration with CYP3A inducers could decrease this compound's efficacy. The potential for this compound to act as a time-dependent inhibitor of CYP3A means it could also increase the plasma concentrations of other co-administered drugs that are CYP3A substrates.[2]
Q4: Are there any clinical data on the interaction of this compound with a CYP3A inhibitor?
A4: A clinical study was conducted to investigate the pharmacokinetic drug interaction between this compound and Ervogastat.[2][3][4] Ervogastat is primarily metabolized by CYP3A, and this compound was identified as a potential time-dependent inactivator of CYP3A in vitro.[2][3][4] However, in this study, no clinically meaningful pharmacokinetic drug interactions were observed when this compound and Ervogastat were co-administered.[3] Specifically, there were no meaningful differences in the systemic exposures of Ervogastat when administered alone or with this compound.[3]
Troubleshooting Guide
Issue: Unexpected variability in this compound pharmacokinetic (PK) data in a clinical trial.
-
Possible Cause: Co-administration of medications that are CYP3A inhibitors or inducers.
-
Troubleshooting Steps:
-
Review all concomitant medications of the study participants.
-
Identify any known strong, moderate, or weak inhibitors or inducers of CYP3A.
-
Stratify the PK data based on the use of these concomitant medications to assess for potential interactions.
-
Consider that demographic variations in CYP3A4 genes can also impact this compound clearance.[2]
-
Issue: Observing higher than expected plasma concentrations of a co-administered CYP3A substrate in a pre-clinical study with this compound.
-
Possible Cause: Time-dependent inhibition of CYP3A by this compound.
-
Troubleshooting Steps:
-
Confirm that the co-administered drug is indeed a sensitive CYP3A substrate.
-
Conduct an in vitro CYP3A inhibition assay with this compound to determine the inhibition constant (KI) and the maximal rate of enzyme inactivation (kinact).
-
If a significant interaction is confirmed, consider designing a clinical DDI study to evaluate the clinical relevance of this interaction.
-
Quantitative Data Summary
A clinical study investigating the co-administration of this compound and Ervogastat (a CYP3A substrate) provides the most relevant quantitative data to date.
Table 1: Effect of Ervogastat (CYP3A Inducer) on this compound Pharmacokinetics [3]
| Pharmacokinetic Parameter | This compound Alone | This compound + Ervogastat | % Change |
| Cmax | Not Reported | Not Reported | -12% |
| AUC | Not Reported | Not Reported | -19% |
Note: Ervogastat is also a potential inducer of CYP3A, which may explain the observed decrease in this compound exposure.[2][3][4]
Table 2: Effect of this compound (Potential CYP3A Inhibitor) on Ervogastat (CYP3A Substrate) Pharmacokinetics [3]
| Pharmacokinetic Parameter | Ervogastat Alone | Ervogastat + this compound | Observation |
| Systemic Exposure (AUC) | Not Reported | Not Reported | No meaningful difference |
Experimental Protocols
Protocol: In Vitro Assessment of Time-Dependent CYP3A Inhibition by this compound
This protocol is a generalized procedure based on standard industry practices for evaluating time-dependent inhibition of CYP enzymes.
Objective: To determine the potential of this compound to be a time-dependent inhibitor of CYP3A.
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
CYP3A probe substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Methodology:
-
Pre-incubation:
-
Prepare a series of this compound concentrations in incubation buffer.
-
Pre-incubate this compound with human liver microsomes and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A control incubation without this compound is also included.
-
-
Definitive Incubation:
-
Following the pre-incubation, add the CYP3A probe substrate to the mixture.
-
Incubate for a short, defined period (e.g., 5 minutes) at 37°C, ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the rate of metabolite formation against the pre-incubation time for each this compound concentration.
-
Determine the observed inactivation rate constant (kobs) from the slope of the natural logarithm of the remaining enzyme activity versus pre-incubation time.
-
Calculate the maximal rate of enzyme inactivation (kinact) and the inhibition constant (KI) by non-linear regression of kobs versus this compound concentration.
-
Visualizations
Caption: this compound hepatic clearance pathway.
References
- 1. Pharmacokinetics, mass balance, metabolism, and excretion of the liver-targeted acetyl-CoA carboxylase inhibitor PF-05221304 (this compound) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Clesacostat Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Clesacostat dosage to minimize side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1/ACC2). These enzymes catalyze the rate-limiting step in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids. By inhibiting ACC1/ACC2, this compound reduces the production of malonyl-CoA, which leads to decreased fatty acid synthesis and increased fatty acid oxidation.[1] Its liver-targeted design aims to concentrate its therapeutic effects in hepatic tissue, thereby minimizing systemic exposure.[2][3]
Q2: What are the most commonly reported side effects associated with this compound in clinical trials?
A2: In a Phase 2 clinical trial (MIRNA), this compound, when administered in combination with Ervogastat, was associated with an undesirable fasting lipid and apolipoprotein profile.[4] Specifically, this included increased levels of serum triglycerides, apolipoprotein C3, and apolipoprotein E. The most frequently observed adverse event in this trial was inadequate control of diabetes.[4] Another potential side effect associated with ACC inhibitors is a dose-dependent reduction in platelet count.[2]
Q3: Is there a known dose of this compound that avoids significant platelet count reduction?
A3: Preclinical and early-phase studies have provided some insights. For instance, a dose of 15 mg twice daily was selected for a Phase 1 drug-drug interaction study based on cumulative safety, pharmacokinetic, and pharmacodynamic data, with the anticipation that this dose, achieving ≥80% inhibition of de novo lipogenesis, would not lead to changes in platelet count.[2] However, researchers should be aware that higher doses of ACC inhibitors have been associated with thrombocytopenia. Therefore, careful monitoring of platelet counts is recommended, especially when exploring higher dosage ranges in preclinical models.
Q4: How does the combination of this compound with Ervogastat affect its side effect profile?
A4: The co-administration of this compound with Ervogastat, a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, has been shown to mitigate the this compound-induced elevation in circulating triglycerides.[2][5] However, as noted in the MIRNA trial, the combination can still result in an overall unfavorable lipid profile.[4] A Phase 2a study of the combination therapy reported diarrhea as a non-serious adverse event.
Troubleshooting Guides
Issue 1: High variability in de novo lipogenesis (DNL) inhibition in in-vitro experiments.
-
Possible Cause: Inconsistent cell health or passage number, variability in reagent preparation, or issues with the detection method (e.g., ELISA, scintillation counting).
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of the assay.
-
Reagent Preparation: Prepare fresh reagents for each experiment. Ensure accurate pipetting and thorough mixing of all solutions.
-
Assay Controls: Include appropriate positive and negative controls in every experiment to monitor for assay drift and performance.
-
Review Assay Protocol: Refer to established protocols for DNL assays and ensure all steps are followed precisely. For common ELISA issues, consult a general troubleshooting guide for potential sources of error such as insufficient washing or incorrect incubation times.[6]
-
Issue 2: Unexpected cytotoxicity observed in preclinical models.
-
Possible Cause: Off-target effects of this compound at high concentrations, sensitivity of the specific cell line or animal model, or issues with the formulation and vehicle.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response study to determine the cytotoxic threshold of this compound in your specific model.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not contributing to the observed toxicity by testing a vehicle-only control group.
-
Alternative Models: Consider using alternative cell lines or animal models that may be less sensitive to the cytotoxic effects.
-
Literature Review: Consult literature on the toxicology of other ACC inhibitors to understand potential class-wide off-target effects.[3]
-
Issue 3: Difficulty in managing dyslipidemia in animal models treated with this compound.
-
Possible Cause: On-target effect of ACC inhibition leading to altered lipid metabolism.
-
Troubleshooting Steps:
-
Lipid Profile Monitoring: Implement a regular and comprehensive monitoring schedule for the full lipid panel (total cholesterol, LDL, HDL, triglycerides) and apolipoproteins.
-
Dietary Modifications: In animal studies, consider modifications to the diet to manage the dyslipidemia.
-
Combination Therapy: Explore co-administration with other agents, such as DGAT2 inhibitors, which have been shown to mitigate triglyceride elevations.[2][5]
-
Consult Clinical Guidelines: While not directly applicable to preclinical models, clinical guidelines for managing dyslipidemia can provide a framework for monitoring and intervention strategies.[7][8][9][10][11]
-
Data Presentation
Table 1: Adverse Events in a Phase 2a Study of Ervogastat and this compound Combination Therapy
| Dosage Group (Ervogastat + this compound) | Incidence of Diarrhea | Serious Adverse Events |
| Group A (Placebo) | 1 out of 15 (7%) | 0 |
| Group B (25 mg + 10 mg, twice daily) | 0 out of 15 (0%) | 0 |
| Group C (100 mg + 10 mg, twice daily) | 0 out of 13 (0%) | 0 |
| Group D (300 mg + 20 mg, once daily) | 2 out of 18 (11%) | 0 |
| Group E (300 mg + 10 mg, twice daily) | 1 out of 14 (7%) | 0 |
Data from a Pfizer-sponsored Phase 2a clinical study (Protocol C3711005).
Table 2: Key Findings from the Phase 2 MIRNA Study (NCT04321031) of Ervogastat and this compound
| Treatment Group | Key Efficacy Outcome | Notable Adverse Events |
| Ervogastat + this compound (150 mg + 5 mg) | Met composite primary endpoint for MASH resolution | Undesirable fasting lipid and apolipoprotein profile |
| Ervogastat + this compound (300 mg + 10 mg) | Met composite primary endpoint for MASH resolution | Undesirable fasting lipid and apolipoprotein profile |
| Ervogastat (monotherapy, various doses) | Did not meet composite primary endpoint | - |
| Placebo | - | - |
Data from the MIRNA Phase 2, randomized, double-blind, double-dummy study.[4]
Experimental Protocols
1. In Vitro Assessment of Acetyl-CoA Carboxylase (ACC) Activity
-
Principle: This protocol measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.
-
Materials:
-
Purified ACC enzyme or cell lysate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 1 mM EDTA)
-
Acetyl-CoA
-
ATP
-
[¹⁴C]-Sodium Bicarbonate
-
Scintillation fluid and vials
-
Phosphocellulose paper
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and [¹⁴C]-sodium bicarbonate.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the ACC enzyme or cell lysate.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a small volume of strong acid (e.g., perchloric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [¹⁴C]-bicarbonate.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
To test inhibitors like this compound, pre-incubate the enzyme with varying concentrations of the compound before adding the substrates.
-
2. Preclinical Assessment of Drug-Induced Thrombocytopenia
-
Principle: This protocol outlines a general in vivo approach to monitor for potential drug-induced thrombocytopenia in a rodent model.
-
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
This compound formulation and vehicle
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Automated hematology analyzer
-
-
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the study begins.
-
Baseline Blood Collection: Collect baseline blood samples from all animals to determine their normal platelet counts.
-
Dosing: Administer this compound or vehicle to the respective groups of animals at the desired dose levels and frequency. The route of administration should be relevant to the intended clinical use (e.g., oral gavage).
-
Blood Collection During Treatment: Collect blood samples at regular intervals during the treatment period (e.g., daily, every other day, or weekly, depending on the expected onset of thrombocytopenia).
-
Platelet Count Analysis: Analyze the blood samples for platelet counts using an automated hematology analyzer.
-
Data Analysis: Compare the platelet counts of the this compound-treated groups to the vehicle-treated control group. A significant decrease in platelet count in the treated groups may indicate drug-induced thrombocytopenia.
-
Recovery Phase: After the treatment period, continue to monitor platelet counts to see if they return to baseline levels.
-
Mandatory Visualizations
References
- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. droracle.ai [droracle.ai]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Key Recommendations on Managing Dyslipidemia for Cardiovascular Risk Reduction: Stopping Where the Evidence Does | AAFP [aafp.org]
- 10. Updated guidelines for the management of dyslipidemia and the prevention of cardiovascular disease in adults by pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSI clinical practice guidelines for dyslipidemia management: Executive summary - PMC [pmc.ncbi.nlm.nih.gov]
Clesacostat metabolism via OATP and CYP3A pathways
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clesacostat. The focus is on its metabolism via the Organic Anion Transporting Polypeptide (OATP) and Cytochrome P450 3A (CYP3A) pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: The primary clearance mechanism for this compound involves hepatic uptake mediated by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1, OATP1B3, and OATP2B1. Following uptake into the liver, it undergoes metabolism primarily by the Cytochrome P450 3A (CYP3A) enzyme subfamily.[1]
Q2: Is this compound a substrate or an inhibitor of OATP transporters?
A2: this compound is a substrate of OATP1B1, OATP1B3, and OATP2B1.[1] This active transport into hepatocytes is a key step in its clearance. Information regarding its potential to inhibit OATP transporters is not extensively available in public literature.
Q3: What is the nature of this compound's interaction with CYP3A4?
A3: In vitro studies have identified this compound as a potential time-dependent inactivator of CYP3A4.[1] This means that its inhibitory effect on the enzyme may increase with pre-incubation time.
Q4: Where can I find specific IC50, K_i, or k_inact values for this compound's interaction with OATP and CYP3A4?
A4: Specific in vitro kinetic parameters such as IC50 values for OATP inhibition and K_i/k_inact values for CYP3A4 time-dependent inhibition are not publicly available and are often cited as "data on file" in publications. Researchers will likely need to determine these values empirically for their specific experimental systems.
Data Presentation
While specific in vitro kinetic data for this compound is not publicly available, clinical pharmacokinetic data provides valuable insights into its in vivo behavior.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Participants
| Parameter | This compound 15 mg b.i.d. (Day 7) | This compound 15 mg b.i.d. with Ervogastat 300 mg b.i.d. (Day 14) |
| T_max (h) | 4.0 (2.0 - 6.0) | 4.0 (2.0 - 6.0) |
| C_max (ng/mL) | 133 (102 - 174) | 117 (90.1 - 152) |
| AUC_tau (ng*h/mL) | 1160 (889 - 1510) | 935 (719 - 1220) |
Data from a clinical study involving co-administration with ervogastat.[2] Values are presented as median (range).
Experimental Protocols
The following are detailed, generalized protocols for assessing OATP-mediated uptake and CYP3A4 time-dependent inhibition. These should be adapted and optimized for your specific experimental conditions and compound of interest.
Protocol 1: In Vitro OATP-Mediated Uptake Assay
This protocol is designed to determine if a test compound is a substrate of OATP transporters using transfected cell lines.
1. Cell Culture:
-
Culture HEK293 cells stably transfected with human OATP1B1, OATP1B3, or OATP2B1, alongside mock-transfected cells (as a negative control).
-
Seed cells in 96-well plates and grow to confluence.
2. Uptake Assay:
-
Wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Pre-incubate the cells at 37°C for 10-15 minutes in HBSS.
-
Prepare the test compound (e.g., this compound) solution in HBSS at the desired concentrations. Include a known OATP substrate as a positive control.
-
Initiate the uptake by adding the compound solution to the cells.
-
Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells and quantify the intracellular concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
3. Data Analysis:
-
Subtract the uptake in mock-transfected cells from the uptake in OATP-expressing cells to determine the net transporter-mediated uptake.
-
An uptake ratio of ≥ 2 in the transporter-expressing cells compared to the mock cells is generally considered a positive result for active transport.
Protocol 2: In Vitro CYP3A4 Time-Dependent Inhibition (TDI) Assay (IC50 Shift Method)
This protocol is used to assess the potential of a compound to be a time-dependent inhibitor of CYP3A4.
1. Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
Test compound (e.g., this compound)
-
Known reversible and time-dependent inhibitors of CYP3A4 (as controls)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
2. Assay Procedure:
-
No Pre-incubation (Direct Inhibition):
-
In a 96-well plate, add HLM, the test compound at various concentrations, and the CYP3A4 probe substrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a short, linear period (e.g., 5-10 minutes).
-
Terminate the reaction (e.g., with ice-cold acetonitrile).
-
-
Pre-incubation with NADPH:
-
Pre-incubate HLM with the test compound at various concentrations and the NADPH regenerating system at 37°C for a set time (e.g., 30 minutes).
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate.
-
Incubate at 37°C for the same short, linear period as the no pre-incubation condition.
-
Terminate the reaction.
-
-
Pre-incubation without NADPH:
-
Follow the same procedure as the pre-incubation with NADPH, but exclude NADPH from the pre-incubation step. Add it along with the probe substrate to initiate the reaction.
-
3. Sample Analysis and Data Interpretation:
-
Centrifuge the terminated reaction plates and analyze the supernatant for metabolite formation using LC-MS/MS.
-
Calculate the IC50 values for each condition.
-
A significant decrease (shift) in the IC50 value in the "Pre-incubation with NADPH" condition compared to the "No Pre-incubation" and "Pre-incubation without NADPH" conditions suggests time-dependent inhibition.
Mandatory Visualizations
Caption: this compound hepatic uptake and metabolism pathway.
Caption: Experimental workflow for an OATP uptake assay.
Caption: Logical workflow for a CYP3A4 TDI IC50 shift assay.
Troubleshooting Guides
Troubleshooting OATP Uptake Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding or cell health.- Pipetting errors.- Temperature fluctuations during incubation. | - Ensure even cell seeding and monitor cell monolayer integrity.- Use calibrated pipettes and consistent technique.- Maintain a stable 37°C environment during the assay. |
| Low uptake ratio (<2) for positive control | - Poor transporter expression or function in the cell line.- Sub-optimal assay conditions (e.g., buffer composition, pH).- Incorrect incubation time (outside the linear range). | - Verify transporter expression via Western blot or qPCR.- Optimize buffer conditions.- Perform a time-course experiment to determine the linear range of uptake for your positive control. |
| High background uptake in mock cells | - Compound has high passive permeability.- Presence of other endogenous transporters in the mock cell line. | - This may be inherent to the compound. Focus on the net uptake by subtracting the mock cell uptake.- Characterize the mock cell line for the expression of other relevant transporters. |
Troubleshooting CYP3A4 Time-Dependent Inhibition Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant IC50 shift observed for a known TDI positive control | - Insufficient pre-incubation time.- Low concentration of HLM or test compound.- Inactive NADPH regenerating system. | - Increase the pre-incubation time (e.g., up to 60 minutes).- Ensure HLM and compound concentrations are adequate.- Use a fresh, validated NADPH regenerating system. |
| Significant IC50 shift in the "-NADPH" pre-incubation condition | - The compound is unstable in the incubation buffer.- The compound is metabolized by non-NADPH dependent enzymes in the microsomes. | - Assess the stability of the compound in the assay buffer over the pre-incubation time.- Investigate metabolism by other microsomal enzymes. |
| High variability in IC50 values | - Non-specific binding of the compound to the plate or microsomes.- Compound solubility issues at higher concentrations. | - Consider using lower protein concentrations or adding a small percentage of serum albumin to the buffer.- Verify the solubility of the compound in the final assay conditions and use a suitable solvent. |
References
- 1. Optimization of In Vitro CYP3A4 TDI Assay Conditions and Use of Derived Parameters for Clinical DDI Risk Assessment Using Static and Dynamic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Clesacostat-Induced Hypertriglyceridemia In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Acetyl-CoA Carboxylase (ACC) inhibitor, Clesacostat. The information provided is intended to help manage the common in vivo observation of hypertriglyceridemia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2). These enzymes are critical for the synthesis of malonyl-CoA. By inhibiting ACC, this compound effectively blocks de novo lipogenesis (the synthesis of new fatty acids) and promotes fatty acid oxidation.[1][2]
Q2: Why does this compound administration lead to hypertriglyceridemia?
A2: The hypertriglyceridemia observed with this compound is a direct consequence of its mechanism of action. While inhibiting fatty acid synthesis, ACC inhibition can lead to an increase in Very Low-Density Lipoprotein (VLDL) secretion from the liver.[1][2] Studies in rodent models have shown that ACC inhibition can increase hepatic VLDL production by approximately 15% and reduce triglyceride clearance by about 20%.[1][3] This is thought to be due to the activation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which in turn increases the expression of genes involved in VLDL assembly and secretion.[2]
Q3: What is the recommended approach to manage this compound-induced hypertriglyceridemia in vivo?
A3: Co-administration of this compound with an inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), such as Ervogastat, is the most effective strategy to mitigate hypertriglyceridemia.[4][5] DGAT2 is the enzyme responsible for the final step in triglyceride synthesis.[6] By inhibiting DGAT2, the increased flux of fatty acids towards triglyceride synthesis for VLDL packaging is blocked, thereby reducing the secretion of triglycerides from the liver.[6][7]
Q4: What are suitable animal models for studying this compound's effects and the management of hypertriglyceridemia?
A4: Rodent models of non-alcoholic fatty liver disease (NAFLD) or metabolic dysfunction-associated steatohepatitis (MASH) are commonly used. Diet-induced obesity models, such as mice or rats fed a high-fat, high-sucrose, or high-fructose diet, are relevant as they develop hepatic steatosis, insulin resistance, and dyslipidemia.[1]
Q5: Are there established vehicle formulations for administering this compound and Ervogastat orally to rodents?
A5: While specific formulations are often proprietary, common vehicles for oral administration of small molecule inhibitors in rodents include solutions or suspensions in agents like 0.5% carboxymethyl cellulose (CMC), polyethylene glycol (e.g., PEG 400), or a combination of solvents like DMSO and Tween 80 diluted in saline or water.[8][9] It is crucial to perform tolerability studies for any new vehicle formulation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high plasma triglyceride levels with this compound monotherapy. | This is an expected on-target effect of ACC inhibition, leading to increased VLDL secretion.[1][2] | Co-administer a DGAT2 inhibitor, such as Ervogastat, to block the final step of triglyceride synthesis and reduce VLDL secretion.[4][5] |
| Inconsistent or highly variable triglyceride measurements between animals in the same treatment group. | Biological variability, differences in food intake prior to blood collection, or inconsistent sample handling. | Ensure a consistent fasting period (e.g., 4-6 hours) for all animals before blood collection. Standardize blood collection and plasma processing procedures. Increase the number of animals per group to improve statistical power. |
| Difficulty in achieving desired plasma concentrations of this compound or Ervogastat. | Poor solubility of the compound in the chosen vehicle, or issues with the oral gavage technique. | Optimize the vehicle formulation for better solubility and stability. Consider using a solution of 10% Solutol HS-15 in 90% PEG 600 for improved solubility of hydrophobic compounds.[10] Ensure proper training in oral gavage technique to minimize stress and ensure accurate dosing. |
| Mitigation of hypertriglyceridemia with Ervogastat is less effective than expected. | Suboptimal dose of Ervogastat, or timing of administration relative to this compound. | Perform a dose-response study for Ervogastat in your specific animal model to determine the optimal dose for triglyceride reduction. Administer this compound and Ervogastat concurrently, typically twice daily (b.i.d.), to ensure overlapping pharmacokinetic profiles.[4] |
| Observed adverse effects such as weight loss or reduced food intake. | Potential off-target effects or poor tolerability of the drug, vehicle, or the combination at the tested doses. | Reduce the dose of the compound(s). Assess the tolerability of the vehicle alone in a control group. Monitor animal health closely, including daily body weight and food intake measurements. |
Quantitative Data Summary
Table 1: Effect of ACC Inhibition on Hepatic Parameters and Plasma Triglycerides in Rodents
| Parameter | Treatment Group | Change from Control | Reference |
| Hepatic de novo Lipogenesis | ACC inhibitor (10 mg/kg/day x 6 days) | ↓ 23-36% | [1] |
| Hepatic Triglyceride Content | ACC inhibitor (10 mg/kg/day x 6 days) | ↓ 43-61% | [1] |
| Plasma Triglycerides | ACC inhibitor (long-term) | ↑ 30-130% | [3] |
| VLDL Secretion | ACC inhibitor | ↑ ~15% | [1] |
| Triglyceride Clearance (LPL activity) | ACC inhibitor | ↓ ~20% | [1] |
Table 2: Preclinical and Clinical Dosing Information for this compound and Ervogastat Combination
| Species | This compound Dose | Ervogastat Dose | Study Type | Reference |
| Human | 15 mg b.i.d. | 300 mg b.i.d. | Phase I Clinical Trial | [4][5] |
| Human | 5 mg or 10 mg b.i.d. | 150 mg or 300 mg b.i.d. | Phase II Clinical Trial | [11] |
| Rat (Western Diet) | Not specified | 3, 10, 30 mg/kg b.i.d. | Preclinical Efficacy | [12] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Ervogastat in a Rodent Model of NAFLD
-
Animal Model: Male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.
-
Compound Preparation:
-
Prepare a suspension of this compound in a vehicle of 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water.
-
Prepare a separate suspension of Ervogastat in the same vehicle.
-
Vortex suspensions thoroughly before each use.
-
-
Dosing Regimen:
-
Acclimatize animals to oral gavage with the vehicle for 3-5 days prior to the start of the experiment.
-
Administer this compound (e.g., 10 mg/kg) and Ervogastat (e.g., 30 mg/kg) or vehicle control via oral gavage twice daily (b.i.d.) for the duration of the study (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor body weight and food intake daily.
-
Collect blood samples at baseline and at specified time points throughout the study for lipid analysis.
-
Protocol 2: Measurement of Plasma Triglycerides
-
Blood Collection:
-
Collect blood from fasted (4-6 hours) animals into EDTA-coated tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Triglyceride Assay (using a commercial colorimetric kit):
-
Thaw plasma samples on ice.
-
Prepare a standard curve using the provided triglyceride standard as per the kit instructions.[13]
-
Add a small volume of plasma (e.g., 2-5 µL) to a 96-well plate in duplicate.
-
For each sample, prepare a parallel well without the lipase enzyme to measure and subtract the free glycerol background.[13]
-
Add the enzyme mix to all wells and incubate at 37°C for 10-15 minutes.[13][14]
-
Measure the absorbance at the recommended wavelength (e.g., 510-570 nm) using a microplate reader.[13][15]
-
Calculate the triglyceride concentration based on the standard curve after subtracting the free glycerol background.
-
Protocol 3: Lipoprotein Profiling by Fast Protein Liquid Chromatography (FPLC)
-
Sample Preparation:
-
Pool plasma samples from each treatment group if individual sample volume is insufficient, though individual profiles are preferred.[16]
-
Filter the plasma through a 0.22 µm spin filter.
-
-
FPLC System:
-
Chromatography:
-
Inject the filtered plasma onto the column.
-
Elute at a constant flow rate (e.g., 0.4-0.5 mL/min).[17]
-
Collect fractions of a defined volume (e.g., 0.5 mL).
-
-
Analysis:
-
Measure the triglyceride and cholesterol content of each fraction using commercial enzymatic kits as described in Protocol 2.
-
Plot the lipid concentration against the fraction number to generate lipoprotein profiles (VLDL, LDL, HDL).[19]
-
Visualizations
Caption: Baseline signaling pathway of hepatic lipid metabolism.
Caption: this compound inhibits ACC, leading to hypertriglyceridemia.
Caption: Ervogastat mitigates this compound's effect on triglycerides.
Caption: Workflow for in vivo studies of this compound.
References
- 1. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. raybiotech.com [raybiotech.com]
- 14. zen-bio.com [zen-bio.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isolation of Plasma Lipoproteins as a Source of Extracellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Clesacostat and CYP3A Interactions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of clesacostat as a potential time-dependent inactivator of Cytochrome P450 3A (CYP3A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with CYP3A a concern?
A1: this compound (PF-05221304) is an investigational drug that acts as a liver-targeted inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism.[1][2] It has been developed for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH).[1] In vitro studies have identified this compound as a potential time-dependent inactivator of CYP3A.[3][4][5][6] This is a significant consideration in drug development because CYP3A enzymes are responsible for the metabolism of a large proportion of clinically used drugs.[7] Time-dependent inactivation of CYP3A by this compound could lead to drug-drug interactions (DDIs), where the concentrations of co-administered drugs metabolized by CYP3A are increased, potentially leading to toxicity.[8]
Q2: What is time-dependent inhibition (TDI) of CYP enzymes?
A2: Time-dependent inhibition of a cytochrome P450 (CYP) enzyme is a form of inhibition that is characterized by an increase in the inhibitory effect over time.[7][9] This typically occurs when a drug is metabolically activated by the CYP enzyme to a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation.[3][8] This is also known as mechanism-based inhibition. Unlike reversible inhibition, which is dependent on the concentration of the inhibitor at the active site, time-dependent inactivation results in a loss of functional enzyme, and restoration of activity requires the synthesis of new enzyme.[7]
Q3: What were the key findings from in vitro studies on this compound's interaction with CYP3A?
A3: In vitro studies using human liver microsomes identified this compound as a potential time-dependent inactivator of CYP3A.[3][4][5] The key quantitative findings are summarized in the table below. It is important to note that the maximal rate of enzyme inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI) could not be calculated because the inactivation reaction did not reach saturation within the tested concentrations of this compound.[3]
Quantitative Data Summary
| Parameter | Substrate | Value | Reference |
| Composite Slope (kobs/[I]) | Midazolam | 0.0271 mL min−1 μmol−1 | [3] |
| Composite Slope (kobs/[I]) | Testosterone | 0.0239 mL min−1 μmol−1 | [3] |
| KI | Not Calculated | Not Reached | [3] |
| kinact | Not Calculated | Not Reached | [3] |
Experimental Protocols
Detailed Methodology for Time-Dependent CYP3A Inhibition (IC50 Shift Assay)
This protocol is a standard method used to assess the time-dependent inhibition potential of a compound like this compound on CYP3A activity in human liver microsomes. The principle of the assay is to compare the IC50 value of the inhibitor with and without a pre-incubation period in the presence of NADPH. A significant shift to a lower IC50 value after pre-incubation with NADPH suggests time-dependent inhibition.[9]
Materials:
-
This compound (or test compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP3A probe substrate (e.g., midazolam or testosterone)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, the probe substrate, and the internal standard in an appropriate solvent.
-
Prepare working solutions of these compounds by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
IC50 Determination (Without Pre-incubation):
-
In a 96-well plate, add the following to each well:
-
Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Potassium phosphate buffer
-
A range of concentrations of this compound.
-
-
Initiate the reaction by adding the CYP3A probe substrate and the NADPH regenerating system.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring linear reaction kinetics.
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile) containing the internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
-
-
IC50 Determination (With Pre-incubation):
-
In a separate 96-well plate, add the following to each well:
-
Human liver microsomes
-
Potassium phosphate buffer
-
A range of concentrations of this compound.
-
-
Pre-incubate this mixture at 37°C for a defined period (e.g., 30 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system and allow the inactivation to occur.
-
Following the pre-incubation, add the CYP3A probe substrate to the wells.
-
Incubate for the same short period as in the non-pre-incubation experiment (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction and process the samples for LC-MS/MS analysis as described above.
-
-
Data Analysis:
-
Calculate the percentage of CYP3A activity remaining at each this compound concentration compared to the vehicle control.
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Determine the IC50 values for both the non-pre-incubation and pre-incubation conditions by fitting the data to a suitable sigmoidal dose-response model.
-
A significant decrease (shift) in the IC50 value in the pre-incubation experiment compared to the non-pre-incubation experiment indicates time-dependent inhibition.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in replicate wells | - Pipetting errors- Inconsistent incubation times- Microsome clumping- Substrate or inhibitor instability | - Use calibrated pipettes and proper technique.- Ensure consistent timing for all additions and quenching.- Gently vortex microsome stock before use.- Verify the stability of compounds in the incubation buffer. |
| No or very low CYP3A activity | - Inactive microsomes- Incorrect buffer pH- Degraded NADPH or probe substrate | - Use a new lot of microsomes and verify their activity with a known substrate.- Check and adjust the pH of the buffer.- Prepare fresh NADPH regenerating system and probe substrate solutions. |
| No IC50 shift observed for a known TDI positive control | - Insufficient pre-incubation time- Low microsomal protein concentration- Inactivator concentration range is too low | - Increase the pre-incubation time (e.g., up to 60 minutes).- Increase the microsomal protein concentration.- Test a wider and higher range of inhibitor concentrations. |
| IC50 shift observed in the absence of NADPH | - The test compound is a direct-acting inactivator (does not require metabolic activation).- The test compound is metabolized by non-NADPH dependent enzymes to an inhibitor. | - This is a valid result and indicates NADPH-independent time-dependent inhibition. Report the findings accordingly. |
| Poor recovery of analyte during sample processing | - Non-specific binding to plasticware- Inefficient protein precipitation | - Use low-binding plates and pipette tips.- Optimize the quenching solvent and procedure. Consider alternative protein precipitation agents. |
Visualizations
Caption: Workflow for the IC50 shift assay to determine time-dependent inhibition.
Caption: Logical pathway of this compound-mediated CYP3A time-dependent inactivation.
References
- 1. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes [frontiersin.org]
- 3. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Clesacostat Preclinical Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the preclinical off-target effects of Clesacostat (PF-05221304). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide insights for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, liver-targeted, dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2).[1] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[1] By inhibiting ACC, this compound reduces the production of malonyl-CoA, which in turn decreases fatty acid synthesis and increases fatty acid oxidation.[1]
Q2: What are the known off-target or undesirable on-target effects of this compound observed in preclinical models?
The most significant off-target/on-target effect observed with ACC inhibitors, including this compound, is thrombocytopenia (a decrease in platelet count).[2][3][4] This is thought to be due to the inhibition of fatty acid synthesis in the bone marrow, which is crucial for megakaryocyte maturation and platelet production.[3] To mitigate this, this compound was specifically designed to be liver-targeted by utilizing Organic Anion Transporting Polypeptides (OATPs) for uptake, thereby maximizing its concentration in the liver while minimizing exposure in other tissues like the bone marrow.[2][5] Preclinical studies in non-human primates demonstrated that this compound has considerable safety margins against platelet reduction.[1][2]
Another observed effect, which is considered an on-target consequence of ACC inhibition, is an increase in plasma triglycerides.[3][4][6] This is hypothesized to result from the complex interplay of ACC inhibition on lipid metabolism.
Q3: Is there any data from broad off-target screening panels for this compound?
Publicly available information does not include comprehensive data from broad off-target screening panels, such as kinase or receptor binding assays, for this compound. This type of proprietary data is often not disclosed during the early stages of drug development. However, the available preclinical and clinical data suggest a generally favorable safety profile, with the main concerns being related to the on-target effects of ACC inhibition.[7]
Troubleshooting Guide
Problem: I am observing a decrease in platelet count in my in vivo model after this compound administration. What could be the cause and what should I do?
-
Potential Cause: This is a known potential effect of ACC inhibitors due to the role of fatty acid synthesis in platelet formation.[3] Although this compound is liver-targeted, some systemic exposure is unavoidable and may impact platelet production, especially at higher doses.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Determine if the effect is dose-dependent. A Phase 1 study in humans showed that declines in platelet count occurred at doses that achieved near-complete (≥90%) inhibition of de novo lipogenesis.[3][4] Consider using a lower dose that still achieves significant, but not maximal, DNL inhibition.
-
Monitor Timing: Assess the time course of the platelet count reduction in relation to this compound administration.
-
Control Groups: Ensure you have appropriate vehicle control groups to rule out other experimental variables.
-
Alternative ACC Inhibitors: If the effect is prohibitive for your experimental goals, consider comparing it with a non-liver-targeted ACC inhibitor to understand the impact of tissue-specific targeting.
-
Problem: I am observing an elevation in plasma triglycerides in my preclinical model. Is this an off-target effect?
-
Potential Cause: This is a recognized on-target effect of ACC inhibition and has been observed with this compound and other ACC inhibitors.[3][4][6] The mechanism is complex but is a direct consequence of inhibiting ACC.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Correlate the increase in triglycerides with a decrease in a biomarker of ACC activity, such as malonyl-CoA levels or the rate of DNL.
-
Lipid Profiling: Conduct a more comprehensive lipid panel to understand the full impact on lipid metabolism.
-
Combination Therapy: In clinical development, this compound has been co-administered with the DGAT2 inhibitor ervogastat to mitigate the increase in circulating triglycerides.[1][8][9] This could be a strategy to consider in your preclinical model if the hypertriglyceridemia is a confounding factor.
-
Quantitative Data Summary
| Parameter | Species/Model | Value | Reference |
| On-Target Potency | |||
| hACC1 IC50 | Human | 13 nM | [1] |
| hACC2 IC50 | Human | 9 nM | [1] |
| DNL Inhibition IC50 | Primary Human Hepatocytes | 61 nmol/L | [10] |
| Hepatic Malonyl-CoA ED50 | Rat | 5 mg/kg | [10] |
| Hepatic DNL ED50 | Rat | 7 mg/kg | [10] |
| Potential Adverse Effects | |||
| Platelet Count Decline | Healthy Human Volunteers | Observed at doses ≥60 mg/day | [4] |
| Serum Triglyceride Increase | Healthy Human Volunteers | Observed at doses ≥40 mg/day | [4] |
Experimental Protocols
De Novo Lipogenesis (DNL) Inhibition Assay in Primary Human Hepatocytes
-
Cell Culture: Cryopreserved primary human hepatocytes are plated on collagen-coated 96-well plates.[11]
-
Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is serially diluted and added to the cells.[11]
-
Tracer Incubation: After a pre-incubation period with the compound, a tracer for fatty acid synthesis, such as [1,2-¹³C₂]acetate, is added to each well.
-
Lipid Extraction: Following the tracer incubation, the cells are lysed, and total lipids are extracted.
-
Analysis: The incorporation of the tracer into newly synthesized fatty acids is quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
Data Calculation: The percentage of DNL is calculated by comparing the amount of newly synthesized fatty acids in the compound-treated cells to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Visualizations
Caption: this compound inhibits ACC, blocking the conversion of Acetyl-CoA to Malonyl-CoA.
Caption: Experimental workflow for measuring de novo lipogenesis inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver-Targeting Acetyl-CoA Carboxylase Inhibitor (PF-05221304): A Three-Part Randomized Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry in Review: this compound — Exploiting hepatic uptake for asymmetric tissue distribution | Domainex [domainex.co.uk]
- 6. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. expresspharma.in [expresspharma.in]
- 8. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Clesacostat solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Clesacostat in cell culture media. The following information is designed to help troubleshoot common issues and provide clear protocols for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is a small molecule that is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions (e.g., 10-50 mM).[1] Ensure the use of high-purity, anhydrous DMSO to maintain the integrity of the compound. After reconstitution in DMSO, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1]
Q2: What is the expected solubility of this compound in aqueous solutions like PBS or cell culture media?
Table 1: Illustrative Solubility of a Small Molecule Inhibitor in Common Buffers and Media
| Solvent/Medium | Expected Solubility Range (µM) | Notes |
| PBS (pH 7.4) | Low | Solubility may be limited; precipitation may occur. |
| DMEM + 10% FBS | Low to Moderate | Serum proteins may enhance apparent solubility but can also bind to the compound. |
| RPMI-1640 + 10% FBS | Low to Moderate | Similar to DMEM, serum components can influence solubility. |
| Serum-Free Media | Very Low | Increased likelihood of precipitation without serum proteins. |
Note: The data in this table is illustrative and not specific to this compound. Experimental determination is required.
Q3: How stable is this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂)?
A3: The stability of this compound in cell culture media under physiological conditions has not been publicly documented. The stability of a compound in media is critical for the accurate interpretation of experimental results, as degradation can lead to a decrease in the effective concentration over time.[2] It is highly recommended to perform a stability study in your specific cell culture medium. A general protocol for assessing stability is provided in the Experimental Protocols section.
Table 2: Factors Influencing Small Molecule Stability in Cell Culture Media
| Parameter | Influence on Stability | Recommendations |
| Temperature | Higher temperatures (e.g., 37°C) can accelerate chemical degradation.[2] | Perform time-course experiments to assess stability at 37°C. |
| pH | The pH of the medium (typically 7.2-7.4) can affect the hydrolysis of susceptible compounds.[2] | Ensure the medium is properly buffered and the pH is stable throughout the experiment. |
| Media Components | Components like amino acids (e.g., cysteine) and metal ions can react with the compound.[2][3] | Test stability in the complete medium used for your experiments. |
| Serum Enzymes | If using serum, enzymes such as esterases and proteases can metabolize the compound.[2] | Compare stability in serum-containing versus serum-free media. |
| Light Exposure | Light can cause photodegradation of sensitive compounds.[2] | Protect stock solutions and treated cultures from direct light. |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Cell Culture Media
This protocol provides a method to determine the practical solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Tabletop centrifuge
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in DMSO.
-
Serially dilute the this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%).
-
Incubate the solutions at 37°C for a relevant experimental duration (e.g., 2 hours).
-
Visually inspect for any precipitation or cloudiness.
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitate.[4]
-
Carefully collect the supernatant and analyze the concentration of the soluble this compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.
-
The highest concentration that remains in solution without precipitation is considered the practical solubility limit.
Figure 1: Workflow for assessing this compound solubility.
Protocol 2: Evaluating the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Incubator (37°C, 5% CO₂)
-
Sterile tubes for sample collection
-
Quenching solution (e.g., cold acetonitrile or methanol)
Procedure:
-
Spike the Media: Dilute the this compound stock solution into pre-warmed cell culture medium to your desired final working concentration (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium, and quench the reaction by adding a threefold excess of a cold organic solvent (e.g., 300 µL of acetonitrile to 100 µL of the sample).[2] Store this sample at -80°C.
-
Incubate: Place the remaining medium in a 37°C incubator.
-
Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots and quench them in the same manner as the T=0 sample.
-
Sample Processing: Centrifuge the quenched samples at high speed to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the concentration of the parent this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate Stability: Determine the percentage of this compound remaining at each time point relative to the T=0 concentration.
Figure 2: Workflow for assessing this compound stability.
Troubleshooting Guide
Issue 1: this compound precipitates upon dilution in cell culture medium.
References
Clesacostat Response Variability in Animal Models: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Acetyl-CoA Carboxylase (ACC) inhibitor, Clesacostat (PF-05221304), in animal models. Variability in experimental outcomes is a common challenge, and this guide aims to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, liver-targeted, dual inhibitor of ACC1 and ACC2.[1] By inhibiting these enzymes, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, which is the rate-limiting step in de novo lipogenesis (DNL).[1] This leads to a reduction in the synthesis of new fatty acids and an increase in fatty acid oxidation in the liver, ultimately decreasing hepatic steatosis (fat accumulation).[1]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in reducing hepatic DNL and liver fat accumulation in Western-diet fed rat models of non-alcoholic fatty liver disease (NAFLD).[2][3] Preclinical studies have also been conducted in non-human primate models, where it showed a good safety profile regarding platelet counts.[1]
Q3: I am observing significant variability in the lipid-lowering effects of this compound between my experimental animals. What could be the cause?
A3: Variability in response to this compound can arise from several factors:
-
Animal Species and Strain: Different species and even strains of rodents can have inherent differences in lipid metabolism, including baseline levels of de novo lipogenesis and fatty acid profiles.[4][5] For example, the fatty acid composition in the liver and muscle can vary significantly between rats and mice.
-
Diet-Induced Model: The specific diet used to induce NAFLD/NASH can significantly impact the metabolic state of the animals and their response to ACC inhibition. The composition and duration of the diet should be strictly controlled.
-
Drug Formulation and Administration: Inconsistent formulation, dosing, or administration technique (e.g., oral gavage vs. medicated food) can lead to variable drug exposure.
-
Gut Microbiota: The gut microbiome can influence lipid metabolism and drug absorption, contributing to inter-animal variability.
-
Underlying Health Status: The overall health of the animals, including the presence of other underlying conditions, can affect drug metabolism and response.
Q4: I am seeing an unexpected increase in plasma triglycerides in my this compound-treated animals. Is this a known effect?
A4: Yes, an elevation in circulating triglycerides is a known mechanistic consequence of ACC inhibition.[3] This is thought to be due to an increase in the assembly and secretion of very-low-density lipoprotein (VLDL) from the liver. In preclinical and clinical studies, this effect has been mitigated by co-administering this compound with a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, such as ervogastat.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in liver triglyceride reduction | Inconsistent drug administration | Ensure proper oral gavage technique to deliver the full dose. For voluntary administration, monitor food/gel intake for each animal. Prepare fresh drug formulations regularly and ensure homogeneity. |
| Differences in disease severity at baseline | Randomize animals into treatment groups based on baseline body weight and, if possible, a non-invasive marker of liver fat. | |
| Genetic drift within the animal colony | Source animals from a reputable vendor and minimize the number of generations bred in-house. | |
| Lack of significant effect on de novo lipogenesis (DNL) | Insufficient drug dosage or exposure | Verify the dose calculation and the concentration of the dosing solution. Consider performing a pilot pharmacokinetic study to confirm adequate drug exposure in your chosen animal model and strain. |
| Timing of DNL measurement | Ensure that the DNL assessment is performed at a time point when the drug is expected to have maximal effect based on its pharmacokinetic profile. | |
| Insensitivity of the DNL assay | Use a highly sensitive method for measuring DNL, such as the deuterated water (²H₂O) method with analysis by mass spectrometry.[6][7] | |
| Unexpected toxicity or adverse effects | Off-target effects in the specific animal model | While this compound is liver-targeted, species-specific differences in drug transporters or metabolism could lead to higher systemic exposure. Consider reducing the dose or evaluating a different animal model. |
| Issues with the drug vehicle | Ensure the vehicle used for administration is well-tolerated by the animals and does not cause any adverse effects on its own. Test a vehicle-only control group. | |
| Elevated plasma triglycerides | Known on-target effect of ACC inhibition | This is an expected pharmacological effect. If this is a concern for your study's objectives, consider co-administration with a DGAT2 inhibitor.[3] |
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative data from a study in Western diet-fed rats, demonstrating the dose-dependent effects of this compound.
Table 1: Effect of Chronic this compound Administration on Hepatic De Novo Lipogenesis and Triglycerides in Western Diet-Fed Rats [2]
| Treatment Group | Dose (mg/kg) | Inhibition of Hepatic DNL (%) | Reduction in Hepatic Triglycerides (%) |
| Vehicle | - | 0 | 0 |
| This compound | 1 | ~47 | ~32 |
| This compound | 3 | ~58 | ~60 |
| This compound | 10 | ~73 | ~60 |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents (General Guidance)
This protocol provides a general framework for oral administration. The specific vehicle and concentration should be optimized for this compound based on its solubility and stability.
-
Vehicle Preparation: A common vehicle for oral gavage of poorly soluble compounds in rodents is a suspension in a mixture such as 10% Solutol HS-15 and 90% PEG 400. Alternatively, for voluntary administration, a medicated gel can be prepared.[8][9]
-
Vehicle Example: Prepare a vehicle of 0.5% (w/v) methylcellulose in sterile water.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the average body weight of the animals.
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring continuously to create a homogenous suspension.
-
-
Administration:
-
Oral Gavage: Administer the suspension using a ball-tipped gavage needle appropriate for the size of the animal (e.g., 20-gauge for rats, 22-gauge for mice). The volume should typically not exceed 10 mL/kg for rats and 5 mL/kg for mice.
-
Voluntary Administration: Incorporate the this compound into a palatable jelly or dough.[9] Acclimatize the animals to the vehicle jelly for several days before introducing the drug-containing jelly.[9]
-
Protocol 2: Assessment of Hepatic De Novo Lipogenesis (DNL) using Deuterated Water (²H₂O)
This method is a sensitive and reliable way to measure the rate of newly synthesized fatty acids.[6][7][10]
-
²H₂O Administration:
-
Administer a bolus of 99.9% ²H₂O via intraperitoneal (IP) injection to enrich the total body water to approximately 2-5%.
-
Provide drinking water enriched with 4-8% ²H₂O to maintain a stable body water enrichment.
-
-
Sample Collection:
-
At the desired time point after this compound administration, collect blood samples via tail vein or terminal cardiac puncture.
-
Euthanize the animal and collect liver tissue, flash-freezing it in liquid nitrogen.
-
-
Lipid Extraction:
-
Extract total lipids from plasma (for VLDL-triglycerides) and liver tissue using a standard Folch or Bligh-Dyer method.
-
-
Analysis by Mass Spectrometry:
-
Isolate the palmitate fraction from the extracted triglycerides.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the enrichment of deuterium in palmitate using gas chromatography-mass spectrometry (GC-MS).
-
-
Calculation of DNL:
-
Measure the deuterium enrichment of body water from plasma.
-
Calculate the fractional contribution of DNL to the palmitate pool based on the deuterium enrichment in palmitate relative to the enrichment of body water.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of lipogenic flux by deuterium resolved mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 9. Voluntary oral administration of drugs in mice [protocols.io]
- 10. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clesacostat and Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for investigating the potential mitochondrial effects of Clesacostat. While clinical and non-clinical studies have shown a favorable safety and tolerability profile for this compound[1][2][3], its mechanism of action as an Acetyl-CoA Carboxylase (ACC) inhibitor is intrinsically linked to mitochondrial fatty acid metabolism, making a thorough evaluation of mitochondrial function a critical aspect of preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to mitochondria?
A1: this compound is a dual inhibitor of ACC1 and ACC2, enzymes that catalyze the conversion of acetyl-CoA to malonyl-CoA.[4][5] Malonyl-CoA is a key molecule in fatty acid metabolism. By inhibiting ACC, this compound is expected to decrease de novo lipogenesis (fatty acid synthesis) and increase mitochondrial fatty acid oxidation (β-oxidation). Since β-oxidation occurs within the mitochondria, any alteration of this process by this compound could potentially impact mitochondrial function.
Q2: Has this compound been shown to cause mitochondrial toxicity in clinical trials?
A2: Phase 2 clinical trial data for this compound, often in combination with Ervogastat, have indicated a generally favorable safety and tolerability profile.[1][3] However, these studies are primarily designed to assess efficacy and broad safety endpoints, not to specifically investigate mitochondrial toxicity. Therefore, dedicated preclinical assays are necessary to thoroughly evaluate the potential for this compound-induced mitochondrial liabilities.
Q3: What are the potential indirect mechanisms by which this compound could affect mitochondrial health?
A3: While a direct toxic effect has not been reported, the modulation of fatty acid metabolism could indirectly impact mitochondria. For instance, a rapid and substantial increase in fatty acid oxidation could potentially lead to an overload of the electron transport chain, resulting in increased production of reactive oxygen species (ROS) and oxidative stress.[6][7][8] Conversely, unexpected effects on metabolism have been observed with genetic ACC inhibition in mice, leading to decreased fat oxidation, which could also alter the mitochondrial redox state and function.[9]
Q4: What in vitro assays are recommended to screen for potential this compound-induced mitochondrial toxicity?
A4: A multi-parametric approach is recommended to comprehensively assess mitochondrial function. Key assays include:
-
Mitochondrial Respiration: Assays such as the Seahorse XF Mito Stress Test can measure oxygen consumption rate (OCR) and provide insights into basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[10]
-
Mitochondrial Membrane Potential (ΔΨm): Using fluorescent dyes like JC-1, changes in the mitochondrial membrane potential, a key indicator of mitochondrial health, can be assessed.[11][12][13][14]
-
Cellular ATP Levels: Direct measurement of cellular ATP provides a functional readout of energy metabolism and can indicate if a compound impairs mitochondrial ATP production.[15][16][17][18][19]
-
Reactive Oxygen Species (ROS) Production: Probes like MitoSOX™ Red or CellROX™ can be used to quantify the generation of mitochondrial-specific or total cellular ROS, respectively.[20][21][22][23][24]
This compound Signaling Pathway and its Impact on Mitochondrial Metabolism
Caption: this compound's inhibition of ACC decreases Malonyl-CoA, leading to reduced lipogenesis and increased mitochondrial fatty acid oxidation.
Troubleshooting Guides for Mitochondrial Toxicity Assays
Mitochondrial Respiration (e.g., Seahorse XF Assay)
Workflow for Seahorse XF Mito Stress Test
Caption: Experimental workflow for assessing mitochondrial respiration using the Seahorse XF Mito Stress Test.
| Issue | Potential Cause | Troubleshooting Step |
| Low Oxygen Consumption Rate (OCR) in control cells | 1. Low cell number or poor cell health. 2. Sub-optimal assay medium. 3. Instrument issue. | 1. Optimize cell seeding density. Ensure cells are healthy and evenly distributed. 2. Ensure assay medium is at the correct pH and temperature. 3. Check instrument calibration and maintenance logs. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inaccurate pipetting of compounds. | 1. Use reverse pipetting technique for cell seeding. Visually inspect wells before the assay. 2. Calibrate pipettes and use fresh tips for each addition. |
| No response to FCCP injection | 1. FCCP concentration is sub-optimal or degraded. 2. Cells are already at maximal respiration. 3. Cells are unhealthy. | 1. Perform an FCCP titration to determine the optimal concentration for your cell type. Use freshly prepared FCCP. 2. This may be the case for highly metabolic cells. 3. Check cell viability. |
| OCR drops below Rotenone/Antimycin A baseline | 1. Non-mitochondrial oxygen consumption. 2. This compound may have off-target effects on other cellular oxygen-consuming processes. | 1. This is expected as the baseline represents non-mitochondrial respiration. 2. Further investigation with specific inhibitors of other oxidases may be required. |
Mitochondrial Membrane Potential (e.g., JC-1 Assay)
| Issue | Potential Cause | Troubleshooting Step |
| High green fluorescence in healthy control cells | 1. JC-1 concentration is too high (self-quenching). 2. Cells are unhealthy or apoptotic. 3. Phototoxicity from microscope light source. | 1. Titrate JC-1 concentration to find the optimal staining concentration (typically 1-10 µM). 2. Ensure control cells are healthy and sub-confluent. 3. Minimize light exposure during staining and imaging.[12] |
| Weak or no red fluorescence in healthy control cells | 1. JC-1 concentration is too low. 2. Insufficient incubation time. 3. P-glycoprotein efflux of the dye. | 1. Increase JC-1 concentration. 2. Ensure incubation for 15-30 minutes at 37°C.[12] 3. Consider using a P-glycoprotein inhibitor as a control. |
| Red particulate crystals in JC-1 working solution | 1. Improper preparation of JC-1 solution. 2. Low solubility of JC-1. | 1. Follow the manufacturer's protocol strictly for dilution.[11] 2. Warm the solution to 37°C or sonicate briefly to aid dissolution.[11][12] |
| Cannot use fixed cells | JC-1 requires an active mitochondrial membrane potential to accumulate. | This assay must be performed on live cells.[11][12] |
Reactive Oxygen Species (ROS) Production
| Issue | Potential Cause | Troubleshooting Step |
| High background fluorescence | 1. Intrinsic fluorescence of this compound. 2. Probe auto-oxidation. 3. Contaminated reagents. | 1. Run a control with this compound alone to measure its intrinsic fluorescence.[22] 2. Prepare fresh probe solution and protect from light.[22] 3. Test individual assay components for fluorescence.[22] |
| Signal observed in cell-free system | This compound may be directly reacting with the ROS probe. | This suggests an assay artifact. Use an alternative ROS probe with a different chemical structure.[20][22] |
| No signal with positive control (e.g., H₂O₂) | 1. Inactive positive control. 2. Incorrect probe for the type of ROS induced. | 1. Use a fresh solution of the positive control. 2. Ensure the probe is sensitive to the specific ROS generated by your positive control. |
| Signal is not attenuated by an antioxidant (e.g., NAC) | The observed signal may not be due to a biological increase in ROS. | This further suggests a potential assay artifact. Correlate with downstream markers of oxidative stress (e.g., lipid peroxidation).[22] |
Cellular ATP Levels
| Issue | Potential Cause | Troubleshooting Step |
| High variability in luminescence readings | 1. Incomplete cell lysis. 2. ATP degradation. 3. Contamination with exogenous ATP. | 1. Ensure lysis buffer is effective for your cell type and that incubation times are sufficient. 2. Work quickly and on ice to minimize enzymatic degradation of ATP. 3. Use ATP-free water and pipette tips. Avoid touching surfaces that may be contaminated.[17] |
| Low signal in control cells | 1. Low cell number. 2. Luciferase inhibitor present in the sample. | 1. Optimize cell seeding density. 2. Dilute the sample to reduce the concentration of the potential inhibitor. |
| Unstable luminescence signal over time | The luciferase enzyme activity may be unstable under your assay conditions. | Standardize the time between reagent addition and measurement. Ensure the assay buffer pH is optimal.[16] |
Summary of Expected Outcomes in Mitochondrial Toxicity Assays
| Assay | Parameter Measured | Expected Outcome with Mitochondrial Toxicant |
| Mitochondrial Respiration | Oxygen Consumption Rate (OCR) | Decrease in basal respiration, ATP-linked respiration, and maximal respiration. |
| Mitochondrial Membrane Potential | ΔΨm (Red/Green Fluorescence Ratio) | Decrease in the red/green fluorescence ratio, indicating mitochondrial depolarization. |
| Cellular ATP Levels | Luminescence (proportional to ATP) | Decrease in cellular ATP levels. |
| Reactive Oxygen Species | Fluorescence (proportional to ROS) | Increase in ROS production. |
Detailed Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration via Seahorse XF Analyzer
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Culture overnight in a standard CO₂ incubator at 37°C.
-
-
Sensor Cartridge Hydration:
-
Add 200 µL of sterile water to each well of the sensor cartridge.
-
Incubate the cartridge overnight in a non-CO₂ incubator at 37°C.[25]
-
-
Assay Preparation:
-
The following day, replace the water in the sensor cartridge with 200 µL of XF Calibrant and incubate in a non-CO₂ incubator at 37°C for at least 1 hour prior to the assay.
-
Wash cells with pre-warmed XF assay medium (e.g., DMEM without bicarbonate) and add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Prepare stock solutions of this compound and mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in XF assay medium.
-
-
Assay Execution:
-
Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Place the cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibrated, replace the calibrant plate with the cell plate.
-
Run the Mito Stress Test protocol, which will sequentially inject the inhibitors and measure OCR.
-
-
Data Analysis:
-
Normalize OCR data to cell number.
-
Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1
-
Cell Treatment:
-
Seed cells in a suitable culture plate (e.g., 96-well black, clear-bottom plate for plate reader analysis or on coverslips for microscopy).
-
Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP or FCCP).[13]
-
-
JC-1 Staining:
-
Washing:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
-
Fluorescence Measurement:
-
Add pre-warmed PBS or culture medium to the wells.
-
Measure fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Green monomers: Excitation ~485 nm, Emission ~530 nm.
-
Red J-aggregates: Excitation ~535 nm, Emission ~590 nm.
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 3: Quantification of Cellular ATP
-
Cell Treatment:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with this compound for the desired duration.
-
-
ATP Extraction:
-
Add a cell lysis reagent to each well to release cellular ATP.
-
-
Luminescence Reaction:
-
Add the ATP detection cocktail (containing luciferase and D-luciferin) to each well.
-
Incubate for a short period at room temperature to allow the reaction to stabilize.
-
-
Measurement:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve to quantify the ATP concentration in each sample.
-
Normalize ATP levels to cell number or protein concentration.
-
Protocol 4: Detection of Reactive Oxygen Species (ROS)
-
Cell Treatment:
-
Seed cells in a suitable culture plate.
-
Treat cells with this compound. Include a positive control for ROS induction (e.g., H₂O₂).
-
-
Probe Loading:
-
Remove the treatment medium and incubate the cells with an ROS detection probe (e.g., CellROX™ Green or MitoSOX™ Red) in pre-warmed buffer or medium, protected from light.
-
-
Washing:
-
Gently wash the cells with pre-warmed PBS.
-
-
Measurement:
-
Measure fluorescence using a plate reader, flow cytometer, or fluorescence microscope at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Quantify the fluorescence intensity relative to the vehicle control. An increase in fluorescence indicates an increase in ROS.
-
References
- 1. pfizer.com [pfizer.com]
- 2. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species Induce Fatty Liver and Ischemia-Reperfusion Injury by Promoting Inflammation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Reactive Oxygen Species Production During Reductive Stress: The Roles of Mitochondrial Glutathione and Thioredoxin Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Reactive Oxygen Species Homeostasis as a Pleiotropic Effect of Commonly Used Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. my.luminultra.com [my.luminultra.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. himedialabs.com [himedialabs.com]
- 22. benchchem.com [benchchem.com]
- 23. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biotech.cornell.edu [biotech.cornell.edu]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
Clesacostat formulation for improved oral bioavailability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working on the oral formulation of Clesacostat (PF-05221304). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in overcoming challenges related to improving the oral bioavailability of this investigational compound.
This compound is an investigational, liver-targeted inhibitor of acetyl-CoA carboxylase (ACC) being developed for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[1] As a carboxylic acid-based molecule, its solubility and absorption can be influenced by its physicochemical properties and the formulation strategy employed. This guide provides insights into potential challenges and scientifically-grounded approaches to optimize its oral delivery.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for oral delivery?
A1: While specific formulation details for this compound are not publicly disclosed, compounds with similar structures often present challenges related to low aqueous solubility.[2] As a carboxylic acid, this compound's solubility is likely pH-dependent. Key challenges may include:
-
Poor Aqueous Solubility: Limited solubility in the gastrointestinal (GI) tract can lead to a low dissolution rate, which is often the rate-limiting step for absorption.[2]
-
Low Permeability: The ability of the drug to pass through the intestinal wall can also affect its bioavailability.
-
First-Pass Metabolism: After absorption, the drug may be metabolized in the liver before reaching systemic circulation, reducing its effective concentration.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies are effective for compounds with poor solubility and could be applicable to this compound:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state.[3][4][5] The amorphous form has higher energy and thus greater solubility than the crystalline form.[3][4]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[][7][8] They can also facilitate lymphatic transport, which can bypass first-pass metabolism.[]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can enhance the dissolution rate.
Q3: How does the carboxylic acid moiety of this compound influence formulation development?
A3: The carboxylic acid group makes the solubility of this compound pH-dependent. It is expected to have higher solubility in the more alkaline environment of the intestine compared to the acidic environment of the stomach. This property can be leveraged in formulation design, for example, by using enteric coatings to protect the drug in the stomach and allow for its release in the intestine where solubility is higher.
Q4: Are there any specific excipients that are recommended for this compound formulations?
A4: The choice of excipients is critical and depends on the chosen formulation strategy.
-
For ASDs , common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[4]
-
For lipid-based formulations , a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., polysorbates, Cremophor®), and co-solvents (e.g., propylene glycol, ethanol) can be used.[][8] Compatibility studies are essential to ensure that the chosen excipients do not degrade the drug.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental evaluation of this compound oral formulations.
| Problem | Potential Cause | Recommended Action |
| Low in vivo exposure (low AUC) after oral administration in preclinical models (e.g., rats). | 1. Poor dissolution of the formulation in the GI tract.2. Low permeability across the intestinal epithelium.3. High first-pass metabolism. | 1. Improve Dissolution: Consider formulating as an amorphous solid dispersion or a lipid-based system.2. Assess Permeability: Conduct in vitro permeability assays (e.g., Caco-2).3. Evaluate Metabolism: Perform in vitro metabolism studies using liver microsomes. |
| High variability in pharmacokinetic (PK) data between subjects. | 1. Inconsistent dissolution of the formulation.2. Food effects.3. Differences in GI physiology between animals. | 1. Optimize Formulation: Ensure the formulation is robust and provides consistent drug release.2. Standardize Dosing Conditions: Administer the formulation to fasted animals to minimize food-related variability.[9]3. Increase Sample Size: Use a larger number of animals in the study to improve statistical power. |
| Precipitation of the drug in the GI tract upon release from the formulation. | The drug concentration exceeds its solubility limit in the GI fluids. | 1. Use Precipitation Inhibitors: Incorporate polymers (e.g., HPMC, PVP) in the formulation that can help maintain a supersaturated state.2. Lipid-Based Formulations: These can help keep the drug in a solubilized state within micelles or emulsion droplets.[8] |
| In vitro-in vivo correlation (IVIVC) is poor. | The in vitro dissolution method does not accurately reflect the in vivo conditions. | 1. Use Biorelevant Dissolution Media: Employ dissolution media that simulate the composition of gastric and intestinal fluids (e.g., FaSSGF, FaSSIF).2. Consider GI transit times and pH changes in the in vitro model. |
Data Presentation
The following tables present hypothetical but plausible data for this compound to guide formulation development.
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) | Medium |
| 1.2 | < 1 | Simulated Gastric Fluid (SGF) |
| 4.5 | 10 | Acetate Buffer |
| 6.8 | 150 | Simulated Intestinal Fluid (SIF) |
| 7.4 | 250 | Phosphate Buffer |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.0 | 350 ± 90 | 5 |
| Amorphous Solid Dispersion (1:3 drug-to-polymer ratio with HPMCAS) | 450 ± 110 | 2.0 ± 0.5 | 3150 ± 750 | 45 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 600 ± 150 | 1.5 ± 0.5 | 4200 ± 980 | 60 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Dissolve this compound and Polymer: Dissolve this compound and a suitable polymer (e.g., HPMCAS) in a common solvent (e.g., a mixture of dichloromethane and methanol) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray Drying: Spray the solution into a spray dryer with an inlet temperature of 80-120°C and an outlet temperature of 40-60°C.
-
Collection and Drying: Collect the resulting powder and dry it under a vacuum at 40°C for 24 hours to remove any residual solvent.
-
Characterization: Characterize the ASD for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300 g).[10]
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[11]
-
Dosing: Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[11]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for evaluating oral bioavailability.
Caption: Troubleshooting decision tree for low oral bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Enhancement of dissolution performance of amorphous solid dispersions by plasticization - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. contractpharma.com [contractpharma.com]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Clesacostat experiments
Welcome to the technical support center for Clesacostat (PF-05221304), an investigational dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable, liver-targeted small molecule that inhibits both ACC1 and ACC2.[1][2] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[3] By inhibiting ACC, this compound reduces the production of malonyl-CoA, a critical substrate for fatty acid synthesis. This dual inhibition is intended to decrease hepatic steatosis (fatty liver) and improve overall lipid metabolism.
Q2: What are the expected effects of this compound in preclinical models?
A2: In preclinical studies, this compound has been shown to inhibit DNL, stimulate fatty acid oxidation, and reduce triglyceride accumulation in primary human hepatocytes. In rodent models, it has demonstrated the ability to reduce DNL and hepatic steatosis.[4]
Q3: Are there any known side effects or off-target activities of this compound?
A3: A known consequence of ACC inhibition is the potential for an elevation in plasma triglycerides.[4] This is a class effect of ACC inhibitors. While this compound is designed to be liver-targeted to minimize systemic effects, researchers should carefully monitor plasma triglyceride levels in their experiments. Co-administration with a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, such as ervogastat, has been shown to mitigate this increase in triglycerides.[4] Specific off-target activities for this compound are not extensively publicly documented; however, as with any kinase inhibitor, off-target effects are possible and should be considered, especially when observing unexpected phenotypes.
Q4: What are the recommended storage and handling conditions for this compound?
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments
Issue 1: High variability in de novo lipogenesis (DNL) assay results.
-
Possible Cause 1: Inconsistent Cell Health and Density. Variations in cell confluence, passage number, and overall health can significantly impact metabolic activity.
-
Troubleshooting Tip: Standardize cell seeding density to achieve consistent confluency (e.g., 80-90%) at the time of the assay. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Issues with Radiolabeled Acetate. The stability and specific activity of [14C]-acetate can affect incorporation rates. Additionally, the concentration of unlabeled acetate in the media can dilute the radiolabel.
-
Troubleshooting Tip: Use fresh, high-quality [14C]-acetate. Ensure that the culture medium does not contain high levels of unlabeled acetate that could compete with the radiolabeled substrate.
-
-
Possible Cause 3: Incomplete Lipid Extraction. Inefficient extraction of lipids will lead to an underestimation of DNL.
-
Troubleshooting Tip: Ensure thorough cell lysis and use a validated lipid extraction method, such as the Bligh-Dyer method. Optimize the solvent-to-sample ratio and the number of extraction steps.
-
Issue 2: Unexpected cytotoxicity in cell-based assays.
-
Possible Cause 1: High concentration of this compound or DMSO. Even at low percentages, DMSO can be toxic to some cell lines. High concentrations of the inhibitor may also induce off-target toxic effects.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).
-
-
Possible Cause 2: Lipotoxicity from Free Fatty Acid Treatment (in NASH models). In in vitro models of NASH, high concentrations or improper ratios of free fatty acids (e.g., oleate and palmitate) can cause significant cytotoxicity.
-
Troubleshooting Tip: Optimize the concentration and ratio of oleate to palmitate to induce steatosis without causing excessive cell death. A common starting point is a 2:1 ratio of oleate to palmitate. Conjugating the fatty acids to bovine serum albumin (BSA) can improve their solubility and reduce toxicity.
-
In Vivo Experiments
Issue 3: Inconsistent reduction in hepatic steatosis in animal models.
-
Possible Cause 1: Variability in the Animal Model. The development and severity of NASH phenotypes can be highly variable even within the same strain of animals. Factors such as genetic drift, gut microbiome, and diet composition can contribute to this variability.
-
Troubleshooting Tip: Use a well-characterized and validated animal model for NASH. Increase the number of animals per group to account for inter-animal variability. Monitor food and water intake to ensure consistent dietary manipulation.
-
-
Possible Cause 2: Inconsistent Drug Exposure. Variability in oral gavage technique or differences in food consumption can lead to inconsistent drug absorption and exposure.
-
Troubleshooting Tip: Ensure consistent and accurate oral gavage technique. Administer this compound at the same time each day. Consider monitoring plasma drug concentrations in a subset of animals to confirm exposure.
-
Issue 4: Significant elevation in plasma triglycerides.
-
Possible Cause 1: On-target effect of ACC inhibition. As mentioned, ACC inhibition can lead to an increase in plasma triglycerides.
-
Troubleshooting Tip: This is an expected pharmacological effect. To mitigate this, consider co-administration with a DGAT2 inhibitor. It is important to establish a baseline triglyceride level for your animal model and to include a vehicle control group to accurately assess the effect of this compound.
-
-
Possible Cause 2: Influence of Diet. The composition of the diet, particularly the fat and carbohydrate content, can significantly impact baseline and this compound-induced triglyceride levels.
-
Troubleshooting Tip: Use a consistent and well-defined diet throughout the study. Report the detailed composition of the diet in your experimental methods.
-
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| ACC1 IC50 | Not Publicly Available | - | - |
| ACC2 IC50 | Not Publicly Available | - | - |
| Clinical Trial Dosing | 5-10 mg twice daily (in combination with Ervogastat) | Human (Phase 2) | [5] |
| Preclinical Dosing | 15 mg twice daily | Human (Phase 1) | [4] |
Key Experimental Methodologies
1. De Novo Lipogenesis (DNL) Assay (In Vitro)
This protocol outlines the measurement of DNL by quantifying the incorporation of [14C]-labeled acetate into cellular lipids.[3]
-
Cell Culture: Plate cells (e.g., primary human hepatocytes or HepG2 cells) in a suitable multi-well plate and grow to 80-90% confluency.
-
Treatment: Pre-incubate cells with varying concentrations of this compound (or vehicle control) in serum-free media for 1-2 hours.
-
Labeling: Add [1-14C]-acetate to the media and incubate for 2-4 hours.
-
Cell Lysis and Lipid Extraction: Wash cells with ice-cold PBS, then lyse the cells. Extract total lipids using a suitable method (e.g., Bligh-Dyer).
-
Quantification: Measure the radioactivity of the lipid fraction using a scintillation counter. Normalize the counts to the total protein content of each sample.
2. Fatty Acid Oxidation (FAO) Assay (In Vitro)
This protocol measures the rate of fatty acid oxidation by quantifying the production of radiolabeled CO2 and acid-soluble metabolites from a radiolabeled fatty acid substrate.
-
Cell Culture: Plate cells in a multi-well plate and allow them to attach and grow.
-
Treatment: Pre-incubate cells with this compound or vehicle control.
-
FAO Measurement: Add media containing [1-14C]-palmitate complexed to BSA. Seal the wells and incubate to allow for fatty acid oxidation.
-
CO2 Trapping and Metabolite Separation: Capture the produced 14CO2 on a filter paper soaked in a trapping solution. Precipitate cellular macromolecules and collect the supernatant containing the acid-soluble metabolites.
-
Quantification: Measure the radioactivity of the trapped 14CO2 and the acid-soluble metabolites separately using a scintillation counter.
Visualizations
Caption: this compound inhibits ACC1 and ACC2, blocking fatty acid synthesis and promoting oxidation.
Caption: Workflow for a De Novo Lipogenesis (DNL) assay using radiolabeled acetate.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. This compound - Pfizer - AdisInsight [adisinsight.springer.com]
- 2. This compound (PF-05221304) / Pfizer [delta.larvol.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Impact of Genetic Polymorphisms on Clesacostat Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of genetic polymorphisms on the metabolism of Clesacostat.
Frequently Asked Questions (FAQs)
Q1: What is the established metabolic pathway for this compound?
A1: this compound undergoes hepatic clearance. The primary mechanism involves uptake into hepatocytes by the Organic Anion Transporting Polypeptides (OATP) 1B1, OATP1B3, OATP2B1, and the Sodium Taurocholate Cotransporting Polypeptide (NTCP). Following uptake, it is metabolized by Cytochrome P450 3A (CYP3A) and other non-CYP enzymes.
Q2: Which genetic polymorphisms are most likely to affect this compound metabolism?
A2: Based on its metabolic pathway, genetic variations in the genes encoding the OATP transporters and CYP3A enzymes are prime candidates for influencing this compound's pharmacokinetics. Specifically, polymorphisms in SLCO1B1 (encoding OATP1B1) and CYP3A4 are of significant interest. Variations in these genes have been shown to alter the function of their respective proteins, potentially leading to inter-individual differences in drug exposure and response.
Q3: Is there any publicly available quantitative data on how specific genetic polymorphisms affect this compound's pharmacokinetic parameters?
Q4: We are observing high variability in our in vitro this compound transport assays using OATP1B1-expressing cell lines. What are the potential causes and troubleshooting steps?
A4: High variability in in vitro transport assays is a common issue. Here are some potential causes and troubleshooting suggestions:
-
Cell Line Instability: Transfected cell lines can exhibit genetic drift over time, leading to inconsistent transporter expression.
-
Troubleshooting: Ensure you are using a low passage number of cells. Regularly perform quality control checks, such as Western blotting or qPCR, to confirm consistent OATP1B1 expression levels.
-
-
Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable transporter activity.
-
Troubleshooting: Optimize your cell seeding protocol to ensure a uniform monolayer. Use an automated cell counter for accuracy.
-
-
Substrate Concentration: The concentration of this compound used in the assay can impact the results, especially if it is near the Km of the transporter.
-
Troubleshooting: Perform concentration-dependent uptake studies to determine the kinetic parameters (Km and Vmax) of this compound transport by OATP1B1 in your system. This will help in selecting an appropriate substrate concentration for your experiments.
-
-
Assay Buffer Composition: The composition of the assay buffer (e.g., pH, protein concentration) can influence transporter activity.
-
Troubleshooting: Maintain a consistent and physiologically relevant buffer composition. If studying the effect of protein binding, ensure the protein concentration is consistent across all experiments.
-
Q5: Our in vitro metabolism study with recombinant CYP3A4 shows a slower metabolic rate for a specific polymorphic variant than expected. How can we validate this finding?
A5: An unexpected metabolic rate in a specific CYP3A4 variant warrants further investigation. Here’s how you can approach validation:
-
Enzyme Activity Verification: The activity of the recombinant enzyme itself could be compromised.
-
Troubleshooting: Test the activity of your recombinant CYP3A4 variant with a known probe substrate for which the metabolic profile of that variant is well-characterized. This will help confirm if the enzyme is active and behaving as expected.
-
-
Cofactor Limitations: Insufficient concentrations of cofactors like NADPH can be rate-limiting.
-
Troubleshooting: Ensure that the NADPH regenerating system is functioning optimally and that cofactor concentrations are not limiting the reaction.
-
-
Substrate Inhibition: High concentrations of this compound could be inhibiting the enzyme.
-
Troubleshooting: Perform a substrate kinetics study to rule out substrate inhibition at the concentration you are using.
-
-
Confirmation with an Orthogonal System: Validate your findings using a different experimental system.
-
Troubleshooting: If available, use human liver microsomes from donors with the corresponding CYP3A4 genotype to see if the observation holds true in a more complex biological matrix.
-
Experimental Protocols & Methodologies
While specific quantitative data is not publicly available, the following detailed protocols provide a framework for researchers to conduct their own investigations into the impact of genetic polymorphisms on this compound metabolism.
I. In Vitro Metabolism of this compound using Recombinant CYP3A4 Enzymes
Objective: To determine the kinetic parameters of this compound metabolism by wild-type and polymorphic variants of CYP3A4.
Materials:
-
Recombinant human CYP3A4 (wild-type and variants of interest) co-expressed with cytochrome P450 reductase and cytochrome b5 in a baculovirus/insect cell system.
-
This compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP3A4 enzyme.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiation of Reaction: Add this compound (at various concentrations to determine kinetics) to the pre-incubated mixture to initiate the metabolic reaction. The final incubation volume is typically 200 µL.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the formation of this compound metabolites.
-
Data Analysis: Determine the rate of metabolite formation at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate the kinetic parameters (Km and Vmax) for each CYP3A4 variant.
II. This compound Uptake Assay in OATP1B1-Expressing HEK293 Cells
Objective: To assess the impact of SLCO1B1 genetic variants on the uptake of this compound.
Materials:
-
HEK293 cells stably transfected with wild-type or polymorphic variants of SLCO1B1.
-
HEK293 cells transfected with an empty vector (as a negative control).
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Ice-cold phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation counter (if using radiolabeled this compound) or LC-MS/MS system.
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a 24-well plate and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cell monolayer twice with pre-warmed HBSS. Pre-incubate the cells in HBSS at 37°C for 15 minutes.
-
Initiation of Uptake: Remove the pre-incubation buffer and add pre-warmed HBSS containing this compound (at a specified concentration).
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 2-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the this compound-containing buffer and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding the cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Quantification:
-
If using radiolabeled this compound, transfer the lysate to a scintillation vial for counting.
-
If using non-labeled this compound, an aliquot of the lysate is taken for protein concentration measurement (e.g., using a BCA assay), and the remainder is processed for LC-MS/MS analysis.
-
-
Data Analysis: Calculate the uptake rate, typically expressed as pmol of this compound per mg of protein per minute. Compare the uptake rates between the different SLCO1B1 variants and the empty vector control.
Visualizations
Caption: Metabolic pathway of this compound in a hepatocyte.
Caption: Workflow for assessing this compound metabolism polymorphisms.
Caption: Troubleshooting decision tree for in vitro assay variability.
Validation & Comparative
Clesacostat vs. Alternative Lipid-Lowering Agents for Nonalcoholic Steatohepatitis (NASH): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), is characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The pathogenesis is deeply rooted in metabolic dysregulation, particularly aberrant lipid metabolism, making lipid-lowering agents a logical therapeutic avenue. This guide provides an objective comparison of the investigational drug clesacostat with other lipid-lowering agents—statins, fibrates, and ezetimibe—for the treatment of NASH, supported by available experimental data.
Overview of this compound
This compound (PF-05221304) is an investigational, liver-targeted, dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2) developed by Pfizer.[1] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the process of synthesizing new fatty acids. By inhibiting ACC, this compound aims to directly address a core driver of NASH.[1]
Mechanism of Action: this compound's dual inhibition of ACC1 and ACC2 leads to two key effects within the liver:
-
Reduction of De Novo Lipogenesis: Decreased production of malonyl-CoA, the product of the ACC reaction, limits the substrate available for fatty acid synthesis, thereby reducing hepatic fat accumulation.[1]
-
Enhancement of Fatty Acid Oxidation: Lower malonyl-CoA levels relieve the inhibition of carnitine palmitoyltransferase I (CPT1), promoting the transport of fatty acids into mitochondria for beta-oxidation.[1]
Clinical Development: this compound is being evaluated in combination with ervogastat (a DGAT2 inhibitor) for NASH with liver fibrosis. This combination therapy has received Fast Track designation from the U.S. Food and Drug Administration (FDA).[2][3] The rationale for the combination is that while ACC inhibition effectively reduces DNL, it can lead to an increase in circulating triglycerides; the co-administration of a DGAT2 inhibitor has been shown to mitigate this effect.[4][5]
Comparative Analysis of Lipid-Lowering Agents for NASH
This section compares this compound with established lipid-lowering agents that have been investigated for NASH. It is crucial to note the absence of direct head-to-head clinical trials; therefore, comparisons are based on data from separate studies.
Mechanism of Action
The fundamental difference lies in their primary targets. This compound directly targets hepatic fat synthesis, whereas other agents primarily modulate cholesterol levels or systemic lipid metabolism.
| Agent Class | Primary Mechanism of Action for NASH |
| This compound (ACC Inhibitor) | Dual inhibition of ACC1 and ACC2, directly reducing hepatic de novo lipogenesis and enhancing fatty acid oxidation.[1] |
| Statins | Inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6] Pleiotropic effects include anti-inflammatory, antioxidant, and anti-fibrotic properties.[7] |
| Fibrates | Activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that upregulates genes involved in fatty acid oxidation and lipoprotein metabolism.[8] |
| Ezetimibe | Inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine and liver, blocking cholesterol absorption.[9] |
Clinical Efficacy
The following table summarizes key efficacy endpoints from selected clinical trials. This compound is presented as part of a combination therapy, reflecting its current development path.
Table 1: Comparison of Clinical Efficacy in NASH
| Endpoint | This compound + Ervogastat (MIRNA Trial)[4] | Statins (Various Studies) | Fenofibrate (Pilot Trial)[10] | Ezetimibe (MOZART Trial)[2][6] |
|---|---|---|---|---|
| Histology: NASH Resolution | Ervogastat 150mg + this compound 5mg: Achieved in a higher proportion of patients vs. placebo. | Limited and inconsistent data. Not a primary endpoint in most trials.[11][12] | Not significantly changed. | No significant difference vs. placebo. |
| Histology: Fibrosis Improvement (≥1 stage) | Not significantly greater than placebo. | Some observational data suggest a reduced risk of advanced fibrosis, but RCT data is lacking.[12] | Not significantly changed. | No significant difference vs. placebo. |
| Histology: Composite Endpoint | Primary endpoint met: 66% (150/5mg) and 63% (300/10mg) achieved MASH resolution, ≥1 stage fibrosis improvement, or both.[4] | N/A | N/A | N/A |
| Liver Fat Reduction | Phase 2a: 48-60% reduction from baseline at 6 weeks.[13] | Can reduce hepatic steatosis, but effects on histology are not guaranteed.[12] | Not significantly changed. | Primary endpoint not met: No significant difference vs. placebo (mean difference -1.3%, p=0.4).[2][6] |
| ALT/AST Reduction | Data not specified in top-line results. | Consistently shown to reduce elevated liver enzymes.[12] | Significant reduction in patients with abnormal baseline levels.[10] | No significant difference vs. placebo. |
Safety and Tolerability
Table 2: Comparison of Common Adverse Events
| Agent | Common Adverse Events |
|---|
| This compound + Ervogastat | Generally mild to moderate. Associated with an "undesirable fasting lipid and apolipoprotein profile".[4] Most common AE in the MIRNA trial was inadequate diabetes control (though rates were similar to placebo).[4] | Generally well-tolerated. Low risk of elevated liver enzymes, typically not requiring discontinuation. Myalgia is a known side effect.[12] | Generally well-tolerated.[10] | Good safety profile with minimal hepatotoxicity.[9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data.
This compound: The MIRNA Trial (NCT04321031)
-
Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled study.[4][14]
-
Patient Population: Adults with biopsy-confirmed NASH (MASH) and liver fibrosis stages F2-F3.[4][14]
-
Interventions: Patients were randomized to receive one of several doses of ervogastat alone, two dose levels of ervogastat plus this compound (150 mg + 5 mg or 300 mg + 10 mg), or placebo, administered twice daily for 48 weeks.[4]
-
Primary Endpoint: The proportion of patients achieving either MASH resolution without worsening of fibrosis, at least a 1-stage improvement in fibrosis without worsening of MASH, or both, at week 48 as assessed by liver biopsy.[4][14]
-
Key Secondary/Exploratory Endpoints: Changes in liver fat content measured by MRI-Proton Density Fat Fraction (MRI-PDFF), liver stiffness, and various biomarkers.[14]
Statins: Atorvastatin for NASH Trial (NCT04679376 - Ongoing)
-
Study Design: A randomized, placebo-controlled trial.[9]
-
Patient Population: Adults with biopsy-proven NASH with fibrosis stage 2 or higher and a NAFLD Activity Score (NAS) of ≥ 4.[9]
-
Intervention: Atorvastatin 40 mg daily versus placebo for 96 weeks.[9]
-
Primary Endpoint: Not explicitly stated in the provided reference, but key outcomes include change in NASH as measured by improvement in NAS (≥ 2 points) with no worsening fibrosis, and NASH resolution.[9]
Fibrates: Fenofibrate Pilot Trial
-
Study Design: A single-arm, open-label pilot study.[10]
-
Patient Population: 16 consecutive patients with biopsy-confirmed NAFLD.[10]
-
Intervention: Fenofibrate 200 mg/day for 48 weeks.[10]
-
Endpoints: Clinical and biochemical follow-up was conducted every 3 months. A follow-up liver biopsy was performed at the end of therapy to assess changes in steatosis, inflammation, ballooning, and fibrosis.[10]
Ezetimibe: The MOZART Trial (NCT01766713)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[2][6]
-
Patient Population: 50 patients with biopsy-proven NASH.[2][6]
-
Intervention: Ezetimibe 10 mg orally daily or placebo for 24 weeks.[2][6]
-
Primary Endpoint: Change in liver fat content as measured by MRI-PDFF.[2][6]
-
Secondary Endpoints: Changes in serum ALT and AST, improvement in liver histology on repeat biopsy, and changes in liver stiffness measured by magnetic resonance elastography (MRE).[6]
Signaling Pathways and Experimental Workflows
Mechanism of Action Diagrams
References
- 1. Ezetimibe for the Treatment of Nonalcoholic Steatohepatitis: Assessment by Novel Magnetic Resonance Imaging and Magnetic Resonance Elastography in a Randomized Trial (MOZART Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design [frontiersin.org]
- 4. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Cardiovascular risk assessment in the treatment of nonalcoholic steatohepatitis: a secondary analysis of the MOZART trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A pilot trial of fenofibrate for the treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Statins in Non-alcoholic Steatohepatitis [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. pfizer.com [pfizer.com]
- 14. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Clesacostat's Mechanism of Action: A Comparative Guide to Gene Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
Clesacostat, a dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2), is a promising therapeutic candidate for metabolic dysfunction-associated steatohepatitis (MASH). Its mechanism of action hinges on the reduction of de novo lipogenesis (DNL) and the enhancement of fatty acid oxidation (FAO). Validating this mechanism is crucial for its clinical development. This guide provides a comparative overview of using gene knockout studies to validate this compound's mechanism, comparing the phenotypic outcomes of genetic ablation of ACC1 and ACC2 with the pharmacological effects of ACC inhibition. We also explore alternative validation methods and provide detailed experimental protocols.
Comparison of Pharmacological Inhibition and Gene Knockout
The primary method to validate the mechanism of a targeted drug like this compound is to compare its effects to the genetic knockout of its targets, ACC1 and ACC2. The concordance between the pharmacological and genetic approaches provides strong evidence that the drug's effects are on-target.
Quantitative Data Summary
The following tables summarize the expected and observed effects of ACC inhibition through both pharmacological means (using a potent ACC inhibitor as a proxy for this compound) and gene knockout on key metabolic parameters.
| Parameter | Pharmacological Inhibition (ACC Inhibitor PF-05175157) | ACC1 Knockout (Liver-Specific) | ACC2 Knockout (Whole Body) | Supporting Evidence |
| Target(s) | ACC1 and ACC2 | ACC1 | ACC2 | [1][2] |
| IC50/EC50 | IC50: ~24-33 nM (rat/human ACC1/2) EC50 (DNL inhibition): 326 nM | Not Applicable | Not Applicable | [1] |
| De Novo Lipogenesis (DNL) in Liver | ↓ 89% (in rats) | ↓ (qualitative) | No significant direct effect | [1] |
| Hepatic Triglyceride Levels | ↓ (expected) | ↓ 40-70% | No significant direct effect | [2] |
| Fatty Acid Oxidation (FAO) in Muscle | ↑ (expected) | No significant direct effect | ↑ 30% | [3] |
| Malonyl-CoA Levels in Liver | ↓ 89% (in rats) | ↓ ~70-75% | No significant direct effect | [1][2] |
| Malonyl-CoA Levels in Muscle | ↓ 76% (in rats) | No significant direct effect | ↓ 30-fold | [1][3] |
Table 1: Comparison of the effects of a potent ACC inhibitor (PF-05175157) and ACC gene knockout on key metabolic parameters.
Note: Preclinical data for a similar potent ACC inhibitor from Pfizer, PF-05175157, is used as a proxy for this compound due to the limited public availability of specific preclinical percentage inhibition data for this compound.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of ACC in Lipid Metabolism
Caption: this compound inhibits ACC1 and ACC2, reducing DNL and increasing FAO.
Experimental Workflow for Validating this compound's Mechanism using CRISPR/Cas9
Caption: Workflow for ACC1/2 knockout in hepatocytes and subsequent analysis.
Detailed Experimental Protocols
CRISPR/Cas9-Mediated Knockout of ACC1 and ACC2 in Hepatocytes
This protocol describes the generation of ACC1 and ACC2 knockout hepatocyte cell lines to mimic the genetic basis of this compound's targets.
a. gRNA Design and Vector Construction:
-
Design at least two single-guide RNAs (sgRNAs) targeting distinct exons of human ACC1 (ACACA) and ACC2 (ACACB) genes using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
b. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce a human hepatocyte cell line (e.g., HepG2 or primary human hepatocytes) with the lentiviral particles.
c. Selection and Validation of Knockout Clones:
-
Select transduced cells with puromycin.
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and validate the knockout by:
-
Genomic DNA sequencing: PCR amplify the targeted region and perform Sanger sequencing to identify insertions/deletions (indels).
-
Western blotting: Confirm the absence of ACC1 and ACC2 protein expression.
-
Phenotypic Assays
a. De Novo Lipogenesis (DNL) Assay:
-
Plate wild-type, ACC1 KO, ACC2 KO, and ACC1/2 double KO hepatocytes.
-
Treat a set of wild-type cells with varying concentrations of this compound.
-
Incubate cells with [1,2-¹⁴C]-acetate.
-
After incubation, lyse the cells and extract total lipids.
-
Quantify the incorporation of radiolabeled acetate into the lipid fraction using liquid scintillation counting.
b. Fatty Acid Oxidation (FAO) Assay:
-
Plate cells as described for the DNL assay.
-
Treat a set of wild-type cells with this compound.
-
Incubate cells with [1-¹⁴C]-palmitate complexed to BSA.
-
After incubation, measure the production of ¹⁴CO₂ and acid-soluble metabolites to determine the rate of fatty acid oxidation.
Alternative Validation Methods
While CRISPR/Cas9-mediated gene knockout is the gold standard, other methods can also be employed to validate this compound's mechanism of action.
RNA Interference (RNAi)
RNAi, using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can be used to transiently or stably knock down the expression of ACC1 and ACC2. This approach is often faster than generating knockout cell lines.
Experimental Protocol for siRNA-mediated knockdown:
-
siRNA Design and Synthesis: Design and synthesize at least two validated siRNAs targeting human ACC1 and ACC2 mRNA.
-
Transfection: Transfect hepatocytes with the siRNAs using a lipid-based transfection reagent.
-
Validation of Knockdown: At 48-72 hours post-transfection, validate the knockdown efficiency by:
-
RT-qPCR: To measure ACC1 and ACC2 mRNA levels.
-
Western blotting: To confirm reduced protein expression.
-
-
Phenotypic Assays: Perform DNL and FAO assays as described above on the knockdown cells.
Logical Relationship of Validation Methods
Caption: Comparing pharmacological and genetic approaches to validate mechanism.
Phenotypic Screening
Phenotypic screening in MASH-relevant cell models can provide broader validation of this compound's therapeutic potential.
Experimental Protocol for Phenotypic Screening:
-
MASH Cell Model: Utilize a co-culture model of primary human hepatocytes, Kupffer cells, and hepatic stellate cells to mimic the cellular complexity of the liver.
-
Induction of MASH Phenotype: Treat the co-culture with a "MASH cocktail" (e.g., a mixture of fatty acids, glucose, and inflammatory stimuli) to induce steatosis, inflammation, and fibrosis.
-
Compound Treatment: Treat the MASH model with a dose-response of this compound.
-
Phenotypic Readouts: Assess multiple parameters, including:
-
Lipid Accumulation: Using Nile Red or Oil Red O staining.
-
Inflammatory Cytokine Secretion: Using ELISA or multiplex assays.
-
Fibrosis Markers: Measuring collagen deposition (e.g., Sirius Red staining) or expression of fibrotic genes (e.g., α-SMA, COL1A1).
-
Conclusion
Validating the mechanism of action of this compound through gene knockout studies provides the most direct and compelling evidence for its on-target effects. By demonstrating that the pharmacological inhibition of ACC1 and ACC2 by this compound phenocopies the genetic ablation of these enzymes, researchers can confidently advance its development as a targeted therapy for MASH. The use of alternative methods like RNA interference and phenotypic screening can further strengthen the validation and provide a more comprehensive understanding of this compound's therapeutic potential. The detailed protocols provided in this guide offer a framework for conducting these critical validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Clesacostat vs. Lifestyle Intervention: A Comparative Guide to NASH Improvement
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) presents a significant challenge in hepatology, with a pressing need for effective therapeutic strategies. Currently, lifestyle modification remains the cornerstone of management, while a number of pharmacological agents are in various stages of clinical development. Among these is clesacostat (formerly GS-0976), a liver-targeted inhibitor of acetyl-CoA carboxylase (ACC). This guide provides an objective comparison of this compound and intensive lifestyle interventions for the improvement of NASH, supported by experimental data.
Mechanism of Action: Targeting De Novo Lipogenesis vs. Holistic Metabolic Improvement
This compound exerts its effect by inhibiting ACC, a rate-limiting enzyme in de novo lipogenesis (DNL), the process of synthesizing new fatty acids.[1] By blocking ACC, this compound aims to reduce the hepatic fat accumulation that is a hallmark of NASH.[1] This targeted enzymatic inhibition also leads to an increase in fatty acid oxidation.[1]
Lifestyle interventions, conversely, offer a multi-faceted approach to improving NASH.[2][3][4] Caloric restriction and increased physical activity lead to weight loss, which is strongly correlated with reductions in liver fat, inflammation, and fibrosis.[2][3][4][5] The benefits of lifestyle changes extend beyond the liver, positively impacting insulin sensitivity, lipid profiles, and overall cardiovascular health.[2]
Efficacy in Clinical Trials: A Head-to-Head Look at the Data
Direct comparative trials between this compound and a structured, intensive lifestyle intervention are not available. However, by examining data from separate clinical trials, we can draw comparisons on key endpoints.
This compound Clinical Trial Data
A Phase 2, randomized, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with NASH over 12 weeks.[6][7][8]
| Endpoint | This compound (20 mg daily) | Placebo |
| Hepatic Steatosis | ||
| Median Relative Decrease in MRI-PDFF | 29% (p=0.002 vs placebo)[6][8] | 8%[8] |
| ≥30% Relative Decrease in MRI-PDFF (Responders) | 48% (p=0.004 vs placebo)[6][8] | 15%[6][8] |
| Liver Fibrosis Markers | ||
| Change in MRE-measured Liver Stiffness | No significant difference[6][9] | No significant difference[6][9] |
| Change in TIMP-1 | Significant decrease[7] | Not reported |
| Liver Enzymes | ||
| Change in Serum ALT | No significant difference[9] | No significant difference[9] |
| Adverse Events | ||
| Most Common | Nausea, abdominal pain, diarrhea[7][9] | - |
| Notable Lab Abnormality | Median relative increase in triglycerides of 11%[7][9] | Median relative decrease in triglycerides of 4%[7][9] |
Table 1: Summary of this compound Phase 2 Clinical Trial Results (12 weeks).
Intensive Lifestyle Intervention Clinical Trial Data
Numerous studies have demonstrated the efficacy of intensive lifestyle interventions in patients with NASH. The primary driver of improvement is weight loss.
| Endpoint | Intensive Lifestyle Intervention (with significant weight loss) | Control/Standard Care |
| Hepatic Steatosis | ||
| NAFLD Remission Rate (12 months) | 64%[5] | 20%[5] |
| Reduction in Steatosis (with ≥7% weight loss) | Significant improvement[5] | Less improvement[5] |
| NASH Histology | ||
| NASH Resolution (with ≥10% weight loss) | 90%[5] | - |
| Fibrosis Regression (with ≥10% weight loss) | 45%[5] | - |
| Liver Enzymes | ||
| Improvement/Normalization of ALT (with ~5% weight loss) | Significant improvement[5] | - |
Table 2: Summary of Intensive Lifestyle Intervention Clinical Trial Results.
Experimental Protocols
This compound (GS-0976) Phase 2 Trial (NCT02856555)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 study.[6][7]
-
Participants: 126 patients with NASH and liver fibrosis stages F1-F3, confirmed by biopsy or magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥8% and magnetic resonance elastography (MRE) ≥2.5 kPa.[6]
-
Intervention: Patients were randomized (2:2:1) to receive this compound 20 mg, this compound 5 mg, or placebo once daily for 12 weeks.[6][7]
-
Primary Endpoints: The primary aims were to evaluate the safety and efficacy of this compound, including the change from baseline in MRI-PDFF.[6]
-
Key Assessments: MRI-PDFF for hepatic steatosis, MRE for liver stiffness, and serum biomarkers of fibrosis (e.g., TIMP-1).[6][7]
Representative Intensive Lifestyle Intervention Trial
-
Study Design: Randomized controlled trial.[10]
-
Participants: Overweight or obese individuals with biopsy or ultrasonography-proven NAFLD/NASH.[10]
-
Intervention: The intensive intervention group receives a structured program with a goal of 7-10% weight reduction.[10] This typically involves:
-
Control Group: The control group typically receives standard medical care and general educational materials about healthy eating and exercise.[10]
-
Key Assessments: Changes in body weight, liver enzymes, imaging measures of steatosis (e.g., MRI-PDFF or MRS), and in some studies, liver histology (biopsy).[2]
Conclusion
This compound has demonstrated a statistically significant reduction in hepatic steatosis in a relatively short period of 12 weeks. Its targeted mechanism of action offers a promising pharmacological approach for patients with NASH. However, the observed increase in serum triglycerides is a notable adverse effect that requires further investigation and management strategies.
Intensive lifestyle intervention, when successful in achieving significant weight loss (≥7-10%), leads to substantial improvements in liver steatosis, NASH resolution, and even fibrosis regression.[5] The benefits of lifestyle modification are holistic, addressing the systemic metabolic dysregulation that underlies NASH. The primary challenge with lifestyle interventions is the difficulty for many patients in achieving and sustaining the necessary weight loss.[2]
For drug development professionals, the data suggests that while ACC inhibition with this compound can rapidly reduce liver fat, the broader and more profound histological improvements seen with successful, intensive lifestyle interventions set a high bar for efficacy. Future pharmacological strategies may involve combination therapies that not only target hepatic lipogenesis but also address other facets of NASH pathology, or are used as adjuncts to lifestyle modification to enhance its effectiveness. The placebo arms in pharmacological trials, which typically involve standard-of-care lifestyle advice, often show some degree of improvement, highlighting the importance of even modest lifestyle changes and the need for robust control groups in clinical trial design.[11]
References
- 1. Update on Clinical Trials for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lifestyle modification in NAFLD/NASH: Facts and figures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lifestyle changes in patients with non-alcoholic fatty liver disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Lifestyle changes for the treatment of nonalcoholic fatty liver disease: a review of observational studies and intervention trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GS-0976 Reduces Hepatic Steatosis and Fibrosis Markers in Patients With Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GS-0976 Reduces Hepatic Steatosis and Fibrosis Markers in Patients with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gilead reports Phase II data of GS-0976 for nonalcoholic steatohepatitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Placebo in Nonalcoholic Steatohepatitis: Insight into Natural History and Implications for Future Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Clesacostat vs. Pan-PPAR Agonists: A Comparative Analysis for NASH Therapy
A deep dive into the mechanisms, preclinical data, and clinical trial outcomes of two distinct therapeutic strategies for Nonalcoholic Steatohepatitis (NASH).
Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. With no currently approved therapies, the race to develop effective treatments is intense. This guide provides a comparative analysis of two promising investigational therapeutic classes: Clesacostat, an Acetyl-CoA Carboxylase (ACC) inhibitor, and pan-PPAR agonists, represented here primarily by Lanifibranor.
Mechanism of Action: Targeting Different Hubs of NASH Pathophysiology
The fundamental difference between this compound and pan-PPAR agonists lies in their molecular targets and the breadth of their physiological effects.
This compound: A Focused Approach on Lipid Metabolism
This compound is an inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo lipogenesis (DNL) pathway.[1][2] By blocking ACC, this compound aims to reduce the synthesis of new fatty acids in the liver, a central driver of steatosis.[1][3] this compound is being developed by Pfizer as part of a combination therapy with Ervogastat, a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, which acts on the final step of triglyceride synthesis.[4][5][6][7] This dual-pronged attack on lipid synthesis is designed to potently reduce liver fat.[6][8][9] Preclinical studies have shown that ACC inhibition not only diminishes steatosis but may also have direct anti-fibrotic effects by impairing the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[10][11]
Pan-PPAR Agonists: A Multi-Pronged Attack on Metabolism, Inflammation, and Fibrosis
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors comprising three isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ.[12][13] These receptors act as master regulators of lipid and glucose metabolism, inflammation, and fibrosis.[14] Pan-PPAR agonists, such as Lanifibranor, are designed to activate all three isoforms, thereby addressing multiple facets of NASH pathophysiology simultaneously.[15]
-
PPARα activation primarily targets lipid catabolism, increasing fatty acid oxidation in the liver.[13][16]
-
PPARδ activation also plays a role in fatty acid oxidation and has been shown to have anti-inflammatory effects.[17]
-
PPARγ activation is crucial for improving insulin sensitivity and has direct anti-fibrotic effects by modulating HSC activation.[12]
By engaging all three pathways, pan-PPAR agonists offer a comprehensive approach to treating NASH, tackling not just the fat accumulation but also the subsequent inflammation and fibrosis.[5]
Preclinical Evidence: Proof-of-Concept in NASH Models
Both this compound and pan-PPAR agonists have demonstrated promising results in various preclinical models of NASH.
This compound: In rodent models, the ACC inhibitor PF-05221304 (this compound) was shown to inhibit de novo lipogenesis, stimulate fatty acid oxidation, and reduce triglyceride accumulation in primary human hepatocytes.[11] In diet-induced rat models of NASH, it reduced steatosis, inflammation, and fibrosis.[11]
Lanifibranor: In a hamster preclinical model of diet-induced NASH, Lanifibranor demonstrated superiority over a PPARγ agonist (pioglitazone) in improving NASH and fibrosis, suggesting that pan-PPAR activation is more effective for liver-related features.[18][19] Lanifibranor also showed beneficial effects on diastolic dysfunction, a common cardiovascular comorbidity in NASH patients.[18][19] In the GAN diet-induced obese mouse model, which closely mimics human NASH, Lanifibranor improved the NAFLD Activity Score (NAS) and induced regression in fibrosis stage.[20][21]
Clinical Development and Efficacy: Head-to-Head in Human Trials
The most critical comparison comes from the clinical trial data. Both this compound (in combination with Ervogastat) and Lanifibranor have undergone Phase 2 clinical evaluation.
This compound (in combination with Ervogastat) - The MIRNA Trial
Pfizer's Phase 2 MIRNA trial (NCT04321031) was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Ervogastat alone and in combination with this compound in patients with biopsy-confirmed NASH and fibrosis stages F2-F3.[7][22][23][24][25]
Key Findings:
While the primary endpoint of histological improvement was not met by any dose of Ervogastat alone, the combination of Ervogastat and this compound did achieve this endpoint at both tested dose levels.[22] However, the combination therapy was associated with an undesirable fasting lipid and apolipoprotein profile.[22]
Lanifibranor - The NATIVE Trial
The Phase 2b NATIVE trial (NCT03008070) was a randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of two doses of Lanifibranor (800 mg and 1200 mg) versus placebo in patients with non-cirrhotic, highly active NASH.[15][26][27][28]
Key Findings:
Lanifibranor was the first oral drug candidate to achieve statistically significant results on the two main regulatory endpoints for NASH:[15][27]
-
NASH resolution without worsening of fibrosis.
-
Fibrosis improvement of at least one stage without worsening of NASH.
The 1200 mg dose of Lanifibranor also met the primary endpoint of a significant decrease in the SAF-A score (a measure of inflammation and ballooning) without worsening of fibrosis.[26] Furthermore, Lanifibranor demonstrated improvements in lipid profiles and glycemic control.[26][29]
Data Presentation: A Comparative Summary
| Feature | This compound (with Ervogastat) | Lanifibranor (pan-PPAR agonist) |
| Mechanism of Action | Inhibition of Acetyl-CoA Carboxylase (ACC) and Diacylglycerol O-acyltransferase 2 (DGAT2) | Activation of PPARα, PPARδ, and PPARγ |
| Primary Target | De Novo Lipogenesis and Triglyceride Synthesis | Lipid Metabolism, Inflammation, Fibrosis, Insulin Sensitivity |
| Key Preclinical Findings | Reduced steatosis, inflammation, and fibrosis in rodent models.[11] | Improved NASH, fibrosis, and diastolic dysfunction in hamster and mouse models.[18][19][20] |
| Key Phase 2 Clinical Trial | MIRNA (NCT04321031)[22][23][24] | NATIVE (NCT03008070)[15][26][27][28] |
| Primary Endpoint Met in Phase 2 | Yes (for the combination)[22] | Yes (for the 1200 mg dose)[26] |
| Effect on NASH Resolution | Showed greater effect than placebo.[22] | Statistically significant at both 800mg and 1200mg doses.[26] |
| Effect on Fibrosis Improvement | Not greater than placebo.[22] | Statistically significant at the 1200mg dose.[26] |
| Notable Side Effects | Undesirable fasting lipid and apolipoprotein profile.[22] | Diarrhea, nausea, peripheral edema, anemia, and weight gain occurred more frequently than placebo.[26] |
| Regulatory Status | Granted Fast Track designation by the FDA for the combination therapy.[4][6][9][30][31][32] | Granted Fast Track and Breakthrough Therapy designations by the FDA. |
Experimental Protocols
MIRNA Trial (NCT04321031) - this compound and Ervogastat
-
Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled, dose-ranging study.[7][22][23]
-
Participants: Adults with biopsy-confirmed NASH and liver fibrosis stages F2-F3.[7][22][23]
-
Interventions: Participants were randomized to receive various doses of Ervogastat monotherapy, Ervogastat in combination with this compound, or placebo for 48 weeks.[23]
-
Primary Endpoint: The proportion of participants achieving histological NASH resolution without worsening of fibrosis, or a ≥1 stage improvement in fibrosis without worsening of NASH, or both, as assessed by central pathologists at week 48.[22][23]
-
Key Secondary Endpoints: Assessment of hepatic steatosis via imaging, safety and tolerability, and evaluation of blood-based biomarkers.[23]
NATIVE Trial (NCT03008070) - Lanifibranor
-
Study Design: A Phase 2b, double-blind, randomized, placebo-controlled trial.[26]
-
Participants: Patients with noncirrhotic, highly active NASH.[26]
-
Interventions: Patients were randomly assigned to receive 800 mg or 1200 mg of Lanifibranor, or placebo, once daily for 24 weeks.[26]
-
Primary Endpoint: A decrease of at least 2 points in the SAF-A score (activity part of the Steatosis, Activity, Fibrosis scoring system) without worsening of fibrosis.[26]
-
Key Secondary Endpoints: Resolution of NASH and regression of fibrosis.[26]
Signaling Pathways and Experimental Workflows
References
- 1. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. expresspharma.in [expresspharma.in]
- 5. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) - BioSpace [biospace.com]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. Pfizer gets USFDA Fast Track Designation for Ervogastat plus this compound to treat NASH [medicaldialogues.in]
- 9. pfizer.com [pfizer.com]
- 10. Acetyl-CoA carboxylase inhibition disrupts metabolic reprogramming during hepatic stellate cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisome Proliferator-Activated Receptors and Their Agonists in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARs and Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. inventivapharma.com [inventivapharma.com]
- 16. PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-NASH Drug Development Hitches a Lift on PPAR Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inventivapharma.com [inventivapharma.com]
- 19. physiogenex.com [physiogenex.com]
- 20. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gubra.dk [gubra.dk]
- 22. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. stanfordhealthcare.org [stanfordhealthcare.org]
- 26. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inventiva’s lanifibranor meets the primary and key [globenewswire.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. explore.lib.uliege.be [explore.lib.uliege.be]
- 30. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- 31. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis | INN [investingnews.com]
- 32. fiercebiotech.com [fiercebiotech.com]
Evaluating the Synergistic Potential of Clesacostat and GLP-1 Receptor Agonists in Metabolic Disease
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of metabolic disease treatment is rapidly evolving, with a growing emphasis on combination therapies that target multiple pathogenic pathways. This guide provides an objective comparison of Clesacostat, a novel acetyl-CoA carboxylase (ACC) inhibitor, and the established class of glucagon-like peptide-1 (GLP-1) receptor agonists. We will delve into their distinct mechanisms of action, present available experimental data on their individual and combined effects, and outline a framework for evaluating their potential synergy in preclinical and clinical settings.
Mechanistic Overview: Complementary Pathways in Metabolic Regulation
This compound and GLP-1 receptor agonists operate through distinct yet potentially complementary pathways to address the multifaceted nature of metabolic diseases like Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH).
This compound: Targeting Hepatic De Novo Lipogenesis
This compound is an investigational, liver-targeted dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2)[1]. ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for synthesizing fatty acids from excess carbohydrates. By inhibiting ACC, this compound aims to:
-
Reduce De Novo Lipogenesis: Decreasing the production of malonyl-CoA, a key building block for fatty acid synthesis, thereby reducing the synthesis of new fatty acids in the liver[1].
-
Enhance Fatty Acid Oxidation: Lower levels of malonyl-CoA relieve the inhibition of carnitine palmitoyltransferase I (CPT1), leading to increased transport of fatty acids into the mitochondria for oxidation[1].
This dual action is intended to reduce the accumulation of fat in the liver (hepatic steatosis), a hallmark of MASH[1][2].
GLP-1 Receptor Agonists: Systemic Metabolic Control
GLP-1 receptor agonists (GLP-1 RAs) are a well-established class of drugs for type 2 diabetes and obesity[3][4]. They mimic the action of the endogenous incretin hormone GLP-1, exerting a broad range of metabolic effects[3][4][5]:
-
Glucose-Dependent Insulin Secretion: Stimulating the release of insulin from pancreatic β-cells only when blood glucose levels are elevated, which minimizes the risk of hypoglycemia[3][6][7].
-
Glucagon Suppression: Inhibiting the release of glucagon, a hormone that raises blood sugar levels[3][8].
-
Delayed Gastric Emptying: Slowing the absorption of glucose from the gut[3][8].
-
Increased Satiety: Acting on brain centers to reduce appetite and food intake, leading to weight loss[3][4][8].
These systemic effects not only improve glycemic control but also contribute to reductions in body weight and have been shown to improve liver enzymes and reduce liver fat[3][9][10].
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of this compound and GLP-1 Receptor Agonists.
Comparative Efficacy Data
Direct head-to-head clinical trial data for this compound versus a GLP-1 receptor agonist, or their combination, are not yet publicly available. However, data from separate studies and trials involving similar mechanisms provide a strong rationale for their potential synergistic use.
Table 1: Individual Agent Efficacy on Key Metabolic Parameters
| Parameter | This compound (or other ACC Inhibitors) | GLP-1 Receptor Agonists (e.g., Semaglutide) |
| Primary Target | Hepatic De Novo Lipogenesis | Systemic glucose control, appetite |
| Liver Fat Reduction | Significant reduction in liver fat content observed in preclinical and Phase 2 studies[2][11][12]. | Significant reduction in liver fat content[9][13]. |
| MASH Resolution | Data for this compound is emerging. In a Phase 2 trial, the combination of ervogastat plus this compound met the primary endpoint for MASH resolution without worsening of fibrosis[14]. | Semaglutide showed a significantly higher percentage of patients achieving MASH resolution without worsening of fibrosis compared to placebo[9]. |
| Fibrosis Improvement | Effects on fibrosis are under investigation. The ervogastat/clesacostat combination did not show greater improvement in fibrosis than placebo in the Phase 2 MIRNA study[14]. | Some studies show improvement in fibrosis stage, though this is not a consistent primary endpoint finding across all trials[9]. |
| Body Weight | Generally no significant effect on body weight. | Significant dose-dependent weight loss[15][16][17]. |
| Glycemic Control (HbA1c) | Not a primary mechanism; minimal direct impact. | Significant reduction in HbA1c in patients with type 2 diabetes[7][16]. |
| Lipid Profile | Can cause an increase in circulating triglycerides (a mechanistic consequence)[2][18]. | Generally beneficial effects on cholesterol; may not significantly impact triglycerides[15]. |
Table 2: Evidence for Synergistic Effects from Combination Studies
| Combination Studied | Model | Key Findings |
| Firsocostat (ACC inhibitor) + Semaglutide (GLP-1 RA) | Phase 2 trial in patients with NASH | Combination therapy resulted in greater improvements in liver steatosis (measured by MRI-PDFF) and liver biochemistry compared to semaglutide monotherapy, despite similar levels of weight loss[12]. |
| Bempedoic Acid (ACLY inhibitor) + Liraglutide (GLP-1 RA) | Mouse model of NASH | The combination additively reduced liver steatosis, hepatocellular ballooning, and hepatic fibrosis. RNA analysis showed downregulation of pathways predictive of NASH resolution[19]. |
Experimental Protocols for Evaluating Synergy
To rigorously evaluate the synergistic effects of this compound and a GLP-1 receptor agonist, a multi-stage approach incorporating preclinical and clinical models is necessary.
A. Preclinical Evaluation (In Vivo Model)
-
Model: Diet-induced obese (DIO) mouse model of MASH with established steatosis and fibrosis (e.g., high-fat, high-fructose diet).
-
Treatment Groups:
-
Vehicle Control
-
This compound monotherapy
-
GLP-1 Receptor Agonist (e.g., semaglutide) monotherapy
-
This compound + GLP-1 Receptor Agonist combination therapy
-
-
Key Endpoints:
-
Histology: NAFLD Activity Score (NAS; assessing steatosis, lobular inflammation, ballooning) and fibrosis staging (Sirius Red staining).
-
Biomarkers: Plasma ALT, AST, triglycerides, and cholesterol.
-
Metabolic Parameters: Body weight, food intake, glucose tolerance tests (GTT), and insulin tolerance tests (ITT).
-
Hepatic Gene Expression: RNA sequencing to analyze pathways related to lipogenesis, fatty acid oxidation, inflammation, and fibrosis.
-
Hepatic Lipidomics: Quantification of triglyceride and diacylglycerol species in liver tissue.
-
B. Clinical Trial Design (Phase 2a Proof-of-Concept)
-
Study Population: Patients with biopsy-confirmed MASH and fibrosis stage F2-F3.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Treatment Arms:
-
Placebo
-
This compound monotherapy
-
GLP-1 Receptor Agonist monotherapy
-
This compound + GLP-1 Receptor Agonist combination therapy
-
-
Primary Efficacy Endpoints:
-
MASH resolution without worsening of fibrosis.
-
Improvement in fibrosis by at least one stage without worsening of MASH.
-
-
Secondary & Exploratory Endpoints:
-
Change from baseline in liver fat content (measured by MRI-PDFF).
-
Change in liver stiffness (measured by transient elastography).
-
Changes in liver enzymes (ALT, AST), lipid profiles, and glycemic control (HbA1c).
-
Safety and tolerability.
-
Workflow and Rationale for Combination
The rationale for combining this compound and a GLP-1 receptor agonist is to simultaneously target the primary driver of hepatic fat accumulation (DNL) and the systemic metabolic dysregulation that promotes it.
Conclusion and Future Directions
The combination of this compound and a GLP-1 receptor agonist represents a promising therapeutic strategy for MASH and other metabolic diseases. By directly inhibiting hepatic fat production with this compound and addressing systemic metabolic drivers like insulin resistance and obesity with a GLP-1 RA, this dual-pronged approach could lead to synergistic effects and improved clinical outcomes. Evidence from studies combining mechanistically similar drugs supports this hypothesis[12][19].
Future research should focus on head-to-head preclinical studies and well-designed clinical trials to definitively establish the efficacy and safety profile of this combination. Key questions to address include the optimal dosing for synergistic effects and whether the potent weight loss induced by GLP-1 RAs can mitigate the hypertriglyceridemia associated with ACC inhibition. The successful co-development of these agents could offer a powerful new tool in the armamentarium against the growing epidemic of metabolic disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. User's guide to mechanism of action and clinical use of GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pfizer.com [pfizer.com]
- 12. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination therapies in nonalcoholic fatty liver disease using antidiabetic and disease-specific drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of glucagon-like peptide-1 receptor agonists on weight loss: systematic review and meta-analyses of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ahajournals.org [ahajournals.org]
- 18. This compound (PF-05221304) / Pfizer [delta.larvol.com]
- 19. Combination of an ACLY inhibitor with a GLP-1R agonist exerts additive benefits on nonalcoholic steatohepatitis and hepatic fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Clesacostat in Nonalcoholic Steatohepatitis (NASH): A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clesacostat (GS-0976), an Acetyl-CoA Carboxylase (ACC) inhibitor, for the treatment of Nonalcoholic Steatohepatitis (NASH). While clinical trial data on this compound's efficacy specifically in patients non-responsive to other NASH therapies is not yet available, this document summarizes its performance in the broader NASH population from key clinical trials. We compare these findings with data from other notable NASH therapies in development to offer a comprehensive overview for researchers and drug development professionals.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo lipogenesis (DNL) pathway. By inhibiting ACC, this compound aims to reduce the synthesis of new fatty acids in the liver, a central process in the pathogenesis of NASH.
Efficacy of this compound in Clinical Trials
The efficacy of this compound has been evaluated in Phase 2 clinical trials, both as a monotherapy and in combination with the Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, Ervogastat.
This compound (GS-0976) Monotherapy in NASH (NCT02856555)
This Phase 2, randomized, placebo-controlled trial assessed the efficacy and safety of two doses of this compound (5 mg and 20 mg) administered daily for 12 weeks in patients with NASH and liver fibrosis stages F1-F3.[1][2]
Quantitative Efficacy Data
| Endpoint | Placebo (n=26) | This compound 5 mg (n=51) | This compound 20 mg (n=49) |
| Median Relative Change in Hepatic Steatosis (MRI-PDFF) | - | - | Statistically significant decrease vs. placebo[1] |
| Median Relative Change in Triglycerides (TG) from Baseline | -4% | +13% | +11%[1] |
| Reduction in TIMP-1 (Fibrosis Marker) | - | No significant difference | Statistically significant decrease vs. placebo[2] |
Note: Specific percentages for the primary endpoint were not detailed in the initial press release.
This compound and Ervogastat Combination Therapy in NASH (MIRNA Trial - NCT04321031)
The MIRNA trial was a Phase 2, randomized, double-blind study evaluating the efficacy and safety of Ervogastat monotherapy and in combination with this compound over 48 weeks in patients with biopsy-confirmed NASH and fibrosis stages F2-F3.[3][4]
Quantitative Efficacy Data
| Endpoint | Placebo | Ervogastat 150 mg + this compound 5 mg | Ervogastat 300 mg + this compound 10 mg |
| MASH Resolution without Worsening of Fibrosis | - | Significantly more patients vs. placebo[4] | Significantly more patients vs. placebo[4] |
| ≥1-Stage Fibrosis Improvement without Worsening of MASH | - | Not significantly different from placebo[4] | Not significantly different from placebo[4] |
| Composite Endpoint Met (MASH resolution or fibrosis improvement) | 38% | 66%[4] | 63%[4] |
| Increase in Triglycerides from Baseline | - | ~25% | ~50%[4] |
Experimental Protocols
This compound Monotherapy Trial (NCT02856555) Workflow
Methodology: This was a randomized, double-blind, placebo-controlled Phase 2 trial that enrolled 126 patients with NASH and liver fibrosis stages F1 through F3.[1] Participants were randomized to receive this compound 5 mg, this compound 20 mg, or a placebo once daily for 12 weeks.[1] The primary endpoints were safety and tolerability, with secondary endpoints including changes in hepatic steatosis and markers of fibrosis.[5]
This compound Combination Therapy Trial (MIRNA - NCT04321031) Workflow
Methodology: This Phase 2, randomized, double-blind, double-dummy study enrolled adults with biopsy-confirmed NASH and fibrosis stages F2-F3.[6] Participants were randomized to receive various doses of Ervogastat as monotherapy, a combination of Ervogastat and this compound, or a placebo for 48 weeks.[6] The primary endpoint was the proportion of participants achieving either NASH resolution without worsening of fibrosis or at least a one-stage improvement in fibrosis without worsening of NASH.[6]
Comparative Efficacy with Other NASH Therapies
The following tables summarize the efficacy of other prominent NASH therapies from their respective clinical trials. This provides a broader context for evaluating this compound's potential.
Resmetirom (MAESTRO-NASH Trial)
Resmetirom is a thyroid hormone receptor-β selective agonist.
| Endpoint (at 52 weeks) | Placebo | Resmetirom 80 mg | Resmetirom 100 mg |
| NASH Resolution with No Worsening of Fibrosis | 9.7% | 25.9%[7] | 29.9%[7] |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NAFLD Activity Score | 14.2% | 24.2%[7] | 25.9%[7] |
Obeticholic Acid (REGENERATE Trial)
Obeticholic acid is a farnesoid X receptor (FXR) agonist.
| Endpoint (at 18 months) | Placebo | Obeticholic Acid 10 mg | Obeticholic Acid 25 mg |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH | 9.6% | - | 22.4%[8] |
| NASH Resolution with No Worsening of Fibrosis | 3.5% | - | 6.5%[9] |
Lanifibranor (NATIVE Trial)
Lanifibranor is a pan-PPAR (peroxisome proliferator-activated receptor) agonist.
| Endpoint (at 24 weeks) | Placebo | Lanifibranor 800 mg | Lanifibranor 1200 mg |
| NASH Resolution with No Worsening of Fibrosis | - | - | Statistically significant vs. placebo[10] |
| Fibrosis Improvement with No Worsening of NASH | - | - | Statistically significant vs. placebo[10] |
Note: Specific percentages for Lanifibranor were presented using different statistical methods; for consistency, the qualitative outcome is noted.
Semaglutide (Phase 2 Trial)
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist.
| Endpoint (at 72 weeks) | Placebo | Semaglutide 0.1 mg | Semaglutide 0.2 mg | Semaglutide 0.4 mg |
| NASH Resolution with No Worsening of Fibrosis | 17% | 40%[11] | 36%[11] | 59%[11] |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH | 33% | - | - | 43% (not statistically significant vs. placebo)[11] |
Summary and Future Directions
This compound, particularly in combination with Ervogastat, has demonstrated promising efficacy in achieving MASH resolution in patients with F2-F3 fibrosis. While the combination did not show a significant improvement in fibrosis within the 48-week trial period, the marked effect on MASH resolution is a positive indicator. A notable side effect of ACC inhibition is an increase in serum triglycerides, which was observed in both the monotherapy and combination trials for this compound.
Direct comparisons with other NASH therapies are challenging due to differences in trial design, patient populations, and primary endpoints. However, the data presented provides a valuable overview of the current landscape of NASH drug development.
As there is currently no data on this compound in patients who have not responded to other NASH therapies, future studies in this specific population would be highly valuable to determine its place in the evolving treatment paradigm for this complex disease. Researchers and clinicians will be keenly awaiting the results of longer-term studies to assess the impact of this compound on fibrosis and other clinical outcomes.
References
- 1. Gilead reports Phase II data of GS-0976 for nonalcoholic steatohepatitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Gilead Announces Phase 2 Results for GS-0976 in Nonalcoholic Steatohepatitis (NASH) [natap.org]
- 3. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpagetoday.com [medpagetoday.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 9. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH | Nasdaq [nasdaq.com]
- 11. hcplive.com [hcplive.com]
A comparative review of ACC inhibitors in clinical development for MASH
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acetyl-CoA Carboxylase (ACC) inhibitors in clinical development for Metabolic Dysfunction-Associated Steatohepatitis (MASH). It synthesizes experimental data on efficacy and safety, details of clinical trial protocols, and the underlying mechanism of action.
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive form of metabolic dysfunction-associated steatotic liver disease (MASLD), characterized by hepatic steatosis, inflammation, and fibrosis. A key pathological driver of MASH is elevated de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a prime therapeutic target. This review compares the clinical development of three prominent ACC inhibitors: firsocostat (GS-0976), clesacostat (PF-05221304), and NDI-010976.
Mechanism of Action of ACC Inhibitors in MASH
ACC exists in two isoforms: ACC1, primarily cytosolic and involved in DNL, and ACC2, located on the outer mitochondrial membrane, where its product, malonyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.[1][2][3] By inhibiting both ACC1 and ACC2, these drugs aim to decrease the synthesis of new fatty acids and simultaneously increase their breakdown, thereby reducing the lipid burden on hepatocytes.[4][5]
Comparative Efficacy
The primary efficacy endpoint for ACC inhibitors in MASH clinical trials has been the reduction in hepatic steatosis, typically measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).
| Drug | Trial Identifier | Dose(s) | Treatment Duration | Key Efficacy Outcome(s) | Reference(s) |
| Firsocostat (GS-0976) | NCT02856555 | 5 mg, 20 mg daily | 12 weeks | 20 mg: 48% of patients achieved ≥30% relative reduction in MRI-PDFF vs. 15% for placebo. Median relative decrease in liver fat of 29%. | [6][7][8] |
| This compound (PF-05221304) | NCT03248882 | 2, 10, 25, 50 mg daily | 16 weeks | Dose-dependent reductions in liver fat (MRI-PDFF): -11% (2mg), -44% (10mg), -59% (25mg), -62% (50mg) vs. -5% for placebo. | [9] |
| NDI-010976 | Phase 1 | 20, 50, 200 mg single dose | N/A (pharmacodynamic study) | Dose-dependent inhibition of de novo lipogenesis (DNL) in healthy volunteers: ~70% (20mg), ~85% (50mg), and ~104% (200mg) relative to placebo. | [10] |
Comparative Safety
A consistent class effect of ACC inhibitors is an increase in plasma triglycerides, a significant safety concern in the MASH patient population, which is already at high cardiovascular risk.
| Drug | Trial Identifier | Dose(s) | Key Safety Finding(s) | Reference(s) |
| Firsocostat (GS-0976) | NCT02856555 | 5 mg, 20 mg daily | Increased plasma triglycerides. In the 20mg arm, 16 patients had triglyceride levels >500 mg/dL. | [6][7][11] |
| This compound (PF-05221304) | NCT03248882, NCT02871037 | 2-50 mg daily | Dose-dependent, asymptomatic increases in fasting and postprandial serum triglycerides at doses ≥40 mg/day. Asymptomatic declines in platelet count at doses ≥60 mg/day. | [9][12][13] |
| NDI-010976 | Phase 1 | Up to 1000 mg single dose | Well-tolerated in single doses in healthy volunteers. | [10][14] |
Experimental Protocols
Study Design and Patient Population
-
Firsocostat (NCT02856555): A Phase 2, randomized, double-blind, placebo-controlled trial in 126 patients with NASH and liver fibrosis stages F1-F3, confirmed by biopsy or MRI-PDFF (≥8%) and MRE (≥2.5 kPa).[6]
-
This compound (NCT03248882): A Phase 2a, randomized, double-blind, placebo-controlled, dose-ranging study in 305 adult subjects with NAFLD.[9][15] Inclusion criteria included a BMI ≥ 25 kg/m ² and liver fat ≥ 8% as assessed by MRI-PDFF.[15]
-
NDI-010976 (Phase 1): A randomized, double-blind, placebo-controlled, crossover study in overweight or obese but otherwise healthy adult male subjects to assess the pharmacodynamic effects on hepatic DNL.[10]
Endpoint Assessment
-
MRI-PDFF: Liver fat content was quantified using a multi-echo gradient echo sequence to minimize T1 bias and correct for T2* decay.[15] This non-invasive method provides a highly reproducible measure of steatosis.[16][17] A ≥30% relative reduction in MRI-PDFF is considered a meaningful therapeutic response.[16]
-
Liver Biopsy: Where applicable, liver biopsies were scored using the NASH Clinical Research Network (CRN) histological scoring system.[18][19][20] This system evaluates steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2), with a total NAFLD Activity Score (NAS) ranging from 0-8. Fibrosis is staged from F0 to F4.[18][20]
Discussion and Future Directions
ACC inhibitors have demonstrated potent and rapid reduction of hepatic steatosis in patients with MASH. Firsocostat and this compound have both shown statistically significant and clinically meaningful decreases in liver fat as measured by MRI-PDFF. However, the consistent observation of elevated plasma triglycerides poses a significant challenge for their development as monotherapy for MASH, a disease intricately linked with cardiovascular risk.
The future of ACC inhibitors in MASH may lie in combination therapies. For instance, co-administration with a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor has been explored to mitigate the hypertriglyceridemia associated with ACC inhibition.[21] Furthermore, combining ACC inhibitors with agents that have different mechanisms of action, such as GLP-1 receptor agonists or FXR agonists, could offer a multi-faceted approach to treating the complex pathophysiology of MASH.
While NDI-010976 has shown potent inhibition of DNL in early-phase studies, its clinical development in MASH patients is less advanced compared to firsocostat and this compound. Further studies are needed to evaluate its efficacy and safety in this patient population.
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotype-selective roles of hepatic acetyl-CoA carboxylases in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) | Semantic Scholar [semanticscholar.org]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. pfizer.com [pfizer.com]
- 10. Acetyl‐coenzyme A carboxylase inhibition reduces de novo lipogenesis in overweight male subjects: A randomized, double‐blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver-Targeting Acetyl-CoA Carboxylase Inhibitor (PF-05221304): A Three-Part Randomized Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nimbustx.com [nimbustx.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Quantitative MRI for Monitoring Metabolic Dysfunction‐Associated Steatotic Liver Disease: A Test–Retest Repeatability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gallipoliresearch.com.au [gallipoliresearch.com.au]
- 20. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Xia & He Publishing [xiahepublishing.com]
Benchmarking Clesacostat's Safety Profile Against Other Metabolic Drug Classes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the investigational drug Clesacostat against established metabolic drug classes, including statins, fibrates, thiazolidinediones (TZDs), SGLT2 inhibitors, and GLP-1 receptor agonists. The information is intended to assist researchers and drug development professionals in understanding the relative safety considerations of these therapeutic agents.
Executive Summary
This compound, a dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2), is under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH).[1] As with any novel therapeutic agent, a thorough evaluation of its safety profile in comparison to existing standards of care is crucial. This guide summarizes available clinical trial data on the adverse effects of this compound, primarily from studies of its combination with Ervogastat, and juxtaposes it with the well-documented safety profiles of other major metabolic drug classes. While direct head-to-head comparative trials are limited, this guide aims to provide a valuable resource by collating and contextualizing the available evidence.
Data Presentation: Comparative Safety Profiles
The following tables summarize the key adverse events associated with this compound (in combination with Ervogastat) and other major metabolic drug classes. It is important to note that the incidence rates are derived from various clinical trials with different patient populations, study durations, and methodologies, making direct comparisons challenging.
Table 1: Safety Profile of this compound (in combination with Ervogastat)
| Adverse Event Category | Specific Adverse Event | Incidence Rate | Clinical Trial/Source |
| Metabolic | Inadequate control of diabetes | 6% (5mg this compound + 150mg Ervogastat) - 7% (10mg this compound + 300mg Ervogastat) | MIRNA Phase 2 Trial[2] |
| Undesirable fasting lipid and apolipoprotein profile | Not specified, but noted as an association | MIRNA Phase 2 Trial[2] | |
| Serious Adverse Events | Various | 14% (5mg this compound + 150mg Ervogastat) - 7% (10mg this compound + 300mg Ervogastat) | MIRNA Phase 2 Trial[2] |
Table 2: Safety Profile of Statins
| Adverse Event Category | Specific Adverse Event | Incidence Rate | Clinical Trial/Source |
| Musculoskeletal | Myalgia | 1-10% | Comprehensive reviews[3] |
| Myopathy | <0.1% | AHA Scientific Statement[4] | |
| Rhabdomyolysis | <0.1% | AHA Scientific Statement[4] | |
| Hepatic | Derangement in liver function tests | ~1% | Comprehensive reviews[3] |
| Serious hepatotoxicity | ~0.001% | AHA Scientific Statement[4] | |
| Metabolic | New-onset diabetes mellitus | ~0.2% per year of treatment | AHA Scientific Statement[4] |
| Neurological | Hemorrhagic stroke (in patients with prior stroke) | Possible increased risk | AHA Scientific Statement[4] |
Table 3: Safety Profile of Fibrates
| Adverse Event Category | Specific Adverse Event | Incidence Rate | Clinical Trial/Source |
| Gastrointestinal | Dyspepsia, abdominal pain (Gemfibrozil) | Up to 34.2% | StatPearls Review[5] |
| Hepatic | Increased liver transaminases (Fenofibrate) | Up to 7.5% | StatPearls Review[5] |
| Renal | Increased serum creatinine | Common | Meta-analysis[6] |
| Musculoskeletal | Myopathy (especially with statins) | Increased risk | Cohort Study[7] |
| Other | Venous thrombosis, Cholelithiasis | Increased risk | StatPearls Review[8] |
Table 4: Safety Profile of Thiazolidinediones (TZDs)
| Adverse Event Category | Specific Adverse Event | Incidence Rate | Clinical Trial/Source |
| Cardiovascular | Heart failure | Increased risk | Comprehensive reviews[9][10][11] |
| Myocardial infarction (Rosiglitazone) | Potential increased risk | Comprehensive reviews[9] | |
| Skeletal | Bone fractures (especially in women) | Increased risk | CMAJ Review |
| Metabolic | Weight gain, Edema | Common | Comprehensive reviews[9][12] |
| Oncologic | Bladder cancer (Pioglitazone) | Potential increased risk | Review[12] |
Table 5: Safety Profile of SGLT2 Inhibitors
| Adverse Event Category | Specific Adverse Event | Incidence Rate | Clinical Trial/Source |
| Genitourinary | Genital mycotic infections | Increased risk (OR ~3.3-3.5) | Meta-analyses[13][14] |
| Urinary tract infections | Conflicting evidence, potential increased risk | Meta-analyses[13][14][15] | |
| Metabolic | Diabetic ketoacidosis | Increased risk (OR ~2.33) | Meta-analysis[16] |
| Renal | Acute kidney injury | Protective effect in some studies | Meta-analysis[15][16] |
| Skeletal | Bone fracture | Conflicting evidence | Meta-analyses[13][15] |
| Other | Lower limb amputation (Canagliflozin) | Increased risk in some studies | Review[14] |
Table 6: Safety Profile of GLP-1 Receptor Agonists
| Adverse Event Category | Specific Adverse Event | Incidence Rate | Clinical Trial/Source |
| Gastrointestinal | Nausea, vomiting, diarrhea | Common, especially at treatment initiation | Comprehensive reviews[17][18][19][20] |
| Pancreatic | Pancreatitis | Vigilance recommended, but causal link not definitively established | Review[17] |
| Endocrine | Thyroid C-cell tumors (in rodents) | Black box warning for some agents, relevance to humans debated | Review[17] |
| Renal | Acute kidney injury | May confer renal benefits in high-risk populations | Review[18] |
| Ophthalmic | Worsening of pre-existing diabetic retinopathy | Observed in some trials | Review[18][20] |
Experimental Protocols: Key Safety Assessment Methodologies
The safety of metabolic drugs is evaluated through a rigorous series of preclinical and clinical studies, guided by regulatory bodies like the FDA and international standards such as the ICH guidelines.[21][22][23][24][25][26][27][28]
Preclinical Safety Evaluation
Preclinical studies in animal models are designed to identify potential target organ toxicities and establish a safe starting dose for human trials.
-
General Toxicity Studies: These studies involve repeated administration of the drug to at least two mammalian species (one rodent, one non-rodent) for durations relevant to the proposed clinical use. Key assessments include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of all major organs.
-
Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests includes assessment of cardiovascular, respiratory, and central nervous system functions.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests is conducted to assess the potential of a drug to induce mutations or chromosomal damage. This typically includes a test for gene mutation in bacteria (Ames test), an in vitro cytogenetic evaluation of chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage using rodent hematopoietic cells.
-
Carcinogenicity Studies: Long-term studies in rodents are conducted to assess the carcinogenic potential of a drug, particularly for drugs intended for chronic use.
-
Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Clinical Safety Evaluation
Clinical trials in humans are conducted in phases to gather comprehensive safety and efficacy data.
-
Phase I: These are typically the first-in-human studies conducted in a small number of healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug. Dose escalation studies are performed to determine the maximum tolerated dose.
-
Phase II: These studies are conducted in a larger group of patients with the target disease to evaluate the efficacy of the drug and to further assess its safety. The MIRNA trial for this compound is an example of a Phase II study.[2][29]
-
Phase III: These are large-scale, multicenter, randomized, controlled trials designed to confirm the efficacy and safety of the drug in a larger and more diverse patient population. These trials provide the primary basis for regulatory approval.
-
Phase IV (Post-marketing Surveillance): After a drug is approved and marketed, its safety is continuously monitored through post-marketing surveillance programs to identify any rare or long-term adverse effects that may not have been detected in clinical trials.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the mechanism of action of this compound and the general workflow for safety assessment.
Caption: this compound's Mechanism of Action.
Caption: General Workflow of Drug Safety Evaluation.
Conclusion
This compound, as an ACC inhibitor, presents a novel mechanism for the treatment of MASH. The available safety data, primarily from combination therapy trials, suggest a manageable safety profile with the most notable adverse events being related to metabolic parameters. When benchmarked against other metabolic drug classes, it is evident that each class possesses a unique safety and tolerability profile. Statins are generally well-tolerated but carry a risk of muscle-related side effects and a small increased risk of new-onset diabetes. Fibrates are associated with gastrointestinal and hepatic adverse events and an increased risk of myopathy when combined with statins. Thiazolidinediones have a more concerning safety profile with risks of heart failure and bone fractures. SGLT2 inhibitors are associated with an increased risk of genitourinary infections and diabetic ketoacidosis, while GLP-1 receptor agonists commonly cause gastrointestinal side effects.
A definitive comparative safety assessment of this compound will require data from larger, long-term, head-to-head clinical trials. As more data from ongoing and future studies of this compound become available, a more precise understanding of its safety profile relative to other metabolic drugs will emerge. Researchers and clinicians should remain vigilant in monitoring the safety of all metabolic therapies and tailor treatment decisions to the individual patient's risk-benefit profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statin Therapy: Review of Safety and Potential Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of fibrates on cardiovascular outcomes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety of Combined Statin and Fibrate Therapy: Risks of Liver Injury and Acute Kidney Injury in a Cohort Study from the Shizuoka Kokuho Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of glucagon-like peptide-1 receptor agonists: unresolved and emerging issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How safe is the use of thiazolidinediones in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on the safety of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Use, safety and adverse effects of thiazolidinediones – a review [wisdomlib.org]
- 13. Adverse Effects and Safety of SGLT2 Inhibitor Use among Patients with Type 2 Diabetes: Findings from RCT Evidence | North American Journal of Medicine and Science [najms.com]
- 14. Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmjopen.bmj.com [bmjopen.bmj.com]
- 16. Comprehensive evaluation of cardiovascular efficacy and safety outcomes of SGLT2 inhibitors in high risk patients of cardiovascular disease: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The safety and tolerability of GLP-1 receptor agonists in the treatment of type 2 diabetes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GLP-1 Receptor Agonists | Safety and Tolerability of Glucagon-Like Peptide-1 Receptor Agonists: A State-of-the-Art Narrative Review | springermedicine.com [springermedicine.com]
- 19. news-medical.net [news-medical.net]
- 20. researchgate.net [researchgate.net]
- 21. ICH Guidelines for Clinical Safety - ClinSkill [clinskill.com]
- 22. pubrica.com [pubrica.com]
- 23. ICH Official web site : ICH [ich.org]
- 24. ICH Official web site : ICH [ich.org]
- 25. The FDA's Drug Review Process: Ensuring Drugs Are Safe and Effective | FDA [fda.gov]
- 26. researchgate.net [researchgate.net]
- 27. ddregpharma.mystrikingly.com [ddregpharma.mystrikingly.com]
- 28. pharmtech.com [pharmtech.com]
- 29. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy for Liver Fibrosis: A Comparative Guide to Clesacostat and FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for non-alcoholic steatohepatitis (NASH) and liver fibrosis is rapidly evolving, with combination therapies emerging as a promising strategy to address the multifaceted nature of the disease. This guide provides a comprehensive comparison of a therapeutic approach combining Clesacostat, an Acetyl-CoA Carboxylase (ACC) inhibitor, with Farnesoid X Receptor (FXR) agonists.
While direct clinical trial data for the specific combination of this compound and an FXR agonist is not yet available, this guide will leverage data from a mechanistically similar combination: the ACC inhibitor firsocostat and the FXR agonist cilofexor. This combination was evaluated in the Phase 2b ATLAS trial, providing valuable insights into the potential efficacy and safety of this dual-target approach.
Mechanism of Action: A Synergistic Approach
The rationale for combining an ACC inhibitor like this compound with an FXR agonist lies in their complementary and potentially synergistic mechanisms of action, targeting key pathways in the pathogenesis of NASH and liver fibrosis.
This compound (ACC Inhibitor): this compound is an investigational, liver-targeted inhibitor of ACC1 and ACC2, enzymes that play a pivotal role in de novo lipogenesis (DNL), the process of converting excess carbohydrates into fatty acids.[1] By inhibiting ACC, this compound aims to:
-
Reduce Hepatic Steatosis: Decrease the production of new fatty acids in the liver, thereby reducing the fat accumulation that is a hallmark of NASH.[1]
-
Enhance Fatty Acid Oxidation: Lowering levels of malonyl-CoA, a product of the ACC-catalyzed reaction, relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased breakdown of fatty acids in the mitochondria.[1]
-
Direct Anti-fibrotic Effects: Emerging evidence suggests that ACC inhibition may directly suppress the activation of hepatic stellate cells (HSCs), the primary cell type responsible for producing the extracellular matrix that leads to fibrosis.[2]
FXR Agonists: FXR is a nuclear receptor highly expressed in the liver and intestine that acts as a master regulator of bile acid, lipid, and glucose metabolism.[3] Activation of FXR by agonists like cilofexor and obeticholic acid has been shown to:
-
Regulate Bile Acid Homeostasis: Protect hepatocytes from the toxic effects of high bile acid concentrations.[3]
-
Reduce Inflammation: Suppress pro-inflammatory signaling pathways in the liver.[4]
-
Inhibit Fibrogenesis: Directly target HSCs to reduce their activation and the subsequent deposition of fibrotic tissue.[5]
Synergistic Potential: The combination of an ACC inhibitor and an FXR agonist is hypothesized to provide a multi-pronged attack on liver fibrosis by simultaneously reducing lipotoxicity-driven hepatocyte injury and directly inhibiting the fibrogenic activity of HSCs.
Signaling Pathways
The following diagram illustrates the distinct and overlapping pathways targeted by ACC inhibitors and FXR agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl-CoA carboxylase inhibition disrupts metabolic reprogramming during hepatic stellate cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor Agonism, Acetyl‐Coenzyme A Carboxylase Inhibition, and Back Translation of Clinically Observed Endpoints of De Novo Lipogenesis in a Murine NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Clesacostat: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Clesacostat are paramount to ensuring laboratory safety and environmental protection. As this compound is an investigational drug, a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions is not available. Therefore, it is crucial to handle and dispose of this compound following the established best practices for hazardous pharmaceutical waste. This guide provides a comprehensive, step-by-step procedure based on general laboratory safety protocols and regulatory guidelines for chemical waste management.
Immediate Safety and Handling Precautions
Given that this compound is an active pharmacological agent and a new molecular entity, it should be handled with care.[1] Assume the compound is potentially hazardous and take appropriate precautions to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, follow your institution's established procedures for cleaning up chemical spills. This typically involves isolating the area, using an appropriate absorbent material for liquids or carefully wiping up solids, and decontaminating the affected surfaces. All materials used for spill cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the general steps for the safe disposal of this compound and associated waste in a laboratory setting. These steps should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) protocols.
-
Waste Segregation:
-
Properly segregate all waste contaminated with this compound from general laboratory waste. This includes:
-
Unused or expired this compound.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Solvents and solutions containing this compound.
-
Spill cleanup materials.
-
-
Do not mix incompatible chemicals in the same waste container.[2][3]
-
-
Waste Container Selection and Labeling:
-
Use only designated, leak-proof, and chemically compatible hazardous waste containers provided by your institution's EHS department.[2][4]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other required information, such as the concentration and date of accumulation.
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.
-
The storage area should be away from general traffic and incompatible materials to prevent accidental spills or reactions.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is no longer being used, submit a hazardous waste pickup request to your institution's EHS department through their specified procedure.
-
Do not attempt to dispose of this compound waste through regular trash or by pouring it down the drain.[5]
-
-
Decontamination of Reusable Equipment:
-
Any reusable laboratory equipment that has come into contact with this compound must be thoroughly decontaminated according to your institution's approved procedures for hazardous chemical decontamination before being returned to general use.
-
Physicochemical Properties of this compound
The following table summarizes the available chemical and physical data for this compound for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-[6-methoxy-4-(7-oxo-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-1'-carbonyl)-2-pyridinyl]benzoic acid | [6] |
| Molecular Formula | C₂₈H₃₀N₄O₅ | [6][7] |
| Molar Mass | 502.57 g/mol | [6][7] |
| CAS Number | 1370448-25-1 | [6][7] |
| Synonyms | PF-05221304 | [7][8] |
| Mechanism of Action | Acetyl-CoA carboxylase (ACC) inhibitor | [1] |
| Physical Appearance | Solid (Assumed based on common state of small molecule drugs) | |
| Solubility | Information not publicly available. Should be determined on a small scale in the desired solvent before preparing stock solutions. |
Experimental Protocols
As this compound is an investigational compound, detailed experimental protocols regarding its specific hazards (e.g., degradation products, specific decontamination solutions) are not publicly available. The disposal procedures provided here are based on general best practices for handling novel chemical entities in a research setting. It is imperative to consult your institution's EHS department for guidance tailored to your specific laboratory conditions and local regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.
References
- 1. This compound - Pfizer - AdisInsight [adisinsight.springer.com]
- 2. gmpsop.com [gmpsop.com]
- 3. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. This compound | C28H30N4O5 | CID 57496611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound C-14 | C28H30N4O5 | CID 162623681 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidance for Clesacostat
Disclaimer: No specific Safety Data Sheet (SDS) for Clesacostat was identified in the public domain. The following guidance is based on general best practices for handling potent pharmaceutical compounds and investigational drugs in a laboratory setting. Researchers must consult their institution's safety office and the compound supplier for specific handling protocols.
This compound is an investigational small molecule inhibitor of acetyl-CoA carboxylase (ACC), being developed for the treatment of non-alcoholic steatohepatitis (NASH).[1][2][3] As with any investigational compound, it is crucial to handle this compound with a high degree of caution to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for potent compounds.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves that comply with EN374 or ASTM D6978 standards. The outer glove should be worn over the gown cuff and changed immediately upon contamination or every 30-60 minutes of continuous use. |
| Body Protection | Disposable Gown | A disposable, low-lint, solid-front gown with long sleeves and tight-fitting cuffs (e.g., made of polyethylene-coated polypropylene) is recommended to prevent skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Use chemical splash goggles or safety glasses with side shields to protect against splashes and airborne particles. |
| Face Protection | Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-Approved Respirator | For procedures that may generate aerosols or dust (e.g., weighing, preparing solutions), a NIOSH-approved respirator (e.g., N95 or higher) is recommended. Work should be performed in a certified chemical fume hood or ventilated enclosure. |
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All work involving solid or neat this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or other approved ventilated enclosure.
-
Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs. Access should be restricted to authorized personnel.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Weigh solid this compound in a ventilated enclosure. Use a dedicated set of utensils (spatulas, weigh boats).
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Decontamination: After each use, decontaminate the work area and any non-disposable equipment. A suitable decontamination solution should be identified based on the compound's properties (consult your safety office).
-
Spill Management: A spill kit appropriate for potent compounds should be readily available. In the event of a spill, evacuate the immediate area, notify personnel, and follow established institutional procedures for spill cleanup.
Disposal Plan:
-
Waste Segregation: All disposable items contaminated with this compound, including gloves, gowns, bench paper, and consumables, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of this compound waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow: Personal Protective Equipment (PPE) Protocol
The following diagram illustrates the standard procedure for donning and doffing PPE when handling a potent compound like this compound.
Caption: Standard sequence for donning and doffing Personal Protective Equipment.
References
- 1. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- 2. This compound - Pfizer - AdisInsight [adisinsight.springer.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
